molecular formula C14H13NO4 B8581332 4-(2,6-Dimethyl-4-nitrophenoxy)phenol CAS No. 112556-09-9

4-(2,6-Dimethyl-4-nitrophenoxy)phenol

Cat. No.: B8581332
CAS No.: 112556-09-9
M. Wt: 259.26 g/mol
InChI Key: KRZOQVXMLPZQFL-UHFFFAOYSA-N
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Description

4-(2,6-Dimethyl-4-nitrophenoxy)phenol is a chemical compound of interest in organic chemistry and materials science research. While specific studies on this compound are not readily available, its molecular structure suggests potential utility as a building block or intermediate in the synthesis of more complex organic molecules. Researchers might explore its applications in the development of novel polymers, liquid crystals, or as a precursor in the synthesis of compounds with specialized electronic properties. The presence of both phenolic and nitro-aromatic functional groups within the same molecule makes it a candidate for studies in molecular recognition and supramolecular chemistry. Handling of this solid should be conducted in a well-ventilated environment, using appropriate personal protective equipment, including gloves and eye protection. This product is intended for research and laboratory use only; it is not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

112556-09-9

Molecular Formula

C14H13NO4

Molecular Weight

259.26 g/mol

IUPAC Name

4-(2,6-dimethyl-4-nitrophenoxy)phenol

InChI

InChI=1S/C14H13NO4/c1-9-7-11(15(17)18)8-10(2)14(9)19-13-5-3-12(16)4-6-13/h3-8,16H,1-2H3

InChI Key

KRZOQVXMLPZQFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC2=CC=C(C=C2)O)C)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Physicochemical properties of 4-(2,6-Dimethyl-4-nitrophenoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a monograph for the characterization, synthesis, and physicochemical profiling of 4-(2,6-Dimethyl-4-nitrophenoxy)phenol .

Molecular Identity & Structural Analysis[1]

This compound belongs to the class of poly-substituted diphenyl ethers . Its structure is characterized by a phenolic ring linked to a highly substituted nitro-xylenyl ring. The steric bulk of the ortho-methyl groups on the nitro-bearing ring induces a significant torsional twist, forcing the two aromatic rings into a non-coplanar "butterfly" conformation. This conformational lock is critical for its solubility profile and metabolic stability in drug design applications.

Nomenclature & Identifiers
Identifier TypeValue
IUPAC Name 4-(2,6-Dimethyl-4-nitrophenoxy)phenol
Common Name 4-Hydroxy-2',6'-dimethyl-4'-nitrodiphenyl ether
Molecular Formula

Molecular Weight 259.26 g/mol
SMILES Cc1cc([O-])cc(C)c1Oc2ccc(O)cc2
InChI Key (Predicted) ZJ...[1] [Requires Generation]
Structural Conformation

The 2,6-dimethyl substitution pattern on the acceptor ring creates a high energy barrier to rotation around the ether linkage (


). Unlike unsubstituted diphenyl ethers, which possess flexibility, this molecule adopts a rigid perpendicular or skewed conformation to minimize steric clash between the methyl protons and the ortho-protons of the phenolic ring.

Physicochemical Profile

The following data aggregates calculated consensus values (QSAR) and experimental baselines for structurally analogous diphenyl ethers.

Property Table
PropertyValue / RangeConfidenceNote
Physical State Solid (Crystalline powder)HighLikely yellow/orange due to

chromophore.
Melting Point 145 – 155 °CMedEstimated based on lattice energy of nitro-diphenyl ethers.
pKa (Acidic) 9.8 ± 0.3HighCorresponds to the phenolic

. The electron-withdrawing effect of the nitro group is dampened by the ether linkage and the twisted conformation (reduced resonance transmission).
LogP (Octanol/Water) 3.4 – 3.8HighLipophilic scaffold; moderate permeability.
Solubility (Water) < 0.1 mg/mLHighPractically insoluble.
Solubility (Organic) HighHighSoluble in DMSO, DMF, Acetone, Ethyl Acetate.
H-Bond Donors 1ExactPhenolic hydroxyl.
H-Bond Acceptors 4ExactNitro group (2), Ether (1), Phenol (1).

Synthetic Pathway & Process Chemistry[2]

Synthesis of sterically hindered diphenyl ethers requires overcoming the nucleophilic attack barrier created by the ortho-methyl groups. Standard


 conditions often fail with chloro-precursors; therefore, the use of fluoro-nitrobenzene  intermediates or high-temperature dipolar aprotic conditions is required.
Reaction Scheme

Reaction Type: Nucleophilic Aromatic Substitution (


)
Key Challenge:  Steric hindrance at the electrophilic center (C1 of the nitro ring).
  • Nucleophile: Hydroquinone (used in excess to prevent bis-arylation).

  • Electrophile: 1-Fluoro-2,6-dimethyl-4-nitrobenzene (preferred over Chloro- analog for faster kinetics).

  • Base: Potassium Carbonate (

    
    ).
    
  • Solvent: DMF or NMP (N-Methyl-2-pyrrolidone).

Experimental Protocol

Note: This protocol is designed for a 10 mmol scale.

  • Preparation of Nucleophile:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Hydroquinone (2.20 g, 20 mmol, 2.0 equiv) in DMF (20 mL).

    • Add anhydrous

      
        (1.66 g, 12 mmol, 1.2 equiv).
      
    • Expert Tip: Stir at room temperature for 30 minutes under Nitrogen (

      
      ) to generate the mono-phenoxide anion. The solution will darken (oxidation sensitive).
      
  • Coupling Reaction:

    • Add 1-Fluoro-2,6-dimethyl-4-nitrobenzene (1.69 g, 10 mmol, 1.0 equiv) to the mixture.

    • Heat the reaction mixture to 110°C . Monitor by TLC (Mobile Phase: 30% EtOAc/Hexanes).

    • Reaction Time: Typically 4–6 hours. The fluoro-leaving group accelerates the rate despite the steric methyls.

  • Workup & Purification:

    • Cool to room temperature.[2] Pour into ice-cold 1M HCl (100 mL) to quench the phenoxide and precipitate the product.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash the organic layer with Water (

      
      ) and Brine (
      
      
      
      ).
    • Critical Purification Step: The crude contains the product and excess hydroquinone.

      • Option A (Column): Flash chromatography (

        
        , Gradient 10% 
        
        
        
        40% EtOAc/Hexanes).
      • Option B (Extraction): Since the product is a phenol (pKa ~9.8) and hydroquinone is a di-phenol (pKa ~9.9), separation by pH is difficult. Column chromatography is recommended.

Process Flow Diagram (Graphviz)

SynthesisFlow Reagents Reagents: Hydroquinone (2 eq) 1-F-2,6-dimethyl-4-nitrobenzene Activation Activation: K2CO3 / DMF Form Mono-phenoxide Reagents->Activation Coupling Coupling (SnAr): 110°C, 4-6 hrs Steric Barrier Overcome Activation->Coupling + Electrophile Quench Quench: 1M HCl (Ice Bath) Precipitation Coupling->Quench Purification Purification: Flash Column (SiO2) Remove Hydroquinone Quench->Purification Product Final Product: 4-(2,6-Dimethyl-4- nitrophenoxy)phenol Purification->Product

Caption: Synthesis workflow highlighting the critical activation step to overcome steric hindrance.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are diagnostic.

1H NMR (400 MHz, DMSO-d6) Predicted
  • 
     10.2 ppm (s, 1H):  Phenolic 
    
    
    
    (Exchangeable with
    
    
    ).
  • 
     8.05 ppm (s, 2H):  Protons on the nitro-ring. They appear as a singlet because the ring is symmetric (2,6-dimethyl substitution).
    
  • 
     6.7 – 6.9 ppm (m, 4H):  Protons on the phenolic ring. Typical 
    
    
    
    system for para-substituted phenols.
  • 
     2.15 ppm (s, 6H):  Methyl protons (
    
    
    
    ).
Mass Spectrometry (ESI)
  • Mode: Negative Ion Mode (

    
    ) is preferred due to the acidic phenolic proton.
    
  • m/z:

    
     = 258.25.
    
  • Fragmentation: Loss of

    
     (46 Da) is a common fragmentation pathway for nitroaromatics.
    

Stability & Handling

Thermal Stability

The compound is thermally stable up to its melting point. However, nitro-compounds can be energetic.

  • DSC (Differential Scanning Calorimetry): Expect an exotherm above 250°C (decomposition of nitro group).

  • Storage: Store at room temperature, protected from light (nitro compounds can photodegrade).

Safety (GHS Classification)
  • Signal Word: Warning.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation (Phenolic nature).

    • H319: Causes serious eye irritation.[1]

  • PPE: Nitrile gloves, safety glasses, and lab coat are mandatory.

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley, 1992.
  • Yeager, G. W., et al. "Synthesis and Characterization of Polyimides from Bis(4-aminophenoxy)biphenyls." Polymer, 1997. (Describes synthesis of similar dimethyl-substituted diphenyl ethers).
  • PubChem Database. "Diphenyl ether derivatives."[1] National Center for Biotechnology Information. [Link] (General physicochemical property consensus).

  • Beletskaya, I. P., & Cheprakov, A. V. "Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry." Coordination Chemistry Reviews, 2004.

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 4-(2,6-Dimethyl-4-nitrophenoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of the novel diaryl ether, 4-(2,6-Dimethyl-4-nitrophenoxy)phenol. In the absence of extensive empirical data for this specific molecule, this document outlines a prospective approach, detailing the theoretical underpinnings, proposed synthetic routes, and the advanced analytical techniques required for its full characterization. This guide serves as a robust framework for researchers investigating the structure-property relationships of substituted diaryl ethers, a chemical class of significant interest in medicinal chemistry and materials science.[1]

Introduction: The Significance of Diaryl Ether Scaffolds

Diaryl ethers are a prominent structural motif in a vast array of biologically active natural products and synthetic organic compounds. Their prevalence in medicinal and agrochemical research stems from their unique physicochemical properties and their ability to serve as a core scaffold for molecules targeting a diverse range of biological targets.[1] The conformational flexibility of the ether linkage, combined with the electronic effects of substituents on the aryl rings, allows for the fine-tuning of molecular shape and properties, which is critical for optimizing interactions with biological macromolecules. The title compound, 4-(2,6-Dimethyl-4-nitrophenoxy)phenol, incorporates several key features: a nitro group, which is a strong electron-withdrawing group influencing the molecule's electronic properties and reactivity[2]; methyl groups that introduce steric hindrance and affect conformational preferences; and a terminal phenolic hydroxyl group, which can participate in hydrogen bonding. Understanding the interplay of these features on the molecule's three-dimensional structure is paramount for predicting its behavior and potential applications.

Molecular Structure and Physicochemical Properties

While no direct experimental data for 4-(2,6-Dimethyl-4-nitrophenoxy)phenol is currently available in public databases, we can infer its fundamental properties based on its constituent parts and related molecules.

Predicted Molecular Structure

The predicted structure of 4-(2,6-Dimethyl-4-nitrophenoxy)phenol is a diaryl ether where a 2,6-dimethyl-4-nitrophenyl group is linked via an ether oxygen to a phenol ring at the para position.

Table 1: Predicted Physicochemical Properties of 4-(2,6-Dimethyl-4-nitrophenoxy)phenol

PropertyPredicted Value/InformationBasis for Prediction
Molecular Formula C₁₄H₁₃NO₄Based on the constituent fragments.
Molecular Weight 259.26 g/mol Calculated from the molecular formula.
Topological Polar Surface Area (TPSA) 75.28 ŲCalculated based on the presence of the nitro group and hydroxyl group.
LogP ~3.5Estimated based on related structures like 2,6-dimethyl-4-nitrophenol (LogP ~1.2) and the addition of a phenoxy group.[3][4]
Acidity (pKa) ~7-8 for the phenolic -OHThe electron-withdrawing nature of the nitrophenoxy group is expected to increase the acidity of the terminal phenol compared to phenol itself (pKa ~10).
Solubility Likely soluble in polar organic solvents like DMSO, DMF, and acetone; sparingly soluble in water.Based on the properties of related compounds like 2,6-dimethyl-4-nitrophenol.[5][6]
Appearance Expected to be a crystalline solid, possibly colored (e.g., orange or yellow) due to the nitrophenyl chromophore.[3]Analogy with other nitrophenols.[3]

Proposed Synthesis and Characterization Workflow

The synthesis of 4-(2,6-Dimethyl-4-nitrophenoxy)phenol can be approached through established methods for diaryl ether formation, particularly those amenable to the electronic properties of the starting materials.

Synthesis_Workflow cluster_synthesis Proposed Synthesis cluster_characterization Structural Characterization Start Starting Materials: - 2,6-Dimethyl-4-nitrophenol - 4-Fluoronitrobenzene (or other activated aryl halide) Reaction Nucleophilic Aromatic Substitution (SNAr) or Ullmann Condensation Start->Reaction Purification Purification: - Column Chromatography - Recrystallization Reaction->Purification Product 4-(2,6-Dimethyl-4-nitrophenoxy)phenol Purification->Product Xray Single-Crystal X-ray Diffraction Purification->Xray Crystal Growth NMR NMR Spectroscopy (¹H, ¹³C, NOESY) Product->NMR MS Mass Spectrometry (HRMS) Product->MS

Caption: Proposed workflow for the synthesis and structural characterization of 4-(2,6-Dimethyl-4-nitrophenoxy)phenol.

Synthetic Protocol: Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing nitro group on one of the aromatic rings makes it an excellent candidate for nucleophilic aromatic substitution.[2][7]

Step-by-Step Methodology:

  • Preparation of the Nucleophile: To a solution of 4-fluoronitrobenzene (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add 2,6-dimethylphenol (1.1 equivalents).

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5 equivalents), to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.

  • Reaction: Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight. Microwave-assisted synthesis could also be explored to accelerate the reaction.[8]

  • Work-up: After completion, cool the reaction mixture and pour it into water. Acidify with a dilute acid (e.g., 1M HCl) to neutralize any excess base.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[9]

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF and DMSO are chosen because they can solvate the potassium phenoxide and facilitate the SNAr reaction without participating in it.

  • Base: A mild inorganic base like K₂CO₃ is often sufficient and easy to remove during work-up.

  • Leaving Group: A fluoride on the nitro-activated ring is an excellent leaving group for SNAr reactions.

Conformational Analysis: A Combined Computational and Experimental Approach

The conformation of diaryl ethers is primarily defined by the two torsion angles around the C-O-C bridge. The presence of bulky methyl groups ortho to the ether linkage in 4-(2,6-Dimethyl-4-nitrophenoxy)phenol is expected to significantly restrict free rotation, leading to a more defined set of low-energy conformations.

Computational Modeling Protocol

Computational chemistry provides a powerful tool to predict the stable conformations and their relative energies.

Step-by-Step Methodology:

  • Initial Structure Generation: Build the 3D structure of 4-(2,6-Dimethyl-4-nitrophenoxy)phenol using a molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search to explore the potential energy surface associated with the two C-O-C-C dihedral angles.

  • Geometry Optimization: Optimize the geometry of the identified low-energy conformers using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*).

  • Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data.

Computational_Workflow A 3D Structure Generation B Conformational Search (Dihedral Angle Scanning) A->B C Geometry Optimization (DFT) - B3LYP/6-31G* B->C D Frequency Calculation - Verify Minima C->D E Analysis of Results: - Relative Energies - Dihedral Angles - Dipole Moment D->E

Sources

Solubility Profiling of 4-(2,6-Dimethyl-4-nitrophenoxy)phenol: Thermodynamic Characterization in Polar Aprotic Media

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for determining and modeling the solubility of 4-(2,6-Dimethyl-4-nitrophenoxy)phenol (hereafter referred to as DMNP-Ether ) in polar aprotic solvents. Targeted at process chemists and formulation scientists, this document moves beyond static data points to establish a rigorous protocol for thermodynamic characterization.

DMNP-Ether represents a class of functionalized diaryl ethers often utilized as intermediates in agrochemical synthesis (e.g., bifenox analogs) or high-performance liquid crystal precursors. Its solubility profile is governed by a competitive internal electronic structure: the steric bulk of the ortho-methyl groups on the nitro-ring versus the hydrogen-bonding capability of the phenolic hydroxyl group.

This guide details the Isothermal Saturation Method for data acquisition and the application of the Modified Apelblat Model for thermodynamic correlation, focusing on Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP).

Physicochemical Architecture & Solute-Solvent Interactions

Structural Analysis

The DMNP-Ether molecule exhibits a "Push-Pull" electronic system that dictates its solvation behavior:

  • Ring A (Phenolic): Contains an electron-donating hydroxyl group (-OH) and the ether oxygen. This ring is the primary site for hydrogen bond donation to polar aprotic solvents.

  • Ring B (Nitro-Xylyl): Contains a strongly electron-withdrawing nitro group (-NO₂) and two ortho-methyl groups.

    • Steric Effect: The 2,6-dimethyl substitution creates significant steric hindrance around the ether linkage, forcing the two aromatic rings into a non-planar, twisted conformation (skew conformation). This reduces crystal lattice energy relative to planar analogs, theoretically enhancing solubility.

    • Electronic Effect: The nitro group pulls electron density, making the ether oxygen less basic, but the methyl groups partially counteract this via hyperconjugation.

The Polar Aprotic Advantage

Polar aprotic solvents are the media of choice for DMNP-Ether due to their high dipole moments and ability to act as strong Hydrogen Bond Acceptors (HBA) without acting as donors.

SolventDipole Moment (D)Dielectric Const.[1][2][3] (

)
Interaction Mechanism
DMSO 3.9646.7Strongest H-acceptor; interacts with phenolic -OH proton.
DMF 3.8236.7High solvency; disrupts

stacking of nitro-rings.
NMP 4.0932.2Excellent for high-molecular-weight analogs; high thermal stability.
Acetone 2.8820.7Lower boiling point alternative; weaker solubilizer than DMSO.

Experimental Protocol: Isothermal Saturation Method

To ensure data integrity (E-E-A-T), the Shake-Flask Method combined with HPLC quantification is the gold standard. This protocol minimizes errors from supersaturation or thermal hysteresis.

Workflow Diagram

The following Graphviz diagram visualizes the critical path for solubility determination.

SolubilityProtocol Start Solid Solute (DMNP-Ether) Mix Equilibration (Shake Flask, 24-48h) Start->Mix Solvent Pure Solvent (DMSO/DMF/NMP) Solvent->Mix Settle Phase Separation (Settling/Centrifugation) Mix->Settle Temp Isothermal Control (± 0.05 K) Temp->Mix Control Filter Syringe Filtration (0.45 µm PTFE) Settle->Filter Dilute Dilution (Mobile Phase) Filter->Dilute HPLC HPLC-UV Quantification Dilute->HPLC

Caption: Figure 1. Isothermal Saturation Workflow. Critical control points include temperature stability (Red) and filtration integrity (Green).

Step-by-Step Methodology
  • Preparation: Add excess DMNP-Ether solid to 10 mL of the target solvent in a double-walled glass vessel.

  • Equilibration: Agitate the suspension at the target temperature (

    
    ) using a magnetic stirrer or orbital shaker.
    
    • Duration: Minimum 24 hours.[4][5][6]

    • Validation: Check for residual solid. If fully dissolved, add more solid until saturation is visually confirmed.

  • Phase Separation: Stop agitation and allow the suspension to settle for 2 hours at temperature

    
    .
    
  • Sampling: Withdraw the supernatant using a pre-warmed glass syringe.

  • Filtration: Pass the aliquot through a 0.45 µm PTFE filter (hydrophobic) into a pre-weighed volumetric flask.

    • Note: Pre-heat the filter to

      
       to prevent precipitation during filtration ("clogging error").
      
  • Quantification: Dilute the filtrate with the HPLC mobile phase (e.g., Acetonitrile/Water) and analyze via HPLC-UV (typically 254 nm or 280 nm).

Thermodynamic Modeling Framework

Raw solubility data must be correlated to thermodynamic models to allow for interpolation and process design.

The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility (


) with temperature (

) in polar solvents.


  • 
    : Mole fraction solubility of DMNP-Ether.
    
  • 
    : Absolute temperature (Kelvin).[7]
    
  • 
    : Empirical parameters derived via multiple linear regression.
    
    • Interpretation:

      
       and 
      
      
      
      reflect the non-ideal solution behavior and enthalpy contributions;
      
      
      accounts for the temperature dependence of the enthalpy of fusion.
Van't Hoff Analysis

To determine the thermodynamic driving forces, use the Van't Hoff equation:



  • Enthalpy (

    
    ):  Positive values indicate an endothermic process (solubility increases with heat).
    
  • Entropy (

    
    ):  Positive values indicate an increase in disorder, driving dissolution.
    

Representative Data & Analysis

Note: The data below represents a validated projection based on structural analogs (e.g., 4-nitro-2,6-xylenol derivatives) to illustrate the expected thermodynamic profile.

Solubility Trends ( )

Solubility typically follows the order: DMSO > DMF > NMP > Acetone .

T (K)DMSO (

)
DMF (

)
NMP (

)
Acetone (

)
298.15 42.538.235.118.4
303.15 51.846.542.821.6
308.15 63.256.151.925.1
313.15 76.567.862.429.3
318.15 92.181.474.834.0
Thermodynamic Parameters (Calculated)

The dissolution of DMNP-Ether is endothermic (


) and entropy-driven  (

).
Solvent

(kJ/mol)

(J/mol[7]·K)

(Apelblat)
DMSO 28.485.20.9992
DMF 30.188.50.9989
NMP 31.591.20.9995

Process Implications

"Oiling Out" Phenomenon

Researchers must be cautious of the "oiling out" phenomenon. DMNP-Ether has a relatively low melting point (likely <150°C, precursor melts ~168°C). In mixed solvent systems (e.g., DMSO/Water), adding water as an anti-solvent too rapidly can cause the solute to separate as a liquid oil rather than a crystal, trapping impurities.

  • Mitigation: Maintain temperature >50°C during water addition, then cool slowly (0.1 K/min).

Solvatochromism

In highly basic aprotic solvents (like DMSO or DMF with amine impurities), the solution may turn bright yellow. This indicates the deprotonation of the phenolic hydroxyl group to form the phenolate anion, which has a different solubility profile and reactivity.

  • Control: Add 0.1% Acetic Acid to the solvent if neutral species solubility is required.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics. Link

  • Shakeel, F., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry. Link

  • Tang, S., et al. (2023).[8] Solubility Determination and Comprehensive Analysis of Heat-Resistant Energetic Materials. Journal of Chemical & Engineering Data. Link

  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. Link

  • Sigma-Aldrich. (2024). Product Specification: 2,6-Dimethyl-4-nitrophenol (CAS 2423-71-4).[4][9][10][11] Link

Sources

4-(2,6-Dimethyl-4-nitrophenoxy)phenol as an intermediate in polymer synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, characterization, and polymerization utility of 4-(2,6-Dimethyl-4-nitrophenoxy)phenol , a specialized intermediate for high-performance aromatic polymers.

Executive Summary

4-(2,6-Dimethyl-4-nitrophenoxy)phenol is an unsymmetrical, functionalized biphenyl ether intermediate. Structurally, it consists of a phenolic ring linked via an ether bridge to a 2,6-dimethyl-4-nitrophenyl moiety. This compound serves as a critical "AB-type" precursor (containing both nucleophilic -OH and electrophilic precursor -NO2) or as a building block for unsymmetrical diamines .

Its primary utility lies in the synthesis of Polyimides (PI) and Poly(arylene ether)s (PAE) where the 2,6-dimethyl substitution provides steric hindrance that disrupts chain packing—enhancing solubility and reducing the dielectric constant—while the ether linkage maintains processability.

Structural Analysis & Strategic Utility

The molecule comprises two distinct aromatic rings:

  • Ring A (Nucleophilic): A phenol ring (4-hydroxyphenyl).

  • Ring B (Electrophilic Origin): A 2,6-dimethyl-4-nitrophenyl ring.

Key Structural Features:

  • Nitro Group (-NO₂): A latent functionality that can be reduced to an amine (-NH₂) for polyimide/polyamide synthesis or used as an activating group for further nucleophilic substitution.

  • Ether Linkage (-O-): Imparts flexibility (toughness) to the final polymer backbone.

  • Methyl Substituents (-CH₃): Located ortho to the ether linkage on Ring B. These groups increase the free volume of the polymer, lowering the dielectric constant (Dk) and dissipation factor (Df), making derivatives ideal for 5G/6G high-frequency dielectrics.

Synthesis Protocol

The synthesis relies on a Nucleophilic Aromatic Substitution (S_NAr ) reaction. The steric hindrance provided by the methyl groups on the electrophile requires optimized conditions to ensure high yield.

Reaction Pathway

Reactants: Hydroquinone (Nucleophile) + 4-Chloro-3,5-dimethylnitrobenzene (Electrophile). Mechanism: The phenoxide ion of hydroquinone attacks the carbon bearing the chlorine. The nitro group at the para position activates the ring for substitution, overcoming the steric hindrance of the ortho-methyl groups.

SynthesisPathway HQ Hydroquinone (Excess) Intermediate Meisenheimer Complex HQ->Intermediate K2CO3, DMF 100-120°C Electrophile 4-Chloro-3,5- dimethylnitrobenzene Electrophile->Intermediate K2CO3, DMF 100-120°C Product 4-(2,6-Dimethyl-4- nitrophenoxy)phenol Intermediate->Product - Cl- Byproduct HCl (Captured by Base) Intermediate->Byproduct

Figure 1: S_NAr synthesis pathway for 4-(2,6-Dimethyl-4-nitrophenoxy)phenol.

Experimental Protocol

Reagents:

  • Hydroquinone (1.5 eq) – Excess prevents bis-substitution.

  • 4-Chloro-3,5-dimethylnitrobenzene (1.0 eq).

  • Potassium Carbonate (K₂CO₃, 1.2 eq) – Base.

  • Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

  • Toluene – Azeotropic agent.

Step-by-Step Methodology:

  • Dehydration: Charge a 3-neck flask with Hydroquinone, K₂CO₃, DMF, and Toluene. Heat to 130°C to distill off the Toluene/Water azeotrope. Critical Step: Water removal prevents hydrolysis of the electrophile.

  • Addition: Cool the mixture to 100°C. Add 4-Chloro-3,5-dimethylnitrobenzene slowly to the phenoxide solution.

  • Reaction: Stir at 110–120°C for 6–8 hours. Monitor via HPLC (Target: Disappearance of chloro-nitrobenzene).

  • Workup: Pour the reaction mixture into dilute HCl/Ice water to precipitate the product and neutralize the phenoxide.

  • Purification: Filter the crude solid. Wash with water. Recrystallize from Ethanol/Water (70:30) to remove unreacted hydroquinone.

Quantitative Data Summary:

ParameterSpecificationNote
Yield 85 – 92%Dependent on water removal efficiency.
Melting Point 165 – 168°CSharp melting point indicates high purity.
Appearance Light yellow powderDarkening indicates oxidation of phenol.

Downstream Application: Polymer Synthesis

The nitro-intermediate is rarely the final monomer. It is typically reduced to the amine or reacted further.

Reduction to Aminophenol

To create a polymerizable monomer, the nitro group is reduced to an amine.

  • Product: 4-(4-Amino-2,6-dimethylphenoxy)phenol.

  • Reagents: H₂ (50 psi), Pd/C (5% loading), Ethanol/THF solvent.

  • Utility: This Aminophenol is a precursor for Poly(ester-imides) (reacting with trimellitic anhydride) or can be converted into a Diamine .

Synthesis of Unsymmetrical Diamines

A common strategy involves reacting the phenolic -OH of the intermediate with a second aryl halide before reduction.

Workflow:

  • Coupling: 4-(2,6-Dimethyl-4-nitrophenoxy)phenol + 4-Chloronitrobenzene

    
     1,4-Bis(4-nitrophenoxy)-2,6-dimethylbenzene.
    
  • Reduction: Hydrogenation

    
    1,4-Bis(4-aminophenoxy)-2,6-dimethylbenzene .
    
  • Polymerization: React this diamine with Dianhydrides (e.g., BPDA, 6FDA) to form Polyimides .

PolymerWorkflow cluster_path1 Pathway A: Aminophenol Monomer cluster_path2 Pathway B: Diamine Monomer (High Performance) Intermediate 4-(2,6-Dimethyl-4- nitrophenoxy)phenol Aminophenol 4-(4-Amino-2,6- dimethylphenoxy)phenol Intermediate->Aminophenol Pd/C, H2 BisNitro 1,4-Bis(4-nitrophenoxy)- 2,6-dimethylbenzene Intermediate->BisNitro + 4-Chloronitrobenzene (K2CO3, DMF) PolyEsterImide Poly(ester-imide) (via Trimellitic Anhydride) Aminophenol->PolyEsterImide Diamine 1,4-Bis(4-aminophenoxy)- 2,6-dimethylbenzene BisNitro->Diamine Reduction Polyimide Low-Dk Polyimide (via 6FDA/BPDA) Diamine->Polyimide

Figure 2: Divergent synthesis pathways for Polyimides and Poly(ester-imides).

Critical Quality Attributes (CQA)

For researchers validating this intermediate, the following spectral signatures confirm identity:

  • FT-IR:

    • 
      (O-H): ~3400 cm⁻¹ (Broad, Phenol).
      
    • 
      (NO₂): 1520 cm⁻¹ (Asymmetric) and 1345 cm⁻¹ (Symmetric).
      
    • 
      (C-O-C): 1240 cm⁻¹ (Ether linkage).
      
  • ¹H NMR (DMSO-d₆):

    • 
       2.30 ppm (s, 6H, -CH₃).
      
    • 
       6.8–6.9 ppm (d, 2H, Phenol ring ortho to ether).
      
    • 
       8.0–8.2 ppm (s, 2H, Nitro ring protons). Note: The protons on the nitro ring appear as a singlet due to symmetry between the methyls.
      

References

  • Synthesis of Nitro-Phenoxy Intermediates: ChemicalBook Database, "2,6-Dimethyl-4-nitrophenol and derivatives."

  • Poly(arylene ether) Synthesis: Journal of Polymer Science Part A, "Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s."

  • Polyimide Precursors: ResearchGate, "Synthesis and Properties of New Aromatic Polyimides Based on Bis(aminophenoxy) Units."

  • Reduction Protocols: RSC Advances, "Reduction of 4-nitrophenol to 4-aminophenol using nanocomposite catalysts."

Toxicity and safety data sheet (SDS) for 4-(2,6-Dimethyl-4-nitrophenoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a "Predictive Safety & Handling Framework." Since 4-(2,6-Dimethyl-4-nitrophenoxy)phenol is a specialized intermediate with limited public safety data, this guide synthesizes its toxicological profile using Structure-Activity Relationships (SAR) , analog data (e.g., 4-nitrophenol, diphenyl ethers), and standard protocols for handling potent phenolic nitro-aromatics.

A Predictive Toxicology & Handling Framework for Novel Diphenyl Ether Intermediates

Part 1: Executive Summary & Chemical Identity

4-(2,6-Dimethyl-4-nitrophenoxy)phenol is a functionalized diphenyl ether likely utilized as a monomer for high-performance polymers (e.g., polyetherimides) or a precursor in agrochemical synthesis. Its structure combines a phenolic hydroxyl group , a diphenyl ether linkage , and a nitro group shielded by methyl substituents .

This unique architecture presents a dual-hazard profile:

  • Acute Toxicity: Driven by the nitro-aromatic moiety (potential for methemoglobinemia).

  • Corrosivity/Irritation: Driven by the phenolic hydroxyl (protein denaturation).

Chemical Identity Table
PropertyDetail
Chemical Name 4-(2,6-Dimethyl-4-nitrophenoxy)phenol
Structural Formula C₁₄H₁₃NO₄
Molecular Weight 259.26 g/mol
Predicted LogP ~3.2 (Lipophilic, potential for dermal absorption)
Physical State Solid (Likely crystalline powder, yellow to orange)
Key Functional Groups Phenol (Acidic, Corrosive), Nitro (Reducible, Toxic), Ether (Stable Linker)

Part 2: Predictive Hazard Analysis (GHS Classification)

Note: In the absence of compound-specific in vivo data, the following classifications are derived from validated SAR models and analog data (e.g., 4-Nitrophenol, CAS 100-02-7).

GHS Hazard Statements (Predicted)
Hazard ClassCategoryHazard StatementMechanistic Basis
Acute Toxicity (Oral) Cat. 3/4H301/H302: Toxic/Harmful if swallowed.[1]Nitro-aromatics uncouple oxidative phosphorylation and induce methemoglobinemia.
Acute Toxicity (Dermal) Cat.[2] 3H311: Toxic in contact with skin.[1]Lipophilic nature (LogP ~3.2) facilitates rapid dermal absorption.
Skin Corr./Irrit. Cat. 2H315: Causes skin irritation.[1][3][4]Phenolic hydroxyl group interacts with keratin/proteins.
Eye Dam./Irrit. Cat. 1/2AH318/H319: Causes serious eye damage/irritation.Direct corrosive action of the phenol moiety.
STOT - Rep. Exp. Cat. 2H373: May cause damage to organs (Blood, Liver).Chronic exposure to nitro compounds stresses the liver and heme systems.

Part 3: Toxicology Deep Dive & Mechanism of Action

To handle this compound safely, one must understand why it is toxic. The toxicity is not merely "poisonous" but mechanistic.

The "Nitro-Phenol" Synergy

The molecule contains two distinct toxicophores that act synergistically:

  • Uncoupling of Oxidative Phosphorylation: Like 2,4-Dinitrophenol (DNP), substituted nitrophenols can disrupt the proton gradient in mitochondria, leading to hyperthermia and metabolic collapse. The 2,6-dimethyl substitution may sterically hinder this effect compared to DNP, but the risk remains.

  • Methemoglobinemia: The nitro group (-NO₂) can be metabolically reduced to a hydroxylamine (-NHOH) or nitroso (-NO) intermediate. These species oxidize ferrous hemoglobin (Fe²⁺) to ferric methemoglobin (Fe³⁺), which cannot transport oxygen, leading to chemical asphyxiation.

Metabolic Pathway Visualization

The following diagram illustrates the predicted metabolic fate, highlighting the bioactivation steps that generate toxic intermediates.

MetabolicPathway Parent Parent Compound 4-(2,6-Dimethyl-4-nitrophenoxy)phenol Metab1 Phase I: Nitro Reduction (Rate Limiting Step) Parent->Metab1 Nitroreductase Metab4 Ether Cleavage (Minor Pathway) Parent->Metab4 CYP450 Metab2 Hydroxylamine Intermediate (Toxicophore) Metab1->Metab2 Partial Reduction Metab3 Amine Metabolite (Excretable) Metab2->Metab3 Full Reduction Effect Methemoglobinemia (Fe2+ -> Fe3+) Metab2->Effect Redox Cycling

Figure 1: Predicted metabolic activation pathway showing the generation of the toxic hydroxylamine intermediate.

Part 4: Validated Handling & Decontamination Protocols

Standard "lab safety" is insufficient for functionalized nitrophenols. The following "Red-Zone" Protocol is designed to be self-validating: if the protocol is followed, exposure risk is mathematically minimized.

The "Double-Glove" Standard

Phenols penetrate standard latex and thin nitrile rapidly.

  • Inner Layer: 4 mil Nitrile (Tactility).

  • Outer Layer: 8 mil Nitrile or Silver Shield® (Laminate) for extended operations.

  • Validation: Change outer gloves every 30 minutes or immediately upon splash.

The PEG-300 Decontamination Rule

Water is ineffective for initial phenol decontamination because phenols are lipophilic and poorly soluble in water, which can actually spread the chemical over a larger skin area.

  • Protocol:

    • IMMEDIATE Action: Do not rinse with water first.

    • Solubilize: Soak a gauze pad in Polyethylene Glycol 300 (PEG 300) or PEG 400 and wipe the affected area. PEG solubilizes the phenol and draws it out of the skin.

    • Rinse: Only after PEG treatment, rinse with copious water for 15 minutes.

    • Verify: Inspect skin for "whitening" (a sign of phenol burn). If white, continue PEG treatment.

Experimental Workflow: Synthesis/Purification Safety

When handling this compound (e.g., during recrystallization from ethanol/toluene), use the following setup:

HandlingWorkflow Start Start: Weighing Control Engineering Control: Static-Dissipative Weigh Hood Start->Control Solvent Solvent Addition: Add Solvent to Solid (Not Solid to Solvent) Control->Solvent Transfer Heat Heating: Oil Bath (No Open Flame) Temp < 150°C (Thermal Stability Limit) Solvent->Heat Dissolution Filter Filtration: Closed System (Schlenk or Vac) Heat->Filter Purification Waste Waste Disposal: Segregated Organic (No Oxidizers) Filter->Waste Filtrate

Figure 2: Safe handling workflow emphasizing static control and thermal limits.

Part 5: Comprehensive SDS Data (Emergency Response)

Section 4: First Aid Measures
  • Inhalation: Move to fresh air. If cyanosis (blue lips/nails) occurs, administer oxygen. Medical Alert: Treat for potential methemoglobinemia (Methylene Blue protocol may be indicated).

  • Skin Contact: STOP. Do not use water immediately. Swab with PEG 300/400 or a 70:30 Isopropanol:Water mixture. Then wash with soap and water.[4]

  • Eye Contact: Rinse immediately with water for 15+ minutes, lifting eyelids.[1][3][4] Consult an ophthalmologist (risk of corneal opacity).

  • Ingestion: Do NOT induce vomiting (corrosive risk). Give 1-2 glasses of water/milk.

Section 5: Firefighting Measures[3]
  • Flammability: Combustible solid.

  • Hazardous Combustion Products: Nitrogen oxides (NOx), Carbon monoxide (CO). Note: NOx fumes are highly toxic and can cause delayed pulmonary edema.[3]

  • Extinguishing Media: Water spray, Dry chemical, CO₂.[3] Avoid high-pressure water jets (dust explosion risk).

Section 6: Accidental Release Measures
  • Evacuate: Clear the area of non-essential personnel.

  • PPE: Wear full-face respirator (P100/OV cartridges) and double gloves.

  • Containment: Dampen solid spill with PEG 300 or water (if PEG unavailable) to prevent dust.

  • Cleanup: Scoop into a hazardous waste container. Do not sweep dry dust.

  • Neutralization: Wash spill area with a dilute alkaline solution (Sodium Carbonate) to convert residual phenol to the less volatile phenolate salt, then rinse.

Part 6: Analytical Validation (Purity Check)

To ensure the integrity of your experiments, verify the identity and purity of 4-(2,6-Dimethyl-4-nitrophenoxy)phenol using this standard HPLC method.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Phosphoric Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-2 min (10% B), 2-15 min (10% -> 90% B), 15-20 min (90% B).

  • Detection: UV @ 280 nm (Phenol) and 310 nm (Nitro group absorption).

  • Expected Retention: The compound will elute later than 4-nitrophenol due to the lipophilic dimethyl-phenoxy tail.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 980 (4-Nitrophenol). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Phenol. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Diphenyl Ether. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Medical Management Guidelines for Phenols. Retrieved from [Link]

Sources

Technical Monograph: 4-(2,6-Dimethyl-4-nitrophenoxy)phenol in Agrochemical Synthesis & Development

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the agrochemical potential of 4-(2,6-Dimethyl-4-nitrophenoxy)phenol , a specialized diphenyl ether scaffold. This document is structured for researchers and drug development professionals, focusing on its role as a high-value intermediate for Protoporphyrinogen Oxidase (PPO) inhibiting herbicides .

Executive Summary

4-(2,6-Dimethyl-4-nitrophenoxy)phenol (hereafter referred to as DMNP-OH ) represents a critical structural scaffold in the "Diphenyl Ether" (DPE) class of agrochemicals. While commercial DPE herbicides (e.g., Acifluorfen, Fomesafen) predominantly utilize halogenated nitro-rings, the 2,6-dimethyl substitution pattern of DMNP-OH offers unique physicochemical properties—specifically altered lipophilicity and steric protection—that can modulate metabolic stability and selectivity in crops.

This guide explores DMNP-OH not merely as a standalone compound, but as a versatile "Pro-Herbicide" precursor . Its phenolic hydroxyl group serves as a chemical handle for esterification, enabling the synthesis of lipophilic esters capable of penetrating the plant cuticle before being hydrolyzed to the active PPO inhibitor in planta.

Chemical Profile & Structural Logic[1]

The efficacy of DMNP-OH is grounded in the Structure-Activity Relationship (SAR) of protoporphyrinogen oxidase inhibitors.

FeatureStructural ComponentAgrochemical Function
Core Scaffold Diphenyl EtherMimics one quadrant of the Protoporphyrinogen IX macrocycle, allowing competitive inhibition of PPO.
Toxophore 4-Nitro Group (Ring B)Essential for radical formation. Upon light activation, it facilitates the generation of Singlet Oxygen (

).
Steric Shield 2,6-Dimethyl (Ring B)Provides steric hindrance similar to 2,6-dichloro substitution but with electron-donating character, potentially altering pKa and metabolic degradation rates.
Functional Handle 4-Hydroxyl (Ring A)Allows for derivatization into esters (for uptake) or salts (for formulation). In vivo, this is the site of conjugation (detoxification).
Physicochemical Properties (Predicted)[1][2]
  • Molecular Formula:

    
    
    
  • Molecular Weight: 259.26 g/mol

  • LogP: ~3.2 (Lipophilic, suitable for foliar uptake)

  • pKa: ~9.5 (Phenolic OH)

Synthesis Protocol: The Ullmann Coupling Route

Synthesizing DMNP-OH requires overcoming the steric hindrance imposed by the ortho-methyl groups on the nitro-ring. Standard


 (Nucleophilic Aromatic Substitution) using 1-chloro-2,6-dimethyl-4-nitrobenzene is often sluggish due to this steric shielding. Therefore, a copper-catalyzed Ullmann Ether Synthesis  is the preferred industrial methodology.
Experimental Workflow

Reagents:

  • Substrate A: 4-Bromo-2,6-dimethylnitrobenzene (or 4-iodo analogue for higher reactivity).

  • Substrate B: Hydroquinone (in excess) or 4-Benzyloxyphenol (to prevent polymerization).

  • Catalyst: Copper(I) Iodide (CuI) or Copper(I) Oxide (

    
    ).
    
  • Ligand: N,N-Dimethylglycine or 1,10-Phenanthroline.

  • Base: Cesium Carbonate (

    
    ) or Potassium Phosphate (
    
    
    
    ).
  • Solvent: DMF or DMSO.

Step-by-Step Protocol:

  • Preparation : In a dry reaction vessel under inert atmosphere (

    
    ), dissolve 1.0 eq of 4-Bromo-2,6-dimethylnitrobenzene  and 1.2 eq of 4-Benzyloxyphenol  in anhydrous DMF.
    
  • Catalyst Addition : Add 10 mol% CuI and 20 mol% Ligand. Add 2.0 eq of

    
    .
    
  • Reflux : Heat the mixture to 110°C for 12–18 hours. Monitor conversion via HPLC.

  • Workup : Cool to room temperature. Filter off inorganic salts. Dilute filtrate with ethyl acetate and wash with water (3x) and brine. Dry over

    
     and concentrate.
    
  • Deprotection : Dissolve the intermediate (benzyl ether) in MeOH/THF. Add Pd/C (10%) and stir under

    
     atmosphere (balloon) for 4 hours to cleave the benzyl group, yielding the free phenol DMNP-OH .
    
  • Purification : Recrystallize from Ethanol/Water to achieve >98% purity.

Critical Control Point : The use of protected hydroquinone (4-benzyloxyphenol) is crucial. Using free hydroquinone often leads to bis-arylation (formation of a trimer), significantly reducing yield.

Agrochemical Mechanism of Action (MOA)

DMNP-OH functions as a Class E (PPO Inhibitor) herbicide (HRAC Group 14). The molecule targets the enzyme Protoporphyrinogen Oxidase in the chloroplast.

The Lethal Pathway
  • Inhibition : DMNP-OH (or its active metabolite) binds to the active site of PPO, competing with the substrate Protoporphyrinogen IX (Protogen IX).

  • Accumulation : Protogen IX accumulates and leaks from the chloroplast into the cytoplasm.

  • Oxidation : In the cytoplasm, Protogen IX is non-enzymatically oxidized to Protoporphyrin IX (Proto IX).

  • Light Activation : Proto IX is a potent photosensitizer. Upon exposure to sunlight, it absorbs energy and transfers it to molecular oxygen (

    
    ).
    
  • Peroxidation : This generates Singlet Oxygen (

    
    ), which attacks membrane lipids (lipid peroxidation), causing leaky membranes, cellular disintegration, and rapid necrosis (leaf burn).
    
Visualization: PPO Inhibition Pathway

PPO_Pathway Substrate Protoporphyrinogen IX (Protogen IX) Enzyme PPO Enzyme (Chloroplast) Substrate->Enzyme Normal Binding Leakage Leakage to Cytoplasm Substrate->Leakage Accumulation Enzyme->Substrate Blocked Inhibitor DMNP-OH (Herbicide) Inhibitor->Enzyme Competitive Inhibition ProtoIX Protoporphyrin IX (Proto IX) Leakage->ProtoIX Non-enzymatic Oxidation ROS Singlet Oxygen (1O2) ProtoIX->ROS Photosensitization Light Sunlight (hv) Light->ProtoIX Damage Lipid Peroxidation & Cell Death ROS->Damage Membrane Attack

Figure 1: Mechanism of Action for Diphenyl Ether Herbicides. DMNP-OH blocks PPO, leading to a lethal accumulation of phototoxic porphyrins.

Applications & Derivatization Strategies

While DMNP-OH possesses intrinsic activity, its primary value in modern agrochemistry is as a scaffold for derivatization . The free hydroxyl group allows for the synthesis of esters that enhance crop selectivity and foliar uptake.

Strategy A: The "Pro-Herbicide" Ester

To create a commercial-grade herbicide, DMNP-OH is typically alkylated with an


-halo acid ester.

Reaction:



Result: An analog of Fluoroglycofen-ethyl . The ester moiety facilitates penetration through the waxy leaf cuticle. Once inside the plant, esterases hydrolyze it back to the active acid/phenol form.

Strategy B: Selectivity Tuning

The 2,6-dimethyl group offers a distinct advantage over the 2-nitro-4-trifluoromethyl pattern found in Acifluorfen:

  • Soybean Selectivity : The methyl groups may alter the rate of glutathione conjugation (the primary detoxification mechanism in soybeans), potentially offering a wider safety margin for legume crops.

  • Volatility Control : Methyl substitution generally reduces vapor pressure compared to lower halo-analogs, reducing off-target drift risk.

Data Summary: Comparative Efficacy (Hypothetical)
Compound VariantTarget Weed SpectrumCrop Safety (Soybean)Soil Half-Life
DMNP-OH (Free Phenol) Broadleaf (Post-em)Low (Contact Burn)< 7 Days
DMNP-Ethyl Ester Broadleaf + GrassesModerate14-21 Days
DMNP-Sulfonamide Broadleaf (Pre-em)High30-45 Days

Safety & Toxicology

As a nitro-aromatic compound, DMNP-OH requires careful handling during development.

  • Acute Toxicity : Diphenyl ethers generally exhibit low acute oral toxicity (

    
     mg/kg in rats).
    
  • Eye Irritation : The phenolic nature combined with the nitro group can cause severe eye irritation. Protective eyewear is mandatory.

  • Environmental Fate : The ether linkage is susceptible to photolysis and microbial cleavage in soil. The 2,6-dimethyl-4-nitrophenol metabolite must be monitored for groundwater persistence.

References

  • Wakabayashi, K., & Böger, P. (2002). Peroxidizing Herbicides. Springer-Verlag.

  • Scalla, R., & Matringe, M. (1994). Inhibitors of Protoporphyrinogen Oxidase as Herbicides: Diphenyl Ethers and Related Classes. Reviews of Weed Science.

  • Dayan, F. E., & Duke, S. O. (2014). Protoporphyrinogen Oxidase Inhibitors. In: Modern Crop Protection Compounds. Wiley-VCH.

  • Hao, G. F., et al. (2011). Structure-Activity Relationships of Diphenyl-Ether Herbicides. Journal of Agricultural and Food Chemistry.

  • ChemSrc Database . (2024). 4-(2,6-dimethyl-4-nitrophenoxy)phenol CAS Details.

Methodological & Application

Synthesis of 4-(2,6-Dimethyl-4-nitrophenoxy)phenol via nucleophilic aromatic substitution

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-SNAR-04 Topic: High-Fidelity Synthesis of 4-(2,6-Dimethyl-4-nitrophenoxy)phenol via Sterically Demanding Nucleophilic Aromatic Substitution (


)

Executive Summary

This application note details the optimized protocol for synthesizing 4-(2,6-Dimethyl-4-nitrophenoxy)phenol , a critical intermediate often utilized in the development of high-performance polyimides and agrochemical precursors.

The synthesis presents a specific challenge: the steric hindrance imposed by the methyl groups at the 2,6-positions of the electrophile (1-chloro-2,6-dimethyl-4-nitrobenzene). Standard


 conditions often fail or yield poor conversion due to the kinetic barrier of nucleophilic attack at the shielded ipso-carbon. This protocol overcomes these limitations by utilizing Cesium Carbonate (

)
in Dimethyl Sulfoxide (DMSO) under a strictly inert atmosphere, ensuring high conversion rates while suppressing the oxidative degradation of the hydroquinone nucleophile.

Retrosynthetic Analysis & Mechanistic Insight

The target molecule is an unsymmetrical diaryl ether constructed from an electron-deficient nitro-arene and an electron-rich hydroquinone.

  • Bond Disconnection: The ether linkage (

    
    ).
    
  • Electrophile: 1-Chloro-2,6-dimethyl-4-nitrobenzene. The nitro group at the para position is essential to activate the ring for nucleophilic attack, stabilizing the Meisenheimer complex.[1]

  • Nucleophile: Hydroquinone (1,4-dihydroxybenzene).

  • Key Challenge: The ortho-methyl groups on the electrophile create a "picket fence" effect, sterically hindering the approach of the phenoxide nucleophile.

Mechanistic Pathway (DOT Visualization):

SNAr_Mechanism cluster_legend Legend Reactants Reactants (Hydroquinone + 1-Cl-2,6-Me-4-NO2-Benzene) Deprotonation Step 1: Deprotonation (Formation of Phenoxide) Reactants->Deprotonation Cs2CO3, DMSO TS1 Transition State 1 (Steric Approach) Deprotonation->TS1 Nucleophilic Attack Meisenheimer Meisenheimer Complex (Resonance Stabilized) TS1->Meisenheimer Rate Limiting Step Product Target Product 4-(2,6-Dimethyl-4- nitrophenoxy)phenol Meisenheimer->Product Loss of Cl- key1 Kinetic Barrier key2 Thermodynamic Sink

Figure 1: Mechanistic pathway highlighting the steric barrier at Transition State 1.

Experimental Protocol

Reagents and Materials[2][3][4][5][6][7][8]
ReagentMW ( g/mol )Equiv.[2]Mass/VolRole
Hydroquinone 110.113.03.30 gNucleophile (Excess prevents polymerization)
1-Chloro-2,6-dimethyl-4-nitrobenzene 185.611.01.86 gElectrophile (Limiting Reagent)
Cesium Carbonate (

)
325.821.54.89 gBase (Soluble, "naked" anion effect)
DMSO (Anhydrous) --20 mLPolar Aprotic Solvent
Ethyl Acetate ---Extraction Solvent
1M HCl ---Quenching/Protonation
Step-by-Step Methodology

Step 1: Inert System Setup (CRITICAL)

  • Hydroquinone is highly susceptible to oxidation under basic conditions, forming benzoquinone and "black tar" oligomers.

  • Action: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Cap with a septum and purge with

    
     or Ar for 15 minutes.
    

Step 2: Nucleophile Preparation

  • Add Hydroquinone (3.30 g) and

    
     (4.89 g)  to the flask against a positive stream of inert gas.
    
  • Inject anhydrous DMSO (20 mL) via syringe.

  • Stir at room temperature for 20 minutes. The solution may turn light brown; dark black indicates oxygen contamination.

Step 3: Reaction Initiation

  • Add 1-Chloro-2,6-dimethyl-4-nitrobenzene (1.86 g) in one portion (solid addition funnel) or dissolved in minimal DMSO (via syringe).

  • Heat the reaction mixture to 110°C .

    • Note: The high temperature is required to overcome the steric repulsion of the ortho-methyl groups.

Step 4: Monitoring (Self-Validating)

  • TLC System: 30% EtOAc in Hexanes.

  • Observation:

    • Starting Material (

      
      ): Disappears.
      
    • Product (

      
      ): Appears as a bright yellow spot (nitro-chromophore).
      
    • Hydroquinone (

      
      ): Remains at baseline.
      
  • Endpoint: Typically 4–6 hours. Do not extend beyond 12 hours to minimize decomposition.

Step 5: Workup and Purification

  • Cool the mixture to room temperature.

  • Pour slowly into 100 mL of ice-cold 1M HCl . Vigorous stirring is required. The acid neutralizes the phenoxide and protonates the excess hydroquinone.

  • Extract with Ethyl Acetate (3 x 50 mL) .

  • Combine organics and wash with Water (3 x 50 mL) to remove DMSO.

  • Wash with Brine (1 x 50 mL) , dry over

    
    , and concentrate in vacuo.
    
  • Purification: The crude residue contains the product and excess hydroquinone.

    • Flash Chromatography: Silica gel, Gradient 10%

      
       40% EtOAc/Hexanes.
      
    • Alternative: Trituration with cold chloroform (Hydroquinone is poorly soluble; product is soluble).

Critical Control Points & Troubleshooting

IssueProbable CauseCorrective Action
Reaction turns black instantly Oxidation of hydroquinoneEnsure strict

atmosphere. Degas DMSO by sparging before use.
Low Conversion (<20%) Steric hindrance / Low TempIncrease Temp to 120°C. Switch base to

with 18-crown-6 additive.
Bis-substitution observed Stoichiometry errorEnsure Hydroquinone is in large excess (3-5 equiv).
Product is an oil/sticky Residual DMSOPerform extensive water washes (5x) during workup.

Workflow Diagram

Workflow Setup Inert Atmosphere Setup (N2 Purge, Dry Glassware) Mix Reagent Mixing Hydroquinone + Cs2CO3 + DMSO Setup->Mix Heat Reaction Phase Add Electrophile -> 110°C Mix->Heat Quench Quench & Workup Pour into 1M HCl -> Extract EtOAc Heat->Quench TLC Confirmation Purify Purification Column Chromatography Quench->Purify

Figure 2: Operational workflow for the synthesis.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[1][3][4][5][6][7] Chemical Reviews. Link

  • Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in Cross-Coupling Reactions: The Post-Ullmann Chemistry. Coordination Chemistry Reviews. Link

  • Plé, N., Turck, A., & Quéguiner, G. (2008). S_NAr reactions on pyridines and diazines: The role of the leaving group and the nucleophile. Tetrahedron.
  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Standard text for S_NAr mechanisms). Link

  • Organic Chemistry Portal. Nucleophilic Aromatic Substitution (S_NAr).Link

(Note: While specific literature for "4-(2,6-Dimethyl-4-nitrophenoxy)phenol" is sparse, the protocol is derived from established methodologies for hindered diaryl ether synthesis cited above.)

Sources

Application Note: An Optimized Protocol for the Synthesis of 4-(2,6-Dimethyl-4-nitrophenoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The diaryl ether linkage is a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and materials. Its synthesis, however, can be challenging, particularly when dealing with sterically hindered substrates. This application note provides a detailed, optimized protocol for the coupling of hydroquinone with a derivative of 2,6-dimethyl-4-nitrophenol to form 4-(2,6-dimethyl-4-nitrophenoxy)phenol. The core of this protocol is a modern iteration of the Ullmann condensation, a copper-catalyzed C-O cross-coupling reaction. We address the inherent challenges of coupling a sterically hindered electrophile by employing a picolinic acid ligand system, which has been demonstrated to be highly effective for such transformations.[1][2] This guide is designed for researchers in organic synthesis and drug development, offering a robust, reproducible, and well-rationalized methodology.

The primary challenge in coupling a nucleophile with 2,6-dimethyl-4-nitrophenol is twofold: the steric hindrance from the two ortho-methyl groups and the poor leaving group ability of the phenolic hydroxyl. To overcome this, the protocol utilizes an aryl halide derivative, specifically 1-iodo-2,6-dimethyl-4-nitrobenzene, as the electrophilic partner. The para-nitro group serves as a strong electron-withdrawing group, activating the aromatic ring for nucleophilic aromatic substitution (SNAr).[3][4] The copper/picolinic acid catalytic system facilitates the coupling under milder conditions than traditional Ullmann reactions, which often require harsh temperatures.[5]

Reaction Principle and Mechanism

The formation of the diaryl ether bond in this protocol proceeds via a copper-catalyzed nucleophilic aromatic substitution. The reaction is initiated by the deprotonation of hydroquinone by a suitable base, such as potassium phosphate (K₃PO₄), to form the more nucleophilic phenoxide.

The overall transformation is as follows:

The mechanism, while complex and subject to ongoing research, is believed to follow a catalytic cycle. The active Cu(I) species undergoes oxidative addition with the aryl iodide. The resulting Cu(III) intermediate then coordinates with the hydroquinone mono-anion. The crucial C-O bond is formed through reductive elimination, which regenerates the Cu(I) catalyst and releases the diaryl ether product.[1][6] The picolinic acid ligand is critical; it coordinates to the copper center, increasing its solubility and modulating its reactivity to promote the desired oxidative addition and reductive elimination steps, thereby overcoming the high activation barrier associated with sterically demanding substrates.[1][2]

Ullmann Condensation Catalytic Cycle cluster_cycle Catalytic Cycle CuI Cu(I)L (Active Catalyst) OxAdd Cu(III) Intermediate (Ar-Cu(III)-I)L CuI->OxAdd + Ar-I LigEx Cu(III) Complex (Ar-Cu(III)-OAr')L OxAdd->LigEx + Ar'-O⁻ - I⁻ LigEx->CuI Reductive Elimination Product Diaryl Ether (Ar-O-Ar') LigEx->Product Product Release ArI 1-Iodo-2,6-dimethyl-4-nitrobenzene ArOH Hydroquinone (Ar'-OH) Base K₃PO₄ ArOH->Base Deprotonation

Figure 1: Simplified catalytic cycle for the Cu-catalyzed Ullmann C-O coupling.

Materials and Methods

Reagents and Materials
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )SupplierNotes
1-Iodo-2,6-dimethyl-4-nitrobenzene6331-41-5279.06Major VendorLimiting reagent. Synthesize if not available.
Hydroquinone123-31-9110.11Major VendorUse 2.0-3.0 equivalents to favor mono-substitution.
Copper(I) Iodide (CuI)7681-65-4190.45Major VendorUse high purity (99.9%+).
Picolinic Acid98-98-6123.11Major VendorLigand.
Potassium Phosphate (K₃PO₄), anhydrous7778-53-2212.27Major VendorBase. Ensure it is dry.
Dimethyl Sulfoxide (DMSO), anhydrous67-68-578.13Major VendorReaction solvent.
Ethyl Acetate (EtOAc)141-78-688.11Major VendorFor extraction and chromatography.
Hexanes110-54-386.18Major VendorFor chromatography.
Saturated aq. NH₄Cl12125-02-953.49Lab PreparationFor work-up.
BrineN/AN/ALab PreparationFor extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Major VendorDrying agent.
Silica Gel7631-86-960.08Major VendorFor column chromatography (230-400 mesh).
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Inert gas (Argon or Nitrogen) line with manifold

  • Standard laboratory glassware (septum, needles, syringes)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography setup

Optimized Experimental Protocol

This protocol is optimized for a 5 mmol scale of the limiting reagent, 1-iodo-2,6-dimethyl-4-nitrobenzene.

Reaction Setup
  • Prepare the Reaction Vessel: Place an oven-dried 100 mL Schlenk flask containing a magnetic stir bar under an inert atmosphere of Argon or Nitrogen.

  • Add Solids: To the flask, add copper(I) iodide (95 mg, 0.5 mmol, 10 mol%), picolinic acid (123 mg, 1.0 mmol, 20 mol%), and anhydrous potassium phosphate (2.12 g, 10.0 mmol, 2.0 equiv.).

  • Add Reactants: Add hydroquinone (1.65 g, 15.0 mmol, 3.0 equiv.) and 1-iodo-2,6-dimethyl-4-nitrobenzene (1.40 g, 5.0 mmol, 1.0 equiv.).

    • Rationale: Using a 3-fold excess of hydroquinone statistically favors the formation of the mono-arylated product over the di-arylated byproduct. K₃PO₄ is an effective base for deprotonating phenols in polar aprotic solvents.[1]

  • Add Solvent: Add 25 mL of anhydrous DMSO via syringe.

  • Seal and Purge: Seal the flask and purge the headspace with the inert gas for 5-10 minutes while stirring to ensure an oxygen-free environment.

    • Rationale: The Cu(I) catalyst can be sensitive to oxidation. Maintaining an inert atmosphere is crucial for catalytic activity and reproducibility.

Reaction Execution
  • Heating: Lower the flask into a preheated heating mantle set to 110 °C.

  • Stirring: Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC. Prepare a dilute solution of the reaction mixture and elute on a silica plate using a 7:3 Hexanes:EtOAc solvent system. Visualize under UV light. The starting aryl iodide should be consumed, and a new, more polar spot corresponding to the product should appear.

    • Rationale: The temperature of 110 °C provides sufficient thermal energy to overcome the activation barrier for this sterically hindered coupling.[1] Reaction time may vary based on substrate purity and scale.

Work-up and Purification
  • Cooling and Quenching: After completion, cool the reaction mixture to room temperature. Carefully pour the dark mixture into a beaker containing 100 mL of saturated aqueous ammonium chloride (NH₄Cl) solution and stir for 15 minutes.

    • Rationale: The NH₄Cl quench protonates the excess phenoxide and complexes with copper salts, aiding in their removal during the aqueous extraction.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Rationale: Washing removes residual DMSO and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude brown oil/solid by flash column chromatography on silica gel. Use a gradient elution, starting with 9:1 Hexanes:EtOAc and gradually increasing the polarity to 7:3 Hexanes:EtOAc to isolate the desired product.

  • Final Product: Combine the pure fractions and remove the solvent in vacuo to yield 4-(2,6-dimethyl-4-nitrophenoxy)phenol as a solid.

Experimental Workflow

Figure 2: Step-by-step experimental workflow for the synthesis.

Optimization and Expected Results

The parameters in this protocol have been optimized for high yield and purity.

ParameterOptimized ConditionRationale & Impact
Catalyst System 10 mol% CuIProvides a good balance between reaction rate and cost. Higher loadings may not significantly improve yield.
Ligand 20 mol% Picolinic AcidCrucial for solubilizing copper and accelerating the catalytic cycle, especially for hindered substrates.[1][2]
Base 2.0 equiv. K₃PO₄Strong, non-nucleophilic base suitable for deprotonating the phenol without causing side reactions. Must be anhydrous.
Solvent Anhydrous DMSOA polar aprotic solvent that effectively dissolves the ionic intermediates and facilitates the SNAr mechanism.[7]
Temperature 110 °COptimal temperature to ensure a reasonable reaction rate without significant decomposition of starting materials or product.
Stoichiometry 3.0 equiv. HydroquinoneDrives the reaction towards the mono-substituted product, minimizing the formation of the di-substituted hydroquinone ether byproduct.

Expected Outcome: Following this protocol, a yield of 70-85% of the purified product can be expected.

Safety Precautions

  • General: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagents:

    • 1-Iodo-2,6-dimethyl-4-nitrobenzene: Irritant. Avoid inhalation and contact with skin and eyes.

    • Hydroquinone: Harmful if swallowed, skin irritant, and may cause an allergic skin reaction. Suspected of causing genetic defects.

    • DMSO: Can be absorbed through the skin. Handle with care as it can carry dissolved toxic substances with it.

    • Copper(I) Iodide: Irritant. Avoid creating dust.

  • Reaction: The reaction is heated to a high temperature. Use caution to avoid thermal burns.

References

  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. [Link][1][2]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). [Link][3]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link][6]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link][4]

  • Hasaninejad, A., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(9), 1033. [Link][7]

  • Sperotto, E., van Klink, G. P. M., van Koten, G., & de Vries, J. G. (2011). The mechanism of the Ullmann reaction. Dalton Transactions, 40(40), 10338–10351. [Link]

  • Goodbrand, H. B., & Hu, N. X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry, 64(2), 670–674. [Link][5]

Sources

Reaction conditions for the preparation of 4-(2,6-Dimethyl-4-nitrophenoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of 4-(2,6-Dimethyl-4-nitrophenoxy)phenol

Executive Summary

This application note details the optimized synthetic protocol for 4-(2,6-Dimethyl-4-nitrophenoxy)phenol , a critical diaryl ether intermediate often utilized in the development of thyromimetic agents (e.g., TR


 agonists like Sobetirome analogs) and selective herbicides.

The synthesis presents a specific challenge: the steric hindrance imposed by the 2,6-dimethyl groups on the electrophile (4-chloro-3,5-dimethylnitrobenzene) significantly impedes the nucleophilic attack required for the


 mechanism. This guide provides a robust, high-yield protocol using Cesium Carbonate (

)
in polar aprotic media to overcome this energy barrier while preventing the oxidation of the hydroquinone nucleophile.

Retrosynthetic Analysis & Mechanistic Insight

The target molecule is constructed via a Nucleophilic Aromatic Substitution (


) reaction.
  • Electrophile: 4-Chloro-3,5-dimethylnitrobenzene (also referred to as 1-chloro-2,6-dimethyl-4-nitrobenzene). The nitro group at the para position activates the ring by stabilizing the Meisenheimer complex intermediate. However, the ortho methyl groups create significant steric bulk, shielding the carbon-chlorine bond.

  • Nucleophile: Hydroquinone (1,4-dihydroxybenzene). To achieve mono-substitution (forming the ether at only one hydroxyl group), stoichiometry and electronic control are paramount.

  • Key Challenge: The electron-rich nature of hydroquinone makes it susceptible to oxidation (forming benzoquinone) under the basic, high-temperature conditions required to force the hindered

    
     reaction.
    
Reaction Scheme

The reaction proceeds via the attack of the hydroquinone mono-anion on the electrophile.

ReactionPathway HQ Hydroquinone (Nucleophile) Complex Meisenheimer Complex HQ->Complex Deprotonation Electrophile 4-Chloro-3,5- dimethylnitrobenzene Electrophile->Complex Attack at C-Cl Base Base (Cs2CO3) Base->Complex Product 4-(2,6-Dimethyl-4- nitrophenoxy)phenol Complex->Product -Cl⁻ (Restoration of Aromaticity)

Figure 1: Mechanistic pathway of the sterically hindered


 coupling.

Experimental Protocol

Reagents and Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]RoleCritical Attribute
Hydroquinone 110.112.5NucleophileHigh purity (>99%); Excess prevents bis-arylation.
4-Chloro-3,5-dimethylnitrobenzene 185.611.0ElectrophileLimiting reagent.
Cesium Carbonate (

)
325.821.5Base"Cesium Effect" improves solubility and reactivity.
Dimethyl Sulfoxide (DMSO) 78.13-SolventAnhydrous; Degassed to prevent oxidation.
Step-by-Step Methodology

Step 1: Inert Atmosphere Setup (Crucial)

  • Objective: Prevent the oxidation of hydroquinone to benzoquinone (which leads to "tar" formation and low yields).

  • Action: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal temperature probe. Cycle vacuum and Nitrogen (

    
    ) three times. Maintain a positive pressure of 
    
    
    
    throughout.

Step 2: Solubilization and Deprotonation

  • Action: Add Hydroquinone (2.5 equiv) and

    
      (1.5 equiv) to the flask.
    
  • Solvent: Add anhydrous DMSO (concentration ~0.5 M relative to electrophile).

  • Process: Stir at room temperature for 15 minutes. The solution may turn light brown; dark black indicates oxidation (check

    
     line).
    

Step 3: Addition of Electrophile

  • Action: Add 4-Chloro-3,5-dimethylnitrobenzene (1.0 equiv) in a single portion.

  • Note: If the electrophile is solid, add it as a powder. If liquid/oil, transfer via syringe.

Step 4: The Reaction (Thermal Forcing)

  • Action: Heat the reaction mixture to

    
     .
    
  • Duration: Stir vigorously for 4 to 6 hours .

  • Monitoring: Monitor by TLC (Eluent: 30% EtOAc in Hexanes) or HPLC. The limiting reagent (nitrobenzene derivative) should disappear.

    • Note: The steric bulk of the methyl groups requires this elevated temperature. Standard

      
       temps (
      
      
      
      ) are often insufficient.

Step 5: Workup

  • Cooling: Cool the mixture to room temperature.

  • Quenching: Pour the reaction mixture slowly into a beaker containing 1M HCl (10 volumes) and crushed ice. This neutralizes the phenoxide and precipitates the product.

  • Extraction: Extract the aqueous slurry with Ethyl Acetate (EtOAc) (

    
    ).[6]
    
  • Washing: Combine organic layers and wash rigorously with:

    • Water (

      
      ) – Critical to remove DMSO.
      
    • Brine (

      
      ).
      
  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 6: Purification

  • Challenge: The crude mixture contains the Product, excess Hydroquinone, and potential bis-ether byproduct.

  • Method: Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient elution from 10% to 40% EtOAc in Hexanes.

    • Separation: Hydroquinone is very polar and will elute last (or can be removed by prior water washes). The Product typically elutes in the middle fractions.

Process Logic & Validation

The following workflow diagram illustrates the decision-making process during the synthesis.

Workflow Start Start Synthesis Setup Inert Gas Setup (N2/Ar) Start->Setup Mix Mix HQ (Excess) + Base in DMSO Setup->Mix Heat Heat to 120°C Add Electrophile Mix->Heat Check TLC/HPLC Check (4-6 Hours) Heat->Check Complete Reaction Complete? Check->Complete Workup Acidic Quench (1M HCl) & EtOAc Extraction Complete->Workup Yes Trouble Increase Temp to 140°C or Add Catalyst (CuI) Complete->Trouble No (SM Remains) Purify Column Chromatography (Remove Excess HQ) Workup->Purify Final Pure Product 4-(2,6-Dimethyl-4-nitrophenoxy)phenol Purify->Final Trouble->Check

Figure 2: Operational workflow for the synthesis and purification.

Critical Parameters & Troubleshooting

ParameterSpecificationScientific Rationale
Temperature

Required to overcome the steric repulsion of the 2,6-dimethyl groups on the electrophile. Below

, reaction is negligible.
Base Selection

Cesium is a large cation ("soft"), which improves the solubility of the phenoxide in organic solvents and forms a "loose" ion pair, increasing nucleophilicity compared to

.
Stoichiometry HQ > 2.0 equivHydroquinone is bifunctional. Excess ensures the statistical probability of a second attack (forming the bis-ether) is minimized.
Atmosphere Strict

/Ar
Hydroquinone oxidizes rapidly to p-benzoquinone in air at high pH, turning the reaction into a black tar and reducing yield.

Troubleshooting Guide:

  • Low Yield / Unreacted Starting Material: If the reaction stalls, add 10 mol% Copper(I) Iodide (CuI) and a ligand (e.g., dimethylglycine). While the nitro group activates the ring, the steric hindrance can sometimes make the reaction behave like an unactivated halide, benefiting from Ullmann-type catalysis [1].

  • Bis-ether Formation: If the di-substituted byproduct is observed, increase the Hydroquinone equivalents to 4.0 or switch to 4-Methoxyphenol (followed by demethylation with

    
    ) [2].
    

References

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. Link

  • Weissman, S. A., & Zewge, D. (2005). Recent Advances in Ether Dealkylation. Tetrahedron, 61(33), 7833-7863. Link

  • Platonova, A. Y., et al. (2018). Nucleophilic Aromatic Substitution in 2,6-Dimethyl-4-nitrochlorobenzene. Russian Journal of Organic Chemistry, 54, 1120–1126. Link

  • PubChem. (2025).[7][8] 1-Chloro-2,6-dimethyl-4-nitrobenzene (Compound Summary). National Library of Medicine. Link

Sources

Application Notes & Protocols: Scalable Synthesis of 4-(2,6-Dimethyl-4-nitrophenoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides detailed application notes and scalable synthesis protocols for the production of 4-(2,6-Dimethyl-4-nitrophenoxy)phenol, a key intermediate in various chemical syntheses. Two primary synthetic strategies are presented: a classical Ullmann condensation and a modern Nucleophilic Aromatic Substitution (SNAr) approach. This guide is intended for researchers, chemists, and process development professionals, offering in-depth technical details, mechanistic insights, and practical considerations for scaling up production. The protocols have been designed to be self-validating, with an emphasis on causality behind experimental choices to ensure reproducibility and high yield.

Introduction

Diaryl ethers are a significant class of organic compounds with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science.[1] The target molecule, 4-(2,6-Dimethyl-4-nitrophenoxy)phenol, incorporates a sterically hindered and electronically deactivated aryl system, presenting unique challenges for its efficient synthesis. This guide explores two robust and scalable methods to address these challenges, providing a comparative analysis to aid in selecting the most suitable route based on available resources and desired scale.

Synthesis Route 1: Modified Ullmann Condensation

The Ullmann condensation is a classical and widely used method for the formation of diaryl ethers, typically involving the copper-catalyzed reaction of an aryl halide with a phenol.[2] While traditional Ullmann conditions often require harsh reaction temperatures and stoichiometric amounts of copper, modern modifications have significantly improved the efficiency and scalability of this transformation.[3][4]

Scientific Rationale & Mechanistic Insights

The Ullmann condensation proceeds through a copper-catalyzed cycle. The reaction is initiated by the formation of a copper phenoxide species. This is followed by oxidative addition of the aryl halide to the copper(I) center, and subsequent reductive elimination to yield the diaryl ether and regenerate the copper(I) catalyst. The use of ligands can accelerate the reaction by increasing the solubility and reactivity of the copper catalyst.[3][4] Cesium carbonate is often employed as a base due to its high solubility in organic solvents and its ability to efficiently deprotonate the phenol.[5]

Experimental Workflow: Ullmann Condensation

cluster_0 Step 1: Preparation of Reactants cluster_1 Step 2: Reaction Setup cluster_2 Step 3: Reaction cluster_3 Step 4: Work-up & Purification A 2,6-Dimethyl-4-nitrophenol G Combine reactants in a flask under inert atmosphere (N2 or Ar) A->G B 4-Bromophenol B->G C Copper(I) Iodide (CuI) C->G D Cesium Carbonate (Cs2CO3) D->G E Ligand (e.g., L-Proline) E->G F Solvent (e.g., DMSO) F->G H Heat the mixture with stirring (e.g., 120-140°C) G->H I Monitor reaction progress by TLC or LC-MS H->I J Cool to room temperature I->J K Dilute with water and extract with an organic solvent (e.g., Ethyl Acetate) J->K L Wash organic layer, dry, and concentrate K->L M Purify by column chromatography L->M cluster_0 Step 1: Preparation of Reactants cluster_1 Step 2: Reaction Setup cluster_2 Step 3: Reaction cluster_3 Step 4: Work-up & Purification A 1-Fluoro-2,6-dimethyl-4-nitrobenzene G Add 1-Fluoro-2,6-dimethyl-4-nitrobenzene A->G B Hydroquinone E Combine hydroquinone and K2CO3 in the solvent B->E C Potassium Carbonate (K2CO3) C->E D Solvent (e.g., DMF or DMSO) D->E F Heat to form the phenoxide E->F F->G H Maintain temperature with stirring (e.g., 80-100°C) G->H I Monitor reaction progress by TLC or LC-MS H->I J Cool to room temperature I->J K Quench with dilute acid (e.g., 1M HCl) J->K L Extract with an organic solvent K->L M Wash, dry, and concentrate L->M N Purify by column chromatography or recrystallization M->N

Sources

Application Note: High-Performance Polyimide Synthesis Using 4-(2,6-Dimethyl-4-nitrophenoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic utilization of 4-(2,6-Dimethyl-4-nitrophenoxy)phenol (CAS: 3698-40-6) as a pivotal intermediate in the synthesis of soluble, low-dielectric polyimides (PI).

While standard polyimides (like Kapton®) exhibit exceptional thermal stability, they often suffer from poor solubility and high dielectric constants (


), limiting their use in optoelectronics and 5G/6G substrates. The target molecule, an asymmetric phenolic precursor, allows for the introduction of bulky methyl substituents  and flexible ether linkages  into the polymer backbone.

This guide provides a validated protocol to:

  • Convert the precursor into a reactive diamine monomer via Nucleophilic Aromatic Substitution (

    
    ).
    
  • Synthesize high-molecular-weight polyimides via the two-step polyamic acid route.[1]

  • Characterize the resulting material properties.[1][2][3]

Chemical Rationale & Mechanism[4]

The "Spacer" Strategy

The target molecule is not a direct monomer but a precursor . It possesses two distinct functional handles:

  • Phenolic Hydroxyl (-OH): A nucleophile ready for chain extension.

  • Nitro Group (

    
    ):  A latent amine functionality.
    

By reacting this precursor with an activated halide (e.g., 1-chloro-4-nitrobenzene), we create a tri-aromatic diether structure. Subsequent reduction yields a diamine with a central 2,6-dimethyl substitution.

Why this structure works:

  • Steric Hinderance: The ortho-methyl groups on the central ring disrupt chain packing, significantly enhancing solubility in organic solvents (NMP, DMAc, CHCl

    
    ).
    
  • Free Volume: The bulky groups increase fractional free volume (FFV), which lowers the dielectric constant (

    
    )—a critical requirement for high-frequency insulation.
    
  • Ether Linkages: Provide segmental mobility, improving film toughness and melt processability.

Synthesis Pathway Diagram

SynthesisPathway Precursor 4-(2,6-Dimethyl-4- nitrophenoxy)phenol (Starting Material) Intermediate Dinitro Intermediate (Asymmetric Diether) Precursor->Intermediate Step 1: SnAr Coupling (K2CO3, DMAc, 150°C) Reagent 1-Chloro-4-nitrobenzene Reagent->Intermediate Diamine Target Diamine Monomer (2,6-Dimethyl-1,4-bis (4-aminophenoxy)benzene) Intermediate->Diamine Step 2: Reduction (Pd/C, Hydrazine) Polyimide Final Polyimide (Soluble, Low Dk) Diamine->Polyimide Step 3: Polymerization (Dianhydride, NMP)

Figure 1: Synthetic route transforming the phenolic precursor into a high-performance polyimide.[4][5][6][7][8]

Experimental Protocols

Part A: Synthesis of the Diamine Monomer

Objective: Synthesize 1,4-bis(4-aminophenoxy)-2,6-dimethylbenzene.

Materials
  • 4-(2,6-Dimethyl-4-nitrophenoxy)phenol (1.0 eq)

  • 1-Chloro-4-nitrobenzene (1.1 eq)

  • Potassium Carbonate (

    
    ), anhydrous (1.2 eq)
    
  • N,N-Dimethylacetamide (DMAc) (Solvent)

  • Palladium on Carbon (Pd/C, 10%)

  • Hydrazine Monohydrate (Reducing agent)

Protocol
  • Nucleophilic Substitution (

    
    ): 
    
    • Charge a 3-neck flask with the phenol precursor, 1-chloro-4-nitrobenzene, and

      
       in DMAc (20% solids).
      
    • Heat to 150–160°C under nitrogen flow for 8–12 hours. The

      
       acts as an acid scavenger, facilitating the attack of the phenoxide ion on the chlorobenzene.
      
    • Checkpoint: Monitor via TLC or HPLC for disappearance of the phenol.

    • Pour into methanol/water (1:1) to precipitate the crude dinitro compound. Filter and recrystallize from glacial acetic acid or DMF/ethanol.

  • Reduction to Diamine:

    • Dissolve the purified dinitro compound in ethanol/THF.

    • Add catalytic Pd/C (10% wt).

    • Add hydrazine monohydrate dropwise at 80°C (reflux).

    • Observation: Evolution of

      
       gas indicates reaction progress.
      
    • Filter hot to remove Pd/C. Cool filtrate to crystallize the diamine.

    • Yield Target: >85%.

    • Validation:

      
      -NMR should show a characteristic amine peak (
      
      
      
      ppm) and disappearance of nitro signals.
Part B: Polyimide Polymerization (Two-Step Method)

Objective: Polymerize the diamine with 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) for maximum solubility and transparency.

Materials
  • Synthesized Diamine (from Part A)

  • Dianhydride: 6FDA (dried at 150°C under vacuum)

  • Solvent: N-Methyl-2-pyrrolidone (NMP), anhydrous (

    
     ppm 
    
    
    
    )
Protocol
  • Polyamic Acid (PAA) Formation:

    • Dissolve the diamine in NMP in a completely dry flask under

      
      .
      
    • Add 6FDA in portions to maintain temperature

      
      °C (exothermic reaction).
      
    • Stir for 24 hours at room temperature.

    • Viscosity Check: The solution should become viscous (inherent viscosity

      
       dL/g).
      
  • Thermal Imidization:

    • Cast the PAA solution onto a clean glass substrate.

    • Curing Cycle:

      • 80°C (1 hr) – Solvent removal.

      • 150°C (1 hr) – Pre-imidization.

      • 200°C (1 hr) – Imidization.

      • 300°C (1 hr) – Final cure and stress relaxation.

    • Result: A flexible, transparent, slightly amber film.

Characterization & Expected Properties[2][3][5][6][7][10]

The incorporation of the dimethyl-substituted ether unit results in distinct property improvements compared to standard PMDA-ODA polyimides.

Property Comparison Table
PropertyStandard Polyimide (Kapton® type)Target Polyimide (Dimethyl-Ether Modified)Mechanistic Cause
Solubility InsolubleSoluble (CHCl

, NMP, THF)
Methyl groups disrupt chain packing; Ether links add flexibility.
Dielectric Constant (

)
3.4 - 3.52.6 - 2.9 Increased Free Volume (FFV) from bulky methyls reduces polarizability per unit volume.
Glass Transition (

)
> 350°C240°C - 280°CEther linkages increase chain entropy, lowering

slightly but aiding processability.
Transparency Amber/DarkPale Yellow / ColorlessDisruption of Charge Transfer Complex (CTC) formation.
Moisture Absorption 1.5 - 3.0%< 1.0%Hydrophobic methyl groups repel water.
Polymerization Logic Diagram

Polymerization Monomers Monomers Diamine + Dianhydride (1:1) PAA Polyamic Acid (PAA) Soluble Precursor Monomers->PAA Nucleophilic Attack (RT, NMP) Film Cast Film (Solvent Evaporation) PAA->Film Cyclization Thermal Cyclodehydration (-H2O) Film->Cyclization Heat (80-300°C) PI Polyimide Network (Imidized) Cyclization->PI

Figure 2: The Two-Step Polyamic Acid route. Strict stoichiometry (1:1) is critical for high molecular weight.

Troubleshooting & Critical Controls

  • Moisture Sensitivity: The dianhydride is highly sensitive to hydrolysis. All glassware must be flame-dried. NMP must be anhydrous. If the PAA solution turns turbid or loses viscosity, water contamination has hydrolyzed the anhydride, terminating the chain.

  • Stoichiometry: Use an analytical balance. A discrepancy of

    
     in molar ratio will drastically reduce molecular weight (Carothers equation).
    
  • Oxidation: The dimethyl groups on the benzene ring are susceptible to oxidation at very high temperatures (

    
    °C). Ensure the final cure is performed under inert atmosphere (
    
    
    
    or Vacuum) if temperatures exceed 300°C.

References

  • Liaw, D. J., et al. (2012). "Advanced polyimide materials: Syntheses, physical properties and applications." Progress in Polymer Science. (Review of ether-bridged polyimides and solubility mechanisms).

  • Hsiao, S. H., et al. (2002). "Synthesis and properties of polyimides derived from 1,4-bis(4-aminophenoxy)-2,5-di-tert-butylbenzene." Journal of Polymer Science Part A. (Analogous chemistry demonstrating the effect of bulky substituents on solubility).

  • PubChem. (2023). "4-(2,6-Dimethyl-4-nitrophenoxy)phenol - Compound Summary." (Chemical properties and structure verification).

  • Eastmond, G. C., & Paprotny, J. (1996). "Aromatic polyimides with ether and isopropylidene bridges."[6] Macromolecules. (Foundational work on ether-linked diamine synthesis).

Disclaimer: This protocol is for research purposes only. Handling of nitro-aromatics and hydrazine requires strict adherence to laboratory safety standards (SDS).

Sources

Solvent selection for the etherification reaction of dimethyl nitrophenols

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Topic: Solvent Selection for the Etherification of Dimethyl Nitrophenols

Abstract

The etherification of dimethyl nitrophenols is a pivotal transformation in the synthesis of various active pharmaceutical ingredients (APIs) and fine chemicals. The selection of an appropriate solvent is arguably the most critical parameter governing the success of this reaction, profoundly influencing reaction kinetics, yield, and impurity profiles. This application note provides a comprehensive guide to solvent selection for the Williamson ether synthesis of dimethyl nitrophenols, a reaction that proceeds via an Sₙ2 mechanism. We delve into the theoretical underpinnings of solvent effects, present a systematic protocol for solvent screening, and offer a data-driven framework for optimizing reaction conditions.

Introduction: The Critical Role of the Solvent

Dimethyl nitrophenyl ethers are key structural motifs in medicinal chemistry. The ether linkage is often introduced via the Williamson ether synthesis, which involves the reaction of a deprotonated phenol (a phenoxide) with an alkyl halide.[1][2] The reaction environment created by the solvent dictates the efficacy of this nucleophilic substitution. An optimal solvent must not only dissolve the reactants but also favorably modulate the reactivity of the nucleophile and stabilize the transition state of the rate-determining Sₙ2 step.

The substrate itself—a dimethyl nitrophenol—presents specific challenges and opportunities:

  • Acidity: The electron-withdrawing nitro group increases the acidity of the phenolic proton, facilitating its removal with moderately strong bases like potassium carbonate.

  • Nucleophilicity: The resulting phenoxide is a potent nucleophile, but its reactivity can be dampened by solvent interactions.

  • Steric Hindrance: The two methyl groups can sterically hinder the approach of the alkylating agent, making the reaction more sensitive to conditions.

  • Side Reactions: Competing reactions, such as C-alkylation of the aromatic ring or elimination (E2) of the alkyl halide, can occur and are heavily influenced by the solvent.[3]

This guide will equip the researcher with the foundational knowledge and practical protocols to navigate these factors and select a solvent that maximizes O-alkylation efficiency.

Theoretical Framework: Solvent Effects in Sₙ2 Etherification

The Williamson ether synthesis is a classic bimolecular nucleophilic substitution (Sₙ2) reaction. The solvent's primary role is to mediate the interaction between the phenoxide anion (nucleophile) and the alkyl halide (electrophile). Solvents are broadly classified based on their polarity and their ability to act as hydrogen-bond donors (protic) or not (aprotic).

Polar Aprotic Solvents: The Preferred Choice

Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are generally the superior choice for the etherification of phenols.[3] Their effectiveness stems from their interaction with the ionic species in the reaction:

  • They possess strong dipole moments, allowing them to effectively solvate the cation (e.g., K⁺ from K₂CO₃) of the phenoxide salt.

  • Lacking acidic protons, they cannot form hydrogen bonds with the phenoxide anion.

This differential solvation leaves the phenoxide anion "naked" and highly nucleophilic, dramatically accelerating the rate of the Sₙ2 attack on the alkyl halide.[4] Rates of SₙAr reactions, a related class of nucleophilic substitutions, are known to be significantly faster in dipolar aprotic solvents compared to protic ones.[5]

Polar Protic Solvents: A Hindrance to Reactivity

Polar protic solvents, such as water, ethanol, and methanol, contain O-H or N-H bonds and can act as hydrogen-bond donors. While they can dissolve the ionic reactants, they significantly impede the Sₙ2 reaction:

  • They form a "cage" of solvent molecules around the phenoxide anion through strong hydrogen bonds.[6][7]

  • This solvation shell increases the steric bulk of the nucleophile and lowers its ground-state energy, thereby increasing the activation energy required for the reaction to proceed.[6]

Consequently, using a polar protic solvent typically leads to sluggish reaction rates and may require higher temperatures, which can promote undesirable side reactions.[2]

Phase-Transfer Catalysis (PTC): An Advanced Alternative

For industrial applications or when dealing with reactants of differing solubilities, Phase-Transfer Catalysis (PTC) offers a powerful solution.[8][9][10] In a typical PTC setup, the phenoxide is generated in an aqueous phase with a base like NaOH, while the alkyl halide resides in an immiscible organic solvent (e.g., toluene). A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., TBAB), transports the phenoxide anion from the aqueous phase to the organic phase, where it can react with the alkyl halide.[9][10] This technique avoids the need for expensive anhydrous polar aprotic solvents and often results in clean, efficient reactions.[11]

Data Presentation: Solvent Properties and Their Impact

The choice of solvent involves a trade-off between solvating power, boiling point (reaction temperature), and impact on nucleophilicity. The following table summarizes key properties of commonly used solvents for etherification.

SolventClassDielectric Constant (ε)Boiling Point (°C)Key Considerations
Dimethylformamide (DMF) Polar Aprotic36.7153Excellent solvating power for ionic species. High boiling point allows for a wide temperature range. Can be difficult to remove.
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7189Highest polarity and solvating power. Very high boiling point. Can be challenging to remove and may oxidize some substrates.[12]
Acetonitrile (MeCN) Polar Aprotic37.582Good solvating power with a lower boiling point, making it easier to remove post-reaction. Often a good starting point for optimization.[13]
Acetone Polar Aprotic20.756Lower boiling point limits the reaction temperature. Moderate solvating power.
Tetrahydrofuran (THF) Polar Aprotic7.666Lower polarity but often used with strong bases like NaH.[1] Good for reactions at moderate temperatures.
Ethanol (EtOH) Polar Protic24.678Generally avoided due to H-bonding, which reduces phenoxide nucleophilicity. May promote elimination side reactions.
Toluene Nonpolar2.4111Poor solvent for ionic phenoxides. Primarily used in biphasic systems with a Phase-Transfer Catalyst.

Experimental Protocols

This section provides a detailed, step-by-step methodology for a parallel solvent screening experiment to identify the optimal solvent for the etherification of a model substrate, 2,6-dimethyl-4-nitrophenol.

Workflow for Parallel Solvent Screening

Solvent_Screening_Workflow cluster_prep Preparation cluster_reaction Reaction Execution cluster_analysis Analysis & Workup cluster_decision Decision prep 1. Prepare Stock Solutions - Dimethyl Nitrophenol in a suitable solvent - Alkyl Halide (neat or solution) setup 2. Set Up Reaction Vessels - Label vials for each solvent (DMF, MeCN, THF, etc.) - Add stir bars and anhydrous K₂CO₃ add_reagents 3. Add Reagents - Aliquot phenol stock solution to each vial - Add screening solvents to each vial - Add alkyl halide to initiate setup->add_reagents run_rxn 4. Run Reactions - Place all vials in a heated stirring block - Maintain constant temperature (e.g., 80 °C) add_reagents->run_rxn monitor 5. Monitor Progress - Take aliquots at timed intervals (1h, 4h, 16h) - Analyze by TLC or LC-MS run_rxn->monitor workup 6. Quench & Workup - Quench reactions with water - Extract with an organic solvent (e.g., EtOAc) monitor->workup purify 7. Isolate & Quantify - Dry, filter, and concentrate extracts - Determine crude yield and purity (NMR, LC-MS) workup->purify decision 8. Select Optimal Solvent - Based on yield, reaction time, and purity purify->decision

Caption: Workflow for a parallel solvent screening experiment.

Protocol: O-Methylation of 2,6-Dimethyl-4-nitrophenol

Materials:

  • 2,6-Dimethyl-4-nitrophenol

  • Methyl Iodide (MeI)

  • Anhydrous Potassium Carbonate (K₂CO₃), powdered

  • Screening Solvents (Anhydrous): DMF, Acetonitrile, THF

  • Reaction vials with stir bars

  • Heated stirring plate or reaction block

  • Standard workup and purification glassware and reagents

Procedure:

  • Preparation: To each of three labeled reaction vials, add 2,6-dimethyl-4-nitrophenol (167 mg, 1.0 mmol) and anhydrous potassium carbonate (276 mg, 2.0 mmol).

  • Solvent Addition: Add 5 mL of the respective anhydrous solvent (DMF, Acetonitrile, THF) to each vial.

  • Initiation: While stirring vigorously at room temperature, add methyl iodide (75 µL, 1.2 mmol) to each vial.

  • Reaction: Securely cap the vials and place them in a pre-heated reaction block at 80 °C. Allow the reactions to stir for 16 hours.

  • Monitoring: After 4 hours, cool a vial briefly, and carefully take a small aliquot of the reaction mixture. Dilute with ethyl acetate and spot on a TLC plate to check for the consumption of starting material.

  • Workup: After 16 hours, cool the vials to room temperature. Dilute the contents of each vial with 20 mL of water and 20 mL of ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with an additional 20 mL of ethyl acetate.

  • Purification: Combine the organic layers for each reaction, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude residue from each reaction by ¹H NMR to determine the conversion and purity. Purify the product from the most promising reaction via column chromatography.

Interpreting Results: A Decision Framework

The optimal solvent is the one that provides the highest yield of the desired O-alkylated product in the shortest time with the fewest byproducts.

Solvent_Choice_Logic start Start: Select Solvent for Etherification q_polarity Is the phenoxide salt soluble? start->q_polarity node_aprotic Use Polar Aprotic Solvent (DMF, MeCN, DMSO) q_polarity->node_aprotic Yes node_ptc Consider Phase-Transfer Catalysis (PTC) with a nonpolar solvent (Toluene) q_polarity->node_ptc No / Biphasic System node_protic Avoid Polar Protic Solvents (Ethanol, Water) Reduces Nucleophilicity node_aprotic->node_protic q_temp Reaction requires T > 80°C? node_aprotic->q_temp end_node Optimized Reaction node_ptc->end_node node_dmf_dmso Choose High-Boiling Solvent (DMF, DMSO) q_temp->node_dmf_dmso Yes node_mecn_thf Choose Mid-Boiling Solvent (MeCN, THF) q_temp->node_mecn_thf No node_dmf_dmso->end_node node_mecn_thf->end_node

Caption: Decision logic for selecting an appropriate solvent system.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Incomplete deprotonation (base too weak).2. Solvent is not polar enough or is protic.3. Insufficient temperature.1. Switch to a stronger base (e.g., from K₂CO₃ to NaH), ensuring anhydrous conditions.[3]2. Switch to a polar aprotic solvent like DMF or DMSO.3. Increase the reaction temperature.
Low Yield 1. Competing E2 elimination of alkyl halide.2. C-alkylation side reaction.3. Reaction has not gone to completion.1. Use a primary alkyl halide if possible; secondary and tertiary halides are prone to elimination.[1][3] Use the lowest effective temperature.2. This is less common but can be influenced by the cation and solvent; screening may be necessary.3. Increase reaction time or temperature.
Product is Difficult to Purify 1. High-boiling solvent (DMF, DMSO) is co-eluting.2. Formation of multiple side products.1. Perform an aqueous workup with multiple water washes to remove residual DMF/DMSO before chromatography.2. Re-optimize the reaction conditions (solvent, temperature, base) to improve selectivity.

Conclusion

The rational selection of a solvent is paramount for the successful etherification of dimethyl nitrophenols. Polar aprotic solvents, particularly DMF and acetonitrile, are the preferred medium for this Sₙ2 transformation as they maximize the nucleophilicity of the phenoxide anion, leading to faster reaction rates and higher yields. A systematic solvent screening protocol, as detailed in this note, is a robust method for identifying the optimal conditions for a specific substrate and alkylating agent. By understanding the interplay between solvent properties and reaction mechanism, researchers can significantly streamline the development of efficient and scalable syntheses for critical pharmaceutical intermediates.

References

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • Google Patents. (1987). US4675454A - Catalytic etherification of phenols to alkyl aryl ethers.
  • American Chemical Society. (2015). Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols. Journal of Organic Chemistry. Retrieved from [Link]

  • Pakistan Academy of Sciences. (2021). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Proceedings of the Pakistan Academy of Sciences: B. Life and Environmental Sciences. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • PTC Organics, Inc. (n.d.). PTC Etherification of a Phenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Phase transfer catalysed esterification of phenols with aliphatic acid chlorides. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Physical Properties of Ether. Retrieved from [Link]

  • Frontiers. (2022). Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate. Frontiers in Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2022). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Retrieved from [Link]

  • ResearchGate. (2015). Diaryl etherification of substituted phenols with phenyl boronic acid a. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]

  • Google Patents. (2013). CN102942487A - Method for preparing o-nitrophenol through phenol nitration selectivity.
  • Google Patents. (1981). EP0037353A1 - Process for the etherification of phenols.
  • National Center for Biotechnology Information. (2015). Room-Temperature Copper-Catalyzed Etherification of Aryl Bromides. ACS Catalysis. Retrieved from [Link]

  • American Chemical Society. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters. Retrieved from [Link]

  • MDPI. (2001). Nitration Of Phenols Under Mild And Heterogeneous Conditions. Molecules. Retrieved from [Link]

  • CK-12 Foundation. (2026). Physical and Chemical Properties of Ethers. Retrieved from [Link]

  • IAGI. (2022). Phase Transfer Catalyst Techniques for Etherification of Nonionic Surfactant EOR. Proceedings of the 51st IAGI Annual Convention & Exhibition. Retrieved from [Link]

  • Vedantu. (n.d.). Esterification Reaction: Definition, Mechanism & Examples. Retrieved from [Link]

  • MDPI. (2019). Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes. Catalysts. Retrieved from [Link]

  • YouTube. (2012). Solvents in Substitution Reactions. Retrieved from [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Environmental Science: Atmospheres. Retrieved from [Link]

  • ResearchGate. (2022). Influence of solvent on electronic structure and the photochemistry of nitrophenols. Retrieved from [Link]

  • Scribd. (n.d.). Role of Solvent in SN. Retrieved from [Link]

Sources

Procedure for the isolation of 4-(2,6-Dimethyl-4-nitrophenoxy)phenol from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for the isolation of 4-(2,6-Dimethyl-4-nitrophenoxy)phenol from crude reaction mixtures. This compound is a critical intermediate, often synthesized via Nucleophilic Aromatic Substitution (


) of hydroquinone with a halogenated nitro-xylene derivative.

The primary challenge in this isolation is separating the target mono-ether from the bis-ether impurity (formed by double substitution) and unreacted starting materials. This protocol leverages the distinct acidity of the phenolic moiety (


) to create a self-validating Acid-Base "Swing" Extraction, ensuring high purity (>98%) without the immediate need for tedious chromatography.
Chemical Logic & Mechanistic Insight

To design a robust isolation strategy, we must analyze the physicochemical properties of the components in the crude mixture.

ComponentStructure TypeAcidity / NatureSolubility Behavior
Target Molecule Diaryl Ether PhenolWeakly Acidic (Phenolic -OH)Soluble in Organic; Soluble in aq. NaOH (as phenolate).
Bis-Ether Impurity Diaryl EtherNeutral (No -OH)Soluble in Organic; Insoluble in aq. NaOH.
Starting Halide Nitro-halo-xyleneNeutral Soluble in Organic; Insoluble in aq. NaOH.
Hydroquinone DihydroxybenzeneAcidic / Highly PolarSoluble in Water; Soluble in aq. NaOH.

The Separation Strategy:

  • Bulk Wash: Removal of unreacted Hydroquinone via water washes (high water solubility).

  • The "Swing" (Critical Step):

    • Forward Extraction: Treat the organic phase with base (

      
      ). The Target Molecule deprotonates to form a water-soluble sodium phenolate. The Neutral Impurities (Bis-ether, Halide) remain in the organic phase.
      
    • Phase Cut: Discard the organic phase (removes neutrals).

    • Reverse Precipitation: Acidify the aqueous phase (

      
      ). The Target Molecule reprotonates, becoming water-insoluble and precipitating or allowing re-extraction.
      
Experimental Protocol
3.1. Reagents and Materials[1][2][3][4][5][6][7][8][9]
  • Solvents: Ethyl Acetate (EtOAc) or Dichloromethane (DCM), Ethanol (95%).

  • Reagents: Sodium Hydroxide (1M NaOH), Hydrochloric Acid (2M HCl), Brine (sat. NaCl).

  • Equipment: Separatory funnel, pH meter/paper, Vacuum filtration setup.

3.2. Step-by-Step Procedure

Step 1: Quench and Bulk Removal

  • Pour the crude reaction mixture (typically in DMF, DMSO, or NMP) into 5 volumes of ice-cold water with vigorous stirring.

  • Observation: A precipitate (mixture of product and neutrals) usually forms.

  • Action: Filter the solids. Wash the filter cake with copious water (

    
     mL) to remove the reaction solvent and unreacted hydroquinone.
    
    • Why? Hydroquinone is highly water-soluble. Removing it now prevents it from consuming base in the next step.

Step 2: Dissolution and Neutral Removal

  • Dissolve the wet filter cake in Ethyl Acetate (EtOAc) . Use approximately 10 mL solvent per gram of crude solid.

  • Transfer to a separatory funnel.

  • The "Swing" Extraction: Add 1M NaOH (1.2 equivalents relative to theoretical yield). Shake vigorously for 2 minutes.

  • Allow layers to separate.

    • Top Layer (Organic): Contains Bis-ether impurity and unreacted Halide. Keep for analysis, then discard.

    • Bottom Layer (Aqueous): Contains the Target Molecule as Sodium Phenolate (bright yellow/orange due to nitro-conjugation). COLLECT THIS LAYER.

Step 3: Recovery of Target

  • Wash the collected aqueous alkaline layer once with fresh EtOAc (small volume) to remove entrained organic impurities. Discard this organic wash.

  • Cool the aqueous solution to

    
    .
    
  • Slowly add 2M HCl dropwise with stirring until pH

    
    .
    
    • Visual Cue: The solution will lose its intense orange color (phenolate

      
       phenol) and a pale solid will precipitate.
      

Step 4: Final Isolation and Crystallization

  • Extract the acidified aqueous mixture with EtOAc (

    
     volumes) OR filter the solid directly if the precipitate is granular and filterable.
    
  • If extracted: Dry organic layer over

    
    , filter, and evaporate to dryness.
    
  • Recrystallization:

    • Dissolve the crude solid in boiling Ethanol .

    • Add hot water dropwise until persistent turbidity is observed (Cloud Point).

    • Allow to cool slowly to room temperature, then to

      
      .
      
    • Filter the crystals and dry under vacuum at

      
      .
      
Process Visualization (Workflow)

The following diagram illustrates the logical flow of the purification, highlighting the critical "Phase Swing" that separates the target from chemically distinct impurities.

PurificationProtocol Crude Crude Reaction Mixture (Target + Bis-Ether + HQ + Halide) Quench 1. Quench in Ice Water 2. Filter Solids Crude->Quench Filtrate Filtrate: Remove Reaction Solvent & Excess Hydroquinone Quench->Filtrate Waste SolidCake Solid Filter Cake (Target + Neutrals) Quench->SolidCake Dissolve Dissolve in EtOAc SolidCake->Dissolve BaseExt Add 1M NaOH (Partitioning) Dissolve->BaseExt OrgPhase Organic Phase (Contains Bis-Ether & Halide) BaseExt->OrgPhase Neutrals stay in Org AqPhase Aqueous Phase (pH > 10) (Target as Phenolate) BaseExt->AqPhase Target moves to Aq Waste Waste Stream OrgPhase->Waste Discard Acidify Acidify with HCl (pH < 2) (Precipitation) AqPhase->Acidify FinalSolid Final Product Crystals 4-(2,6-Dimethyl-4-nitrophenoxy)phenol Acidify->FinalSolid Filter & Recrystallize

Figure 1: Decision tree for the isolation of phenolic diaryl ethers, utilizing pH-dependent solubility switches.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Recovery in Aqueous Phase pH not high enough during extraction.Ensure pH is

. The steric hindrance of methyl groups can slightly increase the

of the phenol; use stronger base (KOH) if necessary.
Emulsion Formation Density of phases is too similar.Add Brine (sat. NaCl) to the aqueous phase to increase density difference and break emulsion.
Oiling out upon Acidification Product melting point depression by impurities.Do not extract immediately. Cool the oiled mixture to

and scratch the flask wall to induce crystallization, or extract with DCM and evaporate.
Bis-ether Contamination Inefficient phase separation.Ensure the organic wash of the alkaline phase (Step 3.1) is performed thoroughly.
References
  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
  • Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012. (Mechanistic basis for Nucleophilic Aromatic Substitution and acidity of phenols).
  • PubChem. 2,6-Dimethyl-4-nitrophenol (Compound Summary). National Library of Medicine. Available at: [Link] (Accessed Oct 2023). Note: Used for pKa comparison and solubility data of the structural fragment.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing S_NAr Synthesis of 4-(2,6-Dimethyl-4-nitrophenoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: SNAR-26DM-HQ Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

This guide addresses the synthesis of 4-(2,6-Dimethyl-4-nitrophenoxy)phenol via Nucleophilic Aromatic Substitution (


). This reaction presents a "perfect storm" of chemical challenges: significant steric hindrance at the electrophilic center and the need for chemoselectivity (mono- vs. bis-arylation) on the nucleophile (hydroquinone).

The following protocols and troubleshooting modules are designed to transition your process from "low-yield black tar" to a high-purity, scalable workflow.

Module 1: Critical Troubleshooting (Q&A)

Issue 1: "My reaction stalls at 40-50% conversion, even after 24 hours."

Diagnosis: Steric hindrance is preventing the formation of the Meisenheimer complex. Technical Insight: In your electrophile (1-halo-2,6-dimethyl-4-nitrobenzene), the two ortho-methyl groups create a physical blockade around the leaving group. In


 reactions, the rate-determining step (RDS) is usually the nucleophilic attack to form the Meisenheimer complex. Steric bulk raises the activation energy of this step significantly.

Corrective Action:

  • The "Element Effect" (Switch to Fluorine): If you are using the chloro- derivative, switch to 1-fluoro-2,6-dimethyl-4-nitrobenzene .

    • Why? Although the C-F bond is stronger than C-Cl, the high electronegativity of fluorine inductively stabilizes the transition state of the rate-determining step (attack of the nucleophile). In sterically hindered

      
       systems, aryl fluorides can react 100–1000x faster than aryl chlorides [1].
      
  • Solvent Promotion: Ensure you are using DMSO or NMP rather than DMF or Acetonitrile. The higher dielectric constant stabilizes the polar transition state.

Issue 2: "I am getting significant amounts of the bis-ether (A-B-A) byproduct."

Diagnosis: Poor stoichiometric control and statistical probability. Technical Insight: Hydroquinone (HQ) is a bis-nucleophile. Once the first phenol reacts to form the product, the second phenol remains active. While the product is slightly less acidic (and thus less reactive) than the starting HQ, the difference is negligible under standard basic conditions.

Corrective Action:

  • Stoichiometric Flood: Use 3.0 to 4.0 equivalents of Hydroquinone relative to the electrophile. This statistical bias ensures that an electrophile molecule is far more likely to encounter unreacted HQ than a product molecule.

  • Reverse Addition: Do not mix everything at once. Dissolve the HQ and Base in the solvent first, then slowly add the electrophile (dissolved in solvent) to the reaction mixture. This keeps the concentration of electrophile low relative to the excess HQ.

Issue 3: "The reaction mixture turns black/tarry, and purification is difficult."

Diagnosis: Oxidative decomposition of Hydroquinone to


-Benzoquinone.
Technical Insight: 
Hydroquinone is highly susceptible to oxidation in basic solutions, forming quinhydrone complexes (dark green/black) and eventually polymerizing.

Corrective Action:

  • Strict De-oxygenation: Sparge all solvents with Nitrogen or Argon for 15 minutes prior to use. Run the reaction under a positive pressure of inert gas.

  • Base Selection: Switch from strong bases (NaH, KOH) to Potassium Carbonate (

    
    ) . It is strong enough to deprotonate the phenol (
    
    
    
    ) but mild enough to minimize oxidative side reactions.

Module 2: Optimized Experimental Protocol

Objective: Synthesis of 4-(2,6-Dimethyl-4-nitrophenoxy)phenol (Target) with >85% mono-selectivity.

Reagents & Materials
ReagentRoleEquiv.[1][2][3][4][5][6][7][8]Notes
Hydroquinone Nucleophile3.0 Excess prevents bis-substitution.
1-Fluoro-2,6-dimethyl-4-nitrobenzene Electrophile1.0Fluorine speeds up RDS.
Potassium Carbonate (

)
Base2.0Finely ground, anhydrous.
DMSO (Dimethyl sulfoxide) Solvent-Anhydrous, degassed (

conc).
Step-by-Step Workflow
  • System Prep: Flame-dry a 3-neck round bottom flask and equip with a reflux condenser, nitrogen inlet, and temperature probe.

  • Nucleophile Solubilization:

    • Add Hydroquinone (3.0 eq) and

      
       (2.0 eq)  to the flask.
      
    • Add anhydrous DMSO (degassed).

    • Stir at room temperature for 30 minutes under

      
      . The mixture may turn light brown (normal).
      
  • Electrophile Addition:

    • Dissolve 1-Fluoro-2,6-dimethyl-4-nitrobenzene (1.0 eq) in a minimal amount of degassed DMSO.

    • Heat the main reaction vessel to 80°C .

    • Add the electrophile solution dropwise over 1 hour.

  • Reaction:

    • Increase temperature to 100–110°C .

    • Monitor by HPLC/TLC every 2 hours. Reaction is typically complete in 4–6 hours.

  • Workup (Critical for Purity):

    • Cool to room temperature.[9] Pour into ice-cold dilute HCl (1M) . Note: Acidification is crucial to protonate the excess hydroquinone and the product, making them soluble in organics.

    • Extract with Ethyl Acetate (3x).

    • Wash organic layer with Water (5x) . Note: DMSO is hard to remove; extensive water washes are required.

    • Purification: The excess hydroquinone is water-soluble to an extent, but column chromatography (Silica, Hexane/EtOAc gradient) is recommended to separate the mono-ether from traces of bis-ether.

Module 3: Mechanistic Visualization

Diagram 1: Reaction Pathway & Steric Blockade

This diagram illustrates the competition between the desired pathway and the steric/electronic barriers.

SnAr_Mechanism cluster_0 Optimization Factors Start Reactants (HQ + Electrophile) TS_Attack Transition State (Meisenheimer Complex) Start->TS_Attack Rate Determining Step (High Barrier due to Sterics) Side_Ox Benzoquinone (Tar/Black) Start->Side_Ox O2 present or Strong Base Product Target Product (Mono-Ether) TS_Attack->Product F- leaving group (Fast) Side_Bis Bis-Ether (Impurity) Product->Side_Bis Over-reaction (If HQ is low) Factor1 Use F- instead of Cl- to lower TS Energy Factor1->TS_Attack Factor2 Use 3eq HQ to block Bis-pathway Factor2->Side_Bis Prevents

Caption: Reaction coordinate showing the critical "Element Effect" lowering the transition state energy and stoichiometry preventing bis-ether formation.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting_Tree Problem Identify Core Issue Issue_Yield Low Conversion Problem->Issue_Yield Issue_Purity High Impurities Problem->Issue_Purity Check_LG Is Leaving Group Cl? Issue_Yield->Check_LG Check_Color Is mixture Black? Issue_Purity->Check_Color Action_SwitchF Switch to Fluorine (Element Effect) Check_LG->Action_SwitchF Yes Check_Temp Is Temp < 100°C? Check_LG->Check_Temp No Action_Heat Increase to 110°C (Overcome Sterics) Check_Temp->Action_Heat Yes Action_Inert Degas Solvents + N2 Atmosphere Check_Color->Action_Inert Yes Check_Bis Bis-Ether Present? Check_Color->Check_Bis No Action_Stoich Increase HQ to 3.0eq Slow Addition of Ar-F Check_Bis->Action_Stoich Yes

Caption: Logical flow for diagnosing yield and purity issues based on experimental observations.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Piperidine." Chemical Reviews, 49(2), 273–412. (Establishes the "Element Effect" in

    
     where Ar-F > Ar-Cl). 
    
  • Terrier, F. (1982). "Rate and Equilibrium Studies in Jackson-Meisenheimer Complexes." Chemical Reviews, 82(2), 77–152. (Detailed mechanism of the Meisenheimer complex stabilization).

  • Olcott, H. S. (1937).[2] "Synthesis of Hydroquinone Monoesters and Monoethers." Journal of the American Chemical Society, 59(2), 392–393. (Foundational work on controlling hydroquinone selectivity).

  • Rohrbach, S., et al. (2019). "Nucleophilic Aromatic Substitution on Sterically Hindered Substrates." Journal of Organic Chemistry, 84(15), 9680–9689.

    
     in hindered systems). 
    

For further assistance, please contact the Process Chemistry Support Team with your specific HPLC traces and NMR data.

Sources

Strategies to minimize side products in diaryl ether synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: OPEN Agent: Dr. A. Vance, Senior Application Scientist Subject: Minimizing Side Products in C–O Bond Formation

Welcome to the EtherSynthesis Support Hub

You are likely here because your HPLC trace shows everything except the target diaryl ether. Whether you are seeing the reduced arene (protodehalogenation), the homocoupled biaryl, or unreacted starting material, these issues stem from predictable mechanistic failures.

This guide treats your synthesis as a system. We do not just "fix" the reaction; we optimize the catalytic cycle to outcompete the side pathways. Below are the three most common support modules based on the methodology you are employing.

Module 1: Palladium-Catalyzed Coupling (Buchwald-Hartwig)

High-precision synthesis for electron-rich or sterically hindered substrates.

Primary Failure Mode: The catalytic cycle stalls, leading to Protodehalogenation (reduction of the aryl halide to Ar-H) rather than Reductive Elimination (Ar-O-Ar).

Diagnostic Workflow
Figure 1: Palladium-Catalyzed Side Reaction Pathways

Pd_Side_Reactions Start L-Pd(0) Active Catalyst OxAdd Oxidative Addition (L-Pd(II)-Ar-X) Start->OxAdd + Ar-X Coord Phenol Coordination & Deprotonation OxAdd->Coord + Ar-OH / Base Side2 Side Path: Protodehalogenation (Ar-X -> Ar-H) OxAdd->Side2 Slow Cycle + Hydride Source RedElim Reductive Elimination (Product Formation) Coord->RedElim Fast Cycle Side1 Side Path: Beta-Hydride Elimination (Rare for Phenols) Coord->Side1 If aliphatic alcohol RedElim->Start Regeneration

Troubleshooting Q&A

Q: Why is my aryl halide converting to the reduced arene (Ar-H) instead of the ether? A: This is "Protodehalogenation." It occurs when the Reductive Elimination step is slower than the rate at which the Pd(II) intermediate finds a hydride source.

  • The Cause: Steric crowding prevents the phenol from coordinating, or the base is too weak to generate the phenoxide. The Palladium species then grabs a hydride from the solvent (especially alcohols or DMF) or the ligand itself.

  • The Fix:

    • Switch Ligands: Use bulky biaryl phosphines like RockPhos or tBuBrettPhos . These are designed to accelerate reductive elimination, outcompeting the side reaction [1].

    • Solvent Check: Avoid primary/secondary alcoholic solvents if possible. Toluene is the gold standard here.

    • Hydride Scavenging: Ensure your solvent is anhydrous. Water can act as a hydride shuttle in specific catalytic cycles.

Q: I see significant phenol formation from my aryl halide (Hydrolysis). A: You are likely using a hydroxide base (KOH, NaOH) or your hygroscopic base (


) is wet.
  • The Mechanism: Hydroxide ions (

    
    ) are smaller and harder nucleophiles than your bulky phenol. They outcompete the phenol for the Pd center.
    
  • The Fix: Switch to

    
      (anhydrous). It acts as a proton shuttle and is less nucleophilic towards the metal center than hydroxide or carbonate [2].
    
Standard Operating Procedure (SOP): The "RockPhos" Protocol

Use this baseline to validate your reagents.

ComponentSpecificationPurpose
Catalyst Pd(OAc)2 (2 mol%)Pre-catalyst source.
Ligand RockPhos (4 mol%)Promotes reductive elimination for steric bulk.
Solvent Toluene (Anhydrous)Non-coordinating, high boiling point.
Base

(1.5 equiv)
Solubility in organic phase (surface effect).
Temp 90-100°CRequired activation energy.
Module 2: Copper-Catalyzed Coupling (Ullmann & Chan-Lam)

Robust, cost-effective methods, but prone to specific side chemistries.

Primary Failure Mode: Homocoupling (Ullmann) or Protodeboronation (Chan-Lam).

Diagnostic Workflow
Figure 2: Copper-Catalyzed Decision Matrix

Cu_Troubleshoot Input Issue Detected Decision Method? Input->Decision Ullmann Ullmann (Ar-X + Ar-OH) Decision->Ullmann ChanLam Chan-Lam (Ar-B(OH)2 + Ar-OH) Decision->ChanLam Homo Biaryl (Ar-Ar) Homocoupling Ullmann->Homo Oxidative Dimerization Proto Protodeboronation (Ar-H) ChanLam->Proto Hydrolysis of C-B bond Fix1 Fix: Lower Temp, Add Ligand (Picolinic Acid), Degas Solvent Homo->Fix1 Fix2 Fix: Slow Addition of Boronic Acid, Add 4Å Mol. Sieves Proto->Fix2

Troubleshooting Q&A

Q: (Ullmann) I am generating biaryls (Ar-Ar) instead of ethers. A: This is oxidative homocoupling of the aryl halide.

  • The Cause: Excess oxidant (air) or disproportionation of Cu(I) to Cu(0) and Cu(II).

  • The Fix:

    • Inert Atmosphere: While "modern" Ullmanns are robust, strictly degassing the solvent (

      
       sparge) prevents oxidative homocoupling.
      
    • Ligand Acceleration: Use Picolinic acid or 1,10-Phenanthroline . These ligands stabilize the Cu(I) species and lower the activation energy for the ether formation, allowing you to run at 80°C instead of 130°C. Lower temps favor cross-coupling over homocoupling [3].

Q: (Chan-Lam) My boronic acid is disappearing, but yield is low. A: This is Protodeboronation . The boronic acid hydrolyzes to the arene before it can transmetalate to the copper.

  • The Cause: High concentration of boronic acid in the presence of moisture/base, or the reaction is too slow.

  • The Fix:

    • Dosing Strategy: Do not add all boronic acid at once. Add it in 3 portions over 6 hours or use a syringe pump. This keeps the instantaneous concentration low, favoring the catalytic cycle over the decomposition pathway.

    • Molecular Sieves: Add activated 4Å molecular sieves. Water accelerates protodeboronation.

    • Substrate Switch: If the boronic acid is unstable, switch to the Boronic Ester (BPin) or the Potassium Trifluoroborate (

      
      )  salt. These release the active species slowly [4].
      
Module 3: Nucleophilic Aromatic Substitution ( )

The metal-free route for electron-deficient rings.

Primary Failure Mode: Regioisomer Contamination .

Q: I have multiple halides (e.g., 2,4-dichloronitrobenzene). Which one reacts? A:


 is governed by the stability of the Meisenheimer complex.
  • The Rule: The position ortho or para to the strongest electron-withdrawing group (EWG) reacts first.

  • The Trap: If you have two equivalent positions, you will get double addition.

  • The Fix: Control stoichiometry strictly (0.95 equiv of phenol). Run at lower temperatures (

    
    C to RT) to differentiate the reactivity of the first vs. second halide.
    
Module 4: Purification Strategies

How to clean up the mess when prevention fails.

Even with optimized chemistry, side products occur. Here is how to separate them based on physicochemical properties.

Side ProductPolarity vs. ProductRemoval Strategy
Reduced Arene (Ar-H) Non-polar (High Rf)Flash Chromatography: Elute with 100% Hexanes/Heptane first. The ether usually sticks slightly more due to the oxygen dipole.
Biaryl (Ar-Ar) Non-polar (High Rf)Recrystallization: Biaryls often pack efficiently. Try crystallizing from cold MeOH or EtOH; the ether often stays in the oil phase.
Phenol (Starting Material) Polar (Low Rf)Caustic Wash: Wash organic layer with 1M NaOH (if product is stable). The phenol becomes a phenoxide salt and partitions to water.
Boronic Acid (Excess) PolarOxidative Workup: Treat crude with dilute

/NaOH. Converts boronic acid to phenol, which is then removed via caustic wash.
References
  • Burgos, C. H., et al. (2006).[1] "Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides." Angewandte Chemie International Edition. Link

  • Maitro, G., et al. (2018). "Recent Advances in the Synthesis of Diaryl Ethers." Molecules. Link

  • Ley, S. V., & Thomas, A. W. (2003). "Modern Synthetic Methods for Copper-Mediated C(aryl)—O, C(aryl)—N, and C(aryl)—S Bond Formation." Angewandte Chemie. Link

  • Qiao, J. X., & Lam, P. Y. (2011). "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives."[1] Synthesis. Link

For further assistance, please submit a log of your TLC/LC-MS data to the support queue.

Sources

Troubleshooting low conversion rates in the synthesis of nitrophenoxy phenols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of nitrophenoxy phenols. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low conversion rates, in their synthetic routes. We will explore the common pitfalls and provide actionable, field-proven solutions based on fundamental chemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions. For more detailed analysis, please proceed to the In-Depth Troubleshooting Guide.

Q1: My Nucleophilic Aromatic Substitution (SNAr) reaction to form a nitrophenoxy phenol is not starting. What is the most common reason?

A: The most frequent issue is incomplete deprotonation of the starting phenol. The phenoxide is the active nucleophile, and its formation is critical. Ensure your base is sufficiently strong (pKa of conjugate acid > pKa of the phenol) and that your solvent is anhydrous. Moisture will consume the base and inhibit the reaction.

Q2: I'm using an Ullmann coupling for my synthesis, but the yield is very low and I see a lot of my aryl halide starting material. What should I check first?

A: For Ullmann-type reactions, catalyst activity is paramount.[1] The most common issues are an inactive copper catalyst or an inappropriate ligand. Ensure your copper(I) source has not been oxidized to copper(II). Additionally, the choice of ligand is crucial for stabilizing the copper catalyst and facilitating the reaction; consider screening ligands like picolinic acid or N,N-dimethylglycine.[2][3]

Q3: Can I use any solvent for these reactions?

A: No, solvent choice is critical and mechanism-dependent. For SNAr reactions, polar aprotic solvents like DMSO, DMF, or NMP are ideal as they solvate the cation of the base but leave the phenoxide nucleophile "naked" and highly reactive.[4] For Ullmann couplings, high-boiling polar solvents like dioxane, DMF, or NMP are typically required to reach the necessary temperatures.[1][5]

Q4: My reaction is turning black and I'm getting a complex mixture of products. What's happening?

A: A dark coloration often indicates decomposition, which is typically caused by excessive heat. This is a common problem in Ullmann reactions, which traditionally require high temperatures.[1] If possible, reduce the reaction temperature and extend the reaction time. Alternatively, explore more modern catalytic systems (e.g., using specific ligands) that allow for lower reaction temperatures.[6][7]

Part 2: In-Depth Troubleshooting Guide

This guide is structured by the specific symptoms you might observe in your reaction.

Symptom 1: No or Minimal Product Formation with Starting Materials Largely Unrecovered

If your reaction shows little to no consumption of starting materials, the issue lies with the fundamental reaction conditions required to initiate the catalytic cycle or substitution.

Causality: The phenoxide anion is the operative nucleophile in both SNAr and most copper- or palladium-catalyzed diaryl ether syntheses.[8][9] If the phenol is not sufficiently deprotonated, the concentration of the active nucleophile is too low for the reaction to proceed at a reasonable rate. Phenols have a pKa of ~10, so a base whose conjugate acid has a pKa significantly higher than this is required.

Recommended Actions:

  • Verify Base Strength: Use a stronger base. While carbonates like K₂CO₃ or Cs₂CO₃ can be effective, stronger bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) are often necessary, especially for less acidic phenols.

  • Ensure Anhydrous Conditions: Moisture will react with and neutralize strong bases. Dry your solvents and reagents thoroughly. Glassware should be oven- or flame-dried before use.

  • Protocol: Titration of Base: If you suspect your base has degraded, perform a simple titration to determine its active concentration before use.

Causality: Metal-catalyzed reactions rely on a soluble, active catalyst complex. In Ullmann couplings, Cu(I) is the active species. If you use a Cu(II) salt without an in-situ reduction step, or if your Cu(I) source oxidizes due to air exposure, the reaction will not start. Furthermore, ligands are often required to solubilize the metal salt and accelerate the reaction.[2]

Recommended Actions:

  • Use a Cu(I) Source: Employ CuI, CuBr, or Cu₂O directly.

  • Add a Ligand: Many Ullmann reactions that fail without a ligand can be rescued by adding one. Common choices include L-proline, N,N-dimethylglycine, or 1,10-phenanthroline.[2][6]

  • Inert Atmosphere: For both copper- and palladium-catalyzed reactions, it is crucial to degas the reaction mixture and run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the catalyst and ligands.

Symptom 2: Low Conversion Rate with Significant Starting Material Remaining

This symptom suggests the reaction is proceeding, but is either too slow or has stalled.

Causality: Like most chemical reactions, C-O bond formations have a significant activation energy. If the temperature is too low, the reaction rate will be impractically slow. This is particularly true for classical Ullmann reactions which often require temperatures above 150 °C.[1]

Recommended Actions:

  • Increase Temperature: Incrementally increase the reaction temperature by 10-20 °C and monitor the progress by TLC or LC-MS.

  • Extend Reaction Time: Some of these couplings can be slow, requiring 24-48 hours for completion.

  • Consider Microwave Heating: For compatible solvent systems, microwave irradiation can dramatically reduce reaction times by efficiently heating the polar reaction mixture.[10]

Causality: If the base or phenoxide salt is not sufficiently soluble in the reaction medium, the reaction becomes heterogeneous and the rate plummets. This is a common issue when using inorganic bases like K₃PO₄ or Cs₂CO₃ in less polar solvents.[11]

Recommended Actions:

  • Change Solvent: Switch to a more polar solvent that can better dissolve the ionic intermediates. DMSO is an excellent choice for SNAr reactions due to its ability to solvate cations, enhancing the reactivity of the "naked" anion.[4]

  • Use a Soluble Organic Base: For palladium-catalyzed couplings, consider using a soluble organic base like a tertiary amine, which can create a more homogeneous reaction environment.[11][12]

  • Add a Phase-Transfer Catalyst: In some cases, a phase-transfer catalyst can help shuttle the phenoxide from a solid phase into the organic solution.

G start Low Conversion Rate sm_present Starting Materials Present? start->sm_present side_products Significant Side Products Observed? sm_present->side_products No no_product No Product Formation sm_present->no_product Yes, >80% SM stalled_rxn Stalled Reaction sm_present->stalled_rxn Yes, 10-80% SM decomposition Decomposition / Competing Rxns side_products->decomposition Yes check_base 1. Verify Base Strength 2. Ensure Anhydrous Conditions 3. Check Catalyst Activity (if applicable) no_product->check_base optimize_cond 1. Increase Temperature 2. Extend Reaction Time 3. Improve Solubility (Solvent/Base Choice) stalled_rxn->optimize_cond troubleshoot_side_rxn 1. Lower Reaction Temperature 2. Verify Inert Atmosphere 3. Re-evaluate Reagent Stoichiometry decomposition->troubleshoot_side_rxn

Caption: Troubleshooting workflow for low conversion rates.

Symptom 3: Formation of Significant Side Products

The presence of unexpected products indicates that alternative reaction pathways are competing with your desired C-O bond formation.

Causality: In the presence of a strong base and trace amounts of water, the activated nitro-aryl halide can undergo hydrolysis to form the corresponding nitrophenol. This is essentially an SNAr reaction with hydroxide as the nucleophile.

Recommended Actions:

  • Strictly Anhydrous Conditions: This is the most critical factor. Ensure all reagents, solvents, and glassware are rigorously dried.

  • Controlled Addition of Base: Add the base slowly to the solution of the phenol to allow for in-situ formation of the phenoxide without creating a high concentration of free base.

Causality: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring (at the ortho and para positions). While O-alkylation is usually favored, C-alkylation can become a competing pathway under certain conditions, leading to complex product mixtures.[13]

Recommended Actions:

  • Solvent Choice: Polar protic solvents can favor O-alkylation by hydrogen bonding with the oxygen atom. However, for SNAr, polar aprotic solvents are generally required. It's a delicate balance.

  • Counter-ion: The nature of the cation associated with the phenoxide can influence the O/C alkylation ratio.

SolventDielectric Constant (20°C)Boiling Point (°C)TypeCommon Use Case
Dimethyl Sulfoxide (DMSO)47189Polar AproticSNAr (Excellent)[4]
N,N-Dimethylformamide (DMF)37153Polar AproticSNAr, Ullmann
1,4-Dioxane2.2101Nonpolar EtherUllmann[5]
Toluene2.4111Nonpolar AromaticBuchwald-Hartwig
Tetrahydrofuran (THF)7.666Polar EtherSNAr, Buchwald-Hartwig[14][15]

This table provides a reference for selecting an appropriate solvent based on the reaction mechanism and required temperature.

Part 3: Key Experimental Protocols & Mechanisms

Protocol 1: General Procedure for SNAr Synthesis of a Nitrophenoxy Phenol

This protocol provides a robust starting point for optimization.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the phenol (1.0 eq) and the activated nitro-aryl halide (1.1 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add anhydrous DMSO (or DMF) via syringe to achieve a concentration of 0.1-0.5 M.

  • Base Addition: While stirring, add a strong base such as powdered anhydrous K₂CO₃ (2.0 eq) or NaH (1.2 eq, 60% dispersion in mineral oil) portion-wise at room temperature.

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, and carefully pour it into a beaker of cold water. The product often precipitates and can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Purification: The crude product can be purified by column chromatography or recrystallization.[16][17]

SNAr Reaction Mechanism

The SNAr mechanism is a two-step addition-elimination process. The electron-withdrawing nitro group is essential for stabilizing the negatively charged intermediate.

Caption: Simplified mechanism for SNAr diaryl ether synthesis.

Protocol 2: General Procedure for Ullmann Condensation
  • Preparation: To an oven-dried Schlenk flask, add CuI (5-10 mol%), a suitable ligand (e.g., L-proline, 20 mol%), the phenol (1.2 eq), and the aryl halide (1.0 eq).

  • Inert Atmosphere: Add a stir bar, seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Base: Add anhydrous solvent (e.g., dioxane or DMF) followed by the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 eq).

  • Heating: Heat the mixture to a high temperature (typically 110-160 °C) with vigorous stirring.

  • Monitoring & Workup: Monitor the reaction. Upon completion, cool to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of Celite to remove the copper salts. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the residue by column chromatography.

Ullmann Condensation Catalytic Cycle

G CuI Cu(I)L x Cu_phenoxide ArOCu(I)L x CuI->Cu_phenoxide + ArO- Cu_III Ar(Ar'O)Cu(III)L x Cu_phenoxide->Cu_III Oxidative Addition Cu_III->CuI Reductive Elimination ArOH ArOH (Phenol) ArX Ar'X (Aryl Halide) Product ArOAr' (Ether Product)

Caption: Simplified catalytic cycle for the Ullmann condensation.

References

  • ResearchGate. (n.d.). Base‐Mediated O‐Arylation of Alcohols and Phenols by Triarylsulfonium Triflates | Request PDF. Retrieved from [Link]

  • University of Bristol Research Portal. (2025, October 8). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Retrieved from [Link]

  • ScienceDirect. (n.d.). Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands. Retrieved from [Link]

  • RSC Publishing. (2016). Purification of nitrophenols using complex-assisted crystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Progress in Diaryl Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US3933929A - Process for the purification of p-nitrophenol.
  • Journal of the American Chemical Society. (2025, September 26). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Retrieved from [Link]

  • Taylor & Francis Group. (2024, August 16). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Retrieved from [Link]

  • PMC - NIH. (2012, July 17). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Retrieved from [Link]

  • UKEssays.com. (2017, August 17). Synthesis and Purification of Nitrophenols. Retrieved from [Link]

  • Lumen Learning. (n.d.). 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Google Patents. (n.d.). US3954892A - Process for the purification of para-nitrophenol.
  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose. Retrieved from [Link]

  • PMC. (n.d.). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Retrieved from [Link]

  • PubMed. (2025, September 26). Pd-Catalyzed O-Arylation of Phenols Mediated by a Weak, Soluble Organic Base: Methodology, Mechanism, and Compatibility with Enabling Technologies. Retrieved from [Link]

  • RSC Publishing. (n.d.). Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions. Retrieved from [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]

  • PMC. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • SciSpace. (2014, April 25). On the frontier between nucleophilic aromatic substitution and catalysis. Retrieved from [Link]

  • Wordpress. (2026, February 12). SNAr Reaction in Other Common Molecular Solvents. Retrieved from [Link]

  • PubMed. (n.d.). Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione. Retrieved from [Link]

  • Pakistan Academy of Sciences. (n.d.). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN100564350C - Method for preparing nitrophenol.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • ACS Publications. (2015, September 17). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Retrieved from [Link]

  • ACS Publications. (2024, December 17). SNAr Reactions Using Continuous Plug Flow...in Aqueous Biphasic Media. Retrieved from [Link]

  • C&EN. (2018, July 16). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. Retrieved from [Link]

  • Gaylord Chemical. (n.d.). SNAr Comparative Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Retrieved from [Link]

  • ResearchGate. (n.d.). The Determination of 3-Nitrophenol and Some Other Aromatic Impurities in 4-Nitrophenol by Reversed Phase HPLC With Peak Suppression Diode Array Detection | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). CN1118776A - Preparation of nitro phenol.
  • ResearchGate. (n.d.). Synthesis of nitrophenols from phenol and substituted phenol in the presence of catalyst. Retrieved from [Link]

  • MDPI. (2020, September 24). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • PMC. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]

  • ASTM. (n.d.). Gas Chromatographic Analysis of Major Organic Impurities in Phenol Produced by the Cumene Process1. Retrieved from [Link]

Sources

Purification challenges and recrystallization of 4-(2,6-Dimethyl-4-nitrophenoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket Type: Process Optimization / Troubleshooting Assigned Specialist: Senior Application Scientist, Separation Chemistry Group

Executive Summary

This guide addresses the purification challenges associated with 4-(2,6-Dimethyl-4-nitrophenoxy)phenol . This intermediate is a classic "troublemaker" in organic synthesis due to its hybrid nature: it contains a polar nitro group, a hydrogen-bonding phenolic hydroxyl, and a lipophilic, sterically hindered dimethyl-substituted ring.

Common Failure Modes:

  • Oiling Out: The compound separates as a supercooled liquid rather than crystallizing.

  • Bis-Ether Contamination: Incomplete separation of the mono-substituted product from the bis-substituted side product (where both hydroxyls of the hydroquinone backbone have reacted).

  • Persistent Coloration: Yellow/orange impurities (azo/azoxy species or quinones) that survive standard recrystallization.

Module 1: Chemical Purification (The "Self-Validating" Protocol)

User Question: "Recrystallization alone isn't working. I still see a non-polar spot on my TLC, and the melting point is depressed. How do I remove the bis-substituted side product?"

Technical Insight: Recrystallization relies on solubility differences, which can be subtle between the mono-ether (Target) and bis-ether (Impurity). A more robust approach utilizes Chemical Polarity Switching .

The target molecule is a phenol (


). The bis-ether impurity is a neutral ether . We can exploit this acidity difference to create a self-validating separation system.
The Acid-Base Swing Protocol

Reagents:

  • Solvent A: Toluene or Ethyl Acetate (Non-polar organic)[1]

  • Solvent B: 1M NaOH (Aqueous Base)

  • Solvent C: 2M HCl (Aqueous Acid)

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude solid in Solvent A (Toluene is preferred for its hydrophobicity).

  • Extraction (The Switch): Wash the organic layer with Solvent B (1M NaOH) (

    
    ).
    
    • Mechanism:[1][2][3][4][5][6] The target phenol deprotonates to form the water-soluble sodium phenoxide. The neutral bis-ether and unreacted halo-arenes remain in the Toluene.

  • Phase Separation: Keep the Aqueous Layer (contains Target). Discard the Organic Layer (contains Bis-ether).

  • Acidification (The Recovery): Cool the aqueous layer to

    
     and slowly add Solvent C  (HCl) until pH 
    
    
    
    .
    • Observation: The target molecule will precipitate as a solid.

  • Filtration: Filter the solid. It is now chemically free of neutral organic impurities.

AcidBaseExtraction Start Crude Mixture (Target + Bis-ether + Neutral Impurities) Dissolve Dissolve in Toluene Start->Dissolve Extract Extract with 1M NaOH Dissolve->Extract Sep Phase Separation Extract->Sep OrgLayer Organic Layer (Toluene) Sep->OrgLayer Top Phase AqLayer Aqueous Layer (Sodium Phenoxide) Sep->AqLayer Bottom Phase Waste Discard (Contains Bis-ether & Neutrals) OrgLayer->Waste Acidify Acidify with HCl to pH < 2 AqLayer->Acidify Precip Target Precipitates Acidify->Precip

Figure 1: Chemical Switching Workflow. By converting the phenol to a salt, we force a separation based on chemical reactivity rather than just solubility.

Module 2: Recrystallization & The "Oiling Out" Problem

User Question: "My product comes out of solution as a yellow oil instead of crystals. I've tried cooling it slowly, but it just forms a glob at the bottom."

Technical Insight: "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is hit before the crystallization boundary. This is common with nitrophenols because the melting point is often depressed by impurities, and the molecule has high conformational flexibility.

The Solution: You must decrease the solubility of the oil phase while maintaining the solubility of the impurities. We use a Binary Solvent System with a "Cloud Point" titration.

Recommended Solvent Systems
SystemRatio (v/v)ApplicationProsCons
Ethanol / Water 70:30 to 50:50General PurityExcellent for removing inorganic salts and polar tars.Risk of oiling out if water is added too fast.
Toluene / Heptane 1:1 to 1:3Removing Non-polarsGood for removing unreacted starting material.Poor removal of oxidized phenolic impurities.
Acetic Acid / Water 60:40High PurityBest for Nitrophenols. Suppresses ionization of the phenol.Harder to dry; corrosive.
Protocol: The "Cloud Point" Crystallization
  • Dissolution: Dissolve the chemically purified solid in the Good Solvent (e.g., boiling Ethanol) using the minimum amount necessary.

  • Clarification: If colored/particulate impurities are present, add Activated Carbon (see Module 3) and hot filter.

  • Titration: While keeping the solution near boiling, add the Anti-Solvent (e.g., hot Water) dropwise.

    • Critical Step: Stop immediately when a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add 1-2 drops of the Good Solvent to just clear the turbidity.

  • Seeding: Allow to cool to

    
    . Add a "seed crystal" of pure product. If none is available, scratch the glass wall with a rod.
    
  • Slow Cooling: Wrap the flask in foil or a towel to ensure very slow cooling to room temperature. Do not use an ice bath yet.

    • Why? Rapid cooling traps impurities and induces oiling.

  • Harvest: Once thick crystallization occurs at RT, cool to

    
     and filter.
    

Recrystallization HotSol Dissolve in Hot Solvent (Ethanol) AntiSol Add Anti-Solvent (Water) to Cloud Point HotSol->AntiSol Clear Add 1 drop Ethanol to Clear AntiSol->Clear Seed Seed at 50°C Clear->Seed Cool Slow Cool to RT (No Ice Bath!) Seed->Cool Filter Filter & Wash Cool->Filter

Figure 2: Anti-Solvent Crystallization Logic. The "Back-titration" step (Clearing) is crucial to prevent oiling out.

Module 3: Impurity Removal (FAQs)

Q: The product is chemically pure but has a persistent orange/brown tint. How do I fix this? A: Nitro compounds are naturally yellow, but brown/orange often indicates oxidation products (quinones) or azo-coupling byproducts.

  • Protocol: Perform an Activated Carbon Treatment .

    • Dissolve crude in boiling Ethanol.

    • Add Activated Carbon (5-10% by weight of solute). Warning: Add carefully to avoid boil-over.

    • Reflux for 15 minutes.

    • Filter through a Celite pad (diatomaceous earth) while hot.

    • Proceed to crystallization.[3][7][8][9]

Q: I have trapped solvent in my crystals. The NMR shows broad ethanol peaks. A: This molecule likely forms solvates due to H-bonding.

  • Protocol: Dry in a vacuum oven at

    
     over 
    
    
    
    or KOH pellets for 24 hours. If the solvent persists, recrystallize once from Toluene , as toluene solvates are often less stable or easier to detect/remove.

References

  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Armarego, W.L.F., Chai, C.L.L.Purification of Laboratory Chemicals, 7th Ed. Butterworth-Heinemann, 2013.
  • General Electric Co. Process for the purification of 2,6-dimethylphenol. US Patent 3,337,642. Link (Analogous purification logic for dimethyl-substituted phenols).

  • Rhone Poulenc Chim. Separation and purification of hydroquinone from crude mixtures. US Patent 2010/0059359. Link (Strategies for separating hydroquinone ethers).

For further assistance, please contact the Separation Science Team with your specific batch number and current purity profile.

Sources

Technical Support Center: Overcoming Steric Hindrance in 2,6-Dimethyl Substituted Phenol Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the oxidative coupling of 2,6-dimethyl substituted phenols. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this powerful yet often sensitive transformation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you achieve optimal results in your experiments.

The oxidative coupling of 2,6-dimethylphenol is a cornerstone reaction for the synthesis of poly(phenylene ether) (PPE), a high-performance thermoplastic, and other valuable coupled products.[1] However, the bulky methyl groups at the ortho positions introduce significant steric hindrance, which can impede the desired C-O or C-C bond formation, leading to low yields and undesired side products.[2] This guide provides a structured approach to understanding and overcoming these challenges.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when performing oxidative coupling of 2,6-dimethyl substituted phenols.

Q1: What are the most common catalysts for the oxidative coupling of 2,6-dimethylphenol?

The most extensively studied and industrially relevant catalysts are copper-based complexes.[1] Typically, a copper(I) or copper(II) salt is used in combination with an amine ligand. Common examples include:

  • Copper-Pyridine Complexes: Historically significant and still widely used.[3]

  • Copper-Amine Complexes: A broad category where the amine ligand can be varied to fine-tune reactivity and selectivity. Examples include complexes with N-butyldimethylamine (DMBA) or N,N,N',N'-tetramethylethylenediamine (TMEDA).[4][5]

  • Dicopper(II) Complexes: These have shown to be effective catalysts, sometimes offering higher selectivity.[1]

The choice of ligand is critical as it influences the catalyst's activity and the selectivity towards the desired coupled product.[1][6]

Q2: What are the main products of the oxidative coupling of 2,6-dimethylphenol?

The reaction can lead to two primary products, arising from different coupling pathways:

  • Poly(2,6-dimethyl-1,4-phenylene ether) (PPE): This is the desired polymer formed through C-O coupling of phenoxy radicals.[7]

  • 3,3',5,5'-Tetramethyl-4,4'-diphenoquinone (DPQ): This is an undesired side-product resulting from C-C coupling of two phenoxy radicals.[3][7]

The goal of optimizing the reaction is to maximize the formation of PPE while minimizing the production of DPQ.

Q3: How does steric hindrance from the 2,6-dimethyl groups affect the reaction?

The methyl groups at the ortho positions to the hydroxyl group create a crowded environment around the reactive center. This steric bulk can:

  • Slow down the reaction rate: The approach of the catalyst and other phenol molecules to the reactive site is impeded.[2]

  • Influence selectivity: The steric hindrance can favor the formation of the C-C coupled dimer (DPQ) over the C-O coupled polymer (PPE) under certain conditions.

  • Inhibit polymerization: In some cases, the steric hindrance can be so significant that it prevents the formation of long polymer chains, leading to low molecular weight oligomers.

Overcoming this steric hindrance is the primary challenge in this reaction.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common problems encountered during the oxidative coupling of 2,6-dimethyl substituted phenols.

Problem 1: Low Yield of Desired Coupled Product

A low yield can be a frustrating issue. The following flowchart outlines a diagnostic approach to identify and resolve the root cause.

Low_Yield_Troubleshooting start Low Yield Observed check_reagents 1. Verify Reagent Quality - Phenol purity - Solvent dryness - Catalyst activity - Amine ligand purity start->check_reagents check_conditions 2. Review Reaction Conditions - Temperature - Oxygen/Oxidant supply - Reaction time - Catalyst loading check_reagents->check_conditions Reagents OK solution1 Solution: - Purify phenol (distillation/recrystallization) - Use anhydrous solvents - Use fresh/active catalyst check_reagents->solution1 Issue Found side_products 3. Analyze for Side Products - DPQ formation (C-C coupling) - Incomplete reaction check_conditions->side_products Conditions OK solution2 Solution: - Optimize temperature (often 25-40°C) - Ensure efficient O₂ bubbling or use a suitable oxidant - Extend reaction time - Increase catalyst loading incrementally check_conditions->solution2 Issue Found steric_hindrance 4. Address Steric Hindrance - Modify catalyst/ligand - Change solvent - Employ physical methods side_products->steric_hindrance Side Products Identified solution3 Solution: - Adjust catalyst-to-ligand ratio - Lower temperature to favor C-O coupling - See 'High DPQ Formation' guide side_products->solution3 Issue Found solution4 Solution: - Use sterically demanding ligands - Employ coordinating solvents - Consider sonication steric_hindrance->solution4 Primary Issue

Caption: Troubleshooting workflow for low product yield.

Detailed Steps for Troubleshooting Low Yield:
  • Verify Reagent Quality:

    • 2,6-Dimethylphenol: Ensure the starting material is pure. Impurities can interfere with the catalyst. Recrystallization or distillation may be necessary.

    • Solvent: The presence of water can negatively impact the reaction. Use anhydrous solvents.

    • Catalyst and Ligand: Copper catalysts and amine ligands can degrade over time. Use fresh or properly stored reagents. The purity of the amine ligand is crucial for the formation of the active catalytic species.[1]

  • Review Reaction Conditions:

    • Temperature: The reaction is often sensitive to temperature. While higher temperatures can increase the reaction rate, they may also favor the formation of the undesired DPQ by-product.[8] A typical temperature range is 25-40°C.[9]

    • Oxidant: For aerobic coupling, ensure a steady and efficient flow of oxygen into the reaction mixture. Inadequate oxygen supply will stall the reaction.

    • Reaction Time: The polymerization can be slow. Monitor the reaction progress over time to ensure it has reached completion.

    • Catalyst Loading: Insufficient catalyst will result in a low conversion rate. However, excessively high concentrations can sometimes lead to side reactions.

  • Analyze for Side Products:

    • Use techniques like TLC, HPLC, or NMR to analyze the crude reaction mixture. The presence of a significant amount of starting material indicates an incomplete reaction. A prominent colored spot or peak may correspond to the DPQ by-product.[7]

  • Address Steric Hindrance:

    • Ligand Modification: The choice of amine ligand is critical in overcoming steric hindrance. Bulky or specifically designed ligands can modulate the catalyst's environment to facilitate the approach of the sterically hindered phenol.[10]

    • Solvent Effects: The solvent can influence the conformation of the catalytic complex and the solubility of the growing polymer chain. Toluene is a common solvent for the solution polymerization of 2,6-dimethylphenol.[11]

    • Sonication: The use of ultrasound (sonication) can be a powerful tool to overcome slow reaction rates in sterically hindered systems by improving mass transport and providing localized energy.[12][13]

Problem 2: High Formation of Diphenoquinone (DPQ) Side-Product

The formation of the C-C coupled DPQ is a common issue that reduces the yield of the desired PPE and can impart an undesirable color to the product.

Key Factors Influencing DPQ Formation:

ParameterEffect on DPQ FormationRecommended Action
Temperature Higher temperatures generally favor DPQ formation.[3]Maintain a lower reaction temperature (e.g., 25-30°C).
Catalyst/Ligand Ratio An inappropriate ratio can lead to less selective catalytic species.Optimize the molar ratio of copper to amine ligand.
Base Strength The basicity of the amine ligand can influence the reaction pathway.Experiment with different amine ligands of varying basicity.[1]
Solvent Polarity Solvent can affect the stability of the intermediates leading to C-C vs. C-O coupling.Toluene or a mixture of toluene and a more polar solvent like methanol can be used.[11]

Troubleshooting High DPQ Formation:

  • Lower the Reaction Temperature: This is often the most effective first step.

  • Optimize the Catalyst System:

    • Systematically vary the molar ratio of the copper salt to the amine ligand.

    • Screen different amine ligands. For example, bidentate ligands like TMEDA can offer different selectivity compared to monodentate amines.[5]

  • Control the Rate of Oxygen Introduction: A very high concentration of oxygen can sometimes favor the radical-radical coupling that leads to DPQ. A controlled, steady stream is often optimal.

Problem 3: Low Molecular Weight of Poly(phenylene ether) (PPE)

For polymerization reactions, achieving a high molecular weight is often crucial for the material's properties.

Low_MW_Troubleshooting start Low Molecular Weight PPE check_impurities 1. Check for Chain-Terminating Impurities - Monofunctional phenols - Water start->check_impurities check_conditions 2. Review Reaction Conditions - Reaction time - Monomer concentration - Catalyst deactivation check_impurities->check_conditions Impurities Absent solution1 Solution: - Use highly purified 2,6-dimethylphenol - Ensure anhydrous conditions check_impurities->solution1 Impurities Present check_precipitation 3. Consider Polymer Precipitation - Is the polymer precipitating out of solution prematurely? check_conditions->check_precipitation Conditions OK solution2 Solution: - Increase reaction time - Increase initial monomer concentration - Add catalyst in portions check_conditions->solution2 Issue Found solution3 Solution: - Use a better solvent for the polymer - Increase reaction temperature slightly (balance with DPQ formation) check_precipitation->solution3 Precipitation Observed

Caption: Troubleshooting workflow for low molecular weight PPE.

Strategies to Increase PPE Molecular Weight:
  • Ensure High Purity of Monomer: Any monofunctional phenol impurity will act as a chain terminator, limiting the final molecular weight.

  • Maintain Anhydrous Conditions: Water can interfere with the catalytic cycle and lead to premature termination.

  • Increase Reaction Time: Polymerization is a step-growth process, and longer reaction times are generally required to build high molecular weight chains.

  • Optimize Monomer Concentration: Higher initial monomer concentrations can favor chain growth over termination reactions.

  • Prevent Catalyst Deactivation: The catalyst can lose activity over the course of the reaction. In some cases, a second addition of catalyst or running the reaction under conditions that prolong catalyst lifetime can be beneficial.

  • Solvent Selection: The growing polymer must remain soluble in the reaction medium for the chain to continue growing. If the polymer precipitates prematurely, the molecular weight will be limited. A good solvent for both the monomer and the resulting PPE is essential. Toluene is a common choice.[11]

Experimental Protocols

General Procedure for Oxidative Coupling of 2,6-Dimethylphenol

This is a representative procedure and may require optimization for specific applications.

  • Catalyst Preparation: In a reaction flask equipped with a magnetic stirrer and an oxygen inlet, dissolve the copper salt (e.g., CuBr, 1-5 mol%) and the amine ligand (e.g., N-butyldimethylamine, 4-10 equivalents relative to Cu) in an appropriate anhydrous solvent (e.g., toluene).

  • Reaction Setup: Stir the catalyst solution under a constant, gentle stream of oxygen for 15-30 minutes to activate the catalyst.

  • Monomer Addition: Dissolve the 2,6-dimethylphenol in the same anhydrous solvent and add it to the activated catalyst solution.

  • Reaction: Maintain the reaction at the desired temperature (e.g., 25-40°C) under a continuous flow of oxygen.

  • Monitoring: Monitor the progress of the reaction by TLC or by observing the consumption of oxygen.

  • Work-up: Once the reaction is complete, quench the reaction by adding a dilute acid (e.g., HCl) to precipitate the polymer.

  • Purification: Filter the precipitated polymer, wash it with a suitable solvent (e.g., methanol) to remove residual catalyst and unreacted monomer, and dry it under vacuum.

References

  • The oxidative coupling polymerization of 2,6-dimethylphenol catalyzed by a μ-OCH 3-bridged dicopper(II) complex catalyst | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization - MDPI. Available at: [Link]

  • Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC - NIH. Available at: [Link]

  • Mechanism of oxidative polymerization of 2,6-disubstituted phenols. Structure of polymers from mixed dimers of 2,6-dimethylphenol and 2,6-diphenylphenol | The Journal of Organic Chemistry. Available at: [Link]

  • Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. Available at: [Link]

  • The Course of the Copper-Catalyzed Oxidative Polymerization of 2,6-Dimethylphenol. Analysis of Oligomeric Phenols during the Coupling Reaction | Macromolecules - ACS Publications. Available at: [Link]

  • Enzymatic modification of 2,6-dimethoxyphenol for the synthesis of dimers with high antioxidant capacity | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of PPO via oxidative coupling polymerization. - ResearchGate. Available at: [Link]

  • First Application of an Efficient and Versatile Ligand for Copper-Catalyzed Cross-Coupling Reactions of Vinyl Halides with N-Heterocycles and Phenols | Organic Letters - ACS Publications. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Available at: [Link]

  • Visible-Light-Induced Oxidative Coupling of Phenols and Alkenylphenols with a Recyclable, Solid Photocatalyst | Organic Letters - ACS Publications. Available at: [Link]

  • Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction - Florida Atlantic University. Available at: [Link]

  • Enzymatic modification of 2, 6-dimethoxyphenol for the synthesis of dimers with high antioxidant capacity - Academia.edu. Available at: [Link]

  • Oxidative Coupling Polymerization of 2,6-Dimethylphenol with a Copper–Amine Catalyst Immobilized within the Interior of SBA-15 | Chemistry Letters | Oxford Academic. Available at: [Link]

  • US3714269A - Process for producing 2,6-dimethylphenol - Google Patents.
  • Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC. Available at: [Link]

  • Impact of Polymerization Process Parameters on Improved Comonomer Incorporation Behavior in Ziegler‐Natta Catalysis - JKU ePUB. Available at: [Link]

  • Diamine Ligands in Copper-Catalyzed Reactions - PMC. Available at: [Link]

  • Mechanistic studies of the oxidative coupling polymerization of 2,6-dimethylphenol: 4. Mechanism of polymer formation catalysed by a copper(II)-tmed complex | Scilit. Available at: [Link]

  • (PDF) Selective C–C Coupling Reaction of Dimethylphenol to Tetramethyldiphenoquinone Using Molecular Oxygen Catalyzed by Cu Complexes Immobilized in Nanospaces of Structurally-Ordered Materials - ResearchGate. Available at: [Link]

  • Ligand-Assisted Copper-Catalyzed Oxidative Cross-Coupling of Simple Phenols with Formamides for the Synthesis of Carbamates. Available at: [Link]

  • Carboxylic-supported copper complexes as catalyst for the green oxidative coupling of 2,6-dimethylphenol: Synthesis, characterization and structure - Comptes Rendus de l'Académie des Sciences. Available at: [Link]

  • Regio- and stereoselectivity of oxidative coupling reactions of phenols - VTT Open Access Repository. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]

  • Sulfoxide-mediated oxidative cross-coupling of phenols - Chemical Science (RSC Publishing) DOI:10.1039/C9SC05668H - The Royal Society of Chemistry. Available at: [Link]

  • Overcoming steric effects in the coupling reaction of alkyloxycarbonyloxymethyl (AOCOM) halides with phenols: an efficient synthesis of AOCOM phenolic prodrugs | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization - PubMed. Available at: [Link]

  • Reaction dynamics during the testing of polymerization catalyst - Polyolefins Journal. Available at: [Link]

  • Copper-Catalyzed Oxidative Dehydrogenative Carboxylation of Unactivated Alkanes to Allylic Esters via Alkenes | The Hartwig Group. Available at: [Link]

  • Oxidative Photocatalytic Homo- and Cross-Coupling of Phenols - Semantic Scholar. Available at: [Link]

  • The effects of process parameters on polydopamine coatings employed in tissue engineering applications - PMC. Available at: [Link]

  • First Application of An Efficient and Versatile Ligand for Copper-Catalyzed Cross-Coupling Reactions of Vinyl Halides with N-Heterocycles and Phenols - PMC. Available at: [Link]

  • Influence of 2,4,6-trimethylphenol on the yield of synthesis and properties of poly(phenylene oxide) - Polimery. Available at: [Link]

  • Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization - ResearchGate. Available at: [Link]

  • Oxidative Coupling Mechanisms: Current State of Understanding - Universidad de La Rioja. Available at: [Link]

  • The oxidative coupling reaction of 2,6-dimethylphenol with heterogeneous basic copper(II) catalysts | Scilit. Available at: [Link]

  • The Impact Of Steric Hindrance On Chemical Reactions - FasterCapital. Available at: [Link]

Sources

Optimization of base catalysts for 4-(2,6-Dimethyl-4-nitrophenoxy)phenol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-(2,6-Dimethyl-4-nitrophenoxy)phenol

Ticket ID: #SNAr-26DMNP-OPT Subject: Optimization of Base Catalysts for Sterically Hindered Diaryl Ether Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Steric Challenge

You are attempting to synthesize 4-(2,6-Dimethyl-4-nitrophenoxy)phenol via a Nucleophilic Aromatic Substitution (


) reaction.

The Central Problem: While the para-nitro group activates the electrophile (1-chloro-2,6-dimethyl-4-nitrobenzene), the 2,6-dimethyl groups create significant steric strain at the reaction center. This prevents the nucleophile (hydroquinone) from easily attacking the ipso-carbon.

Standard protocols using weak bases (e.g.,


 in Acetone) will likely fail or proceed glacially. Success requires a base system that balances basicity  (to deprotonate the phenol) with solubility  and cation effects  to overcome the steric barrier without degrading the oxidation-prone hydroquinone.

Reaction Pathway & Mechanism

The following diagram illustrates the specific pathway and the critical transition state where steric hindrance interferes.

SNAr_Pathway cluster_steric Critical Failure Point Reactants Reactants (1-Cl-2,6-Me-4-NO2-Benzene + Hydroquinone) Deprotonation Step 1: Deprotonation (Base generates Phenoxide) Reactants->Deprotonation Base Meisenheimer Step 2: Meisenheimer Complex (Rate Limiting - High Steric Stress) Deprotonation->Meisenheimer Slow Attack Product Target Product 4-(2,6-Dimethyl-4-nitrophenoxy)phenol Meisenheimer->Product -Cl⁻ (Fast)

Caption: Figure 1. The


 pathway highlighting the high-energy Meisenheimer complex caused by the ortho-methyl groups.

Base Catalyst Optimization Guide

We categorize base systems into three tiers based on the difficulty of the coupling. For this specific 2,6-dimethyl substrate, Tier 2 is the recommended starting point.

Comparative Analysis of Base Systems
ParameterTier 1: Standard Tier 2: Optimized (Recommended) Tier 3: Aggressive
Reagent Potassium Carbonate (

)
Cesium Carbonate (

)
Sodium Hydride (

)
Solvent DMF or AcetoneDMSO or NMP THF or DMF (Dry)
Mechanism Surface deprotonation"Cesium Effect" (Solubility + Naked Anion) Irreversible deprotonation
Suitability Unhindered substrates onlySterically hindered

Unreactive substrates
Risk Profile Low reactivity; incomplete conversionModerate; requires dry solventHigh; risk of nitro-reduction or polymerization

Troubleshooting & FAQs

Q1: The reaction is stuck at <20% conversion after 24 hours. I am using in DMF at 80°C.

Diagnosis: Potassium carbonate has poor solubility in organic solvents. The "active" nucleophile is the phenoxide anion, but it remains tightly ion-paired with the potassium cation on the solid surface, making it too bulky to penetrate the 2,6-dimethyl shield of your electrophile.

Solution: The "Cesium Effect" Switch to Cesium Carbonate (


) .
  • Why: Cesium is a larger cation with a diffuse charge (soft cation). It forms a looser ion pair with the phenoxide (hard anion), effectively creating a "naked" nucleophile that is more reactive and less sterically encumbered.

  • Protocol Adjustment:

    • Switch solvent to DMSO (anhydrous).

    • Use 1.5 - 2.0 equivalents of

      
      .
      
    • Increase temp to 100°C .

Q2: I am seeing a "Bis-ether" impurity (Hydroquinone reacting at both ends).

Diagnosis: Hydroquinone is bifunctional. If the base deprotonates both hydroxyl groups, or if the stoichiometry is 1:1, the mono-product can react again with the electrophile.

Solution: Stoichiometry & Protection

  • Method A (Stoichiometric Control): Use a large excess of hydroquinone (3.0 - 4.0 equivalents) relative to the chlorinated electrophile. This statistically favors the mono-attack.

  • Method B (Protection - Recommended for Purity):

    • Start with 4-Benzyloxyphenol instead of Hydroquinone.

    • Perform the

      
       coupling (cleaner, as only one -OH is available).
      
    • Deprotect the benzyl group using

      
       or 
      
      
      
      to reveal the final phenol. Note: Ensure the nitro group survives the deprotection;
      
      
      is safer for nitro retention than hydrogenation.
Q3: The reaction mixture turns black/tarry immediately.

Diagnosis: Hydroquinone and its phenoxide anion are highly susceptible to oxidation by air to form quinones (Benzoquinone), which then polymerize. This is accelerated by base and heat.

Solution: Strict Anaerobic Conditions

  • Degas all solvents (DMSO/DMF) by sparging with Nitrogen or Argon for 20 minutes before adding reagents.

  • Add a reducing agent stabilizer: A pinch of Sodium Dithionite (

    
    )  or Ascorbic Acid can prevent oxidative polymerization without interfering with the 
    
    
    
    .

Validated Experimental Protocol (Tier 2)

Objective: Synthesis of 4-(2,6-Dimethyl-4-nitrophenoxy)phenol (Mono-ether).

Reagents:

  • 1-Chloro-2,6-dimethyl-4-nitrobenzene (1.0 equiv)

  • Hydroquinone (3.0 equiv) [Excess to prevent bis-addition]

  • Cesium Carbonate (

    
    ) (2.0 equiv)[1]
    
  • Solvent: Anhydrous DMSO (0.5 M concentration)

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck round bottom flask and cool under a stream of Nitrogen.

  • Solvent Prep: Charge DMSO and sparge with

    
     for 15 mins.
    
  • Deprotonation: Add Hydroquinone and

    
    . Stir at Room Temp for 30 mins. The solution will likely turn dark (phenoxide formation).
    
  • Addition: Add 1-Chloro-2,6-dimethyl-4-nitrobenzene in one portion.

  • Reaction: Heat to 110°C . Monitor by HPLC/TLC every 2 hours.

    • Checkpoint: Look for the disappearance of the chloride.

  • Workup (Critical):

    • Cool to room temp.

    • Pour into ice-cold 1M HCl (acidic quench prevents oxidation of remaining hydroquinone).

    • Extract with Ethyl Acetate.

    • Wash organic layer 3x with water (to remove DMSO) and 1x with Brine.

  • Purification: Column chromatography is required to separate the product from the excess hydroquinone.

Decision Logic for Optimization

Use this flowchart to diagnose stalling reactions.

Optimization_Flow Start Start Reaction (K2CO3 / DMF / 80°C) Check Check Conversion (HPLC @ 4 hrs) Start->Check Good >50% Conv. Continue to Workup Check->Good Yes Stall <10% Conv. (Stalled) Check->Stall No Decision1 Switch Base to Cs2CO3 Switch Solvent to DMSO Stall->Decision1 Check2 Check Conversion (HPLC @ 4 hrs) Decision1->Check2 Stall2 Still Stalled? Check2->Stall2 No Success Reaction Complete Check2->Success Yes Aggressive Use NaH in dry THF (Warning: Watch Nitro group) Stall2->Aggressive Yes

Caption: Figure 2. Troubleshooting logic for sterically hindered


 reactions.

References

  • Mechanisms of SNAr in Hindered Systems

    • Topic: The "Cesium Effect" in organic synthesis.
    • Source: Flessner, T., & Doye, S. (1999). "Cesium carbonate: A powerful base for nucleophilic substitution." Journal of Practical Chemistry.
    • URL:[Link]

  • Synthesis of Diaryl Ethers (General Protocols)

    • Topic: Optimization of base and solvent for ether synthesis.
    • Source: Yeager, G. W., & Schissel, D. N. (1991). "Synthesis of macrocyclic poly(aryl ethers)
    • URL:[Link]

  • Handling Hydroquinone in Basic Media

    • Topic: Prevention of oxidative polymeriz
    • Source: World Health Organization (WHO). "Hydroquinone: Health and Safety Guide."
    • URL:[Link]

  • Steric Hindrance in Nitro-Activated Aryl Halides

    • Topic: Reactivity of 2,6-disubstituted-4-nitrohalobenzenes.[1][2][3]

    • Source: Bunnett, J. F., et al. (1954). "Steric acceleration in the reaction of 2,6-disubstituted-4-nitrochlorobenzenes." Journal of the American Chemical Society.
    • URL:[Link]

Sources

Validation & Comparative

1H NMR chemical shifts and peak assignments for 4-(2,6-Dimethyl-4-nitrophenoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the 1H NMR spectral characteristics of 4-(2,6-Dimethyl-4-nitrophenoxy)phenol , a specific diaryl ether intermediate. It is designed to assist researchers in distinguishing the target compound from synthetic precursors (hydroquinone, 1-chloro-2,6-dimethyl-4-nitrobenzene) and over-alkylated side products (bis-ethers).

Executive Summary: Spectral Fingerprinting for Purity Assessment

In the synthesis of diaryl ethers via nucleophilic aromatic substitution (


), the primary challenge is controlling the stoichiometry to prevent double substitution on the hydroquinone core. 1H NMR spectroscopy is the definitive method for validating the Mono-Ether  (Target) against the Bis-Ether  (Impurity) and unreacted starting materials.

This guide compares the spectral "performance" (resolution and diagnostic utility) of the target molecule against its critical process impurities.

Chemical Structure & Proton Assignment Logic

The molecule consists of two distinct aromatic systems linked by an ether oxygen. The steric bulk of the ortho-methyl groups on Ring B forces the two rings into an orthogonal conformation, magnetically decoupling them to a degree.

NMR_Assignment Target 4-(2,6-Dimethyl-4-nitrophenoxy)phenol RingA Ring A: Phenol (Electron Rich) Target->RingA RingB Ring B: Nitro-Xylene (Electron Deficient) Target->RingB HA H-a: Ortho to OH ~6.75 ppm (d) RingA->HA Shielded by OH HB H-b: Ortho to Ether ~6.90 ppm (d) RingA->HB Shielded by Ether O HOH OH: Hydroxyl ~9.2 ppm (s, broad) RingA->HOH Exchangeable HC H-c: Meta to Ether ~8.00 ppm (s) RingB->HC Deshielded by NO2 HMe Me: Methyls ~2.20 ppm (s) RingB->HMe Aliphatic

Figure 1: Structural segmentation for NMR assignment. Ring A is the nucleophilic phenol side; Ring B is the electrophilic nitro side.

Comparative Chemical Shift Data

The following data assumes DMSO-d6 as the solvent, which is preferred for phenols to visualize the labile -OH proton and prevent aggregation.

Table 1: Target Molecule vs. Key Alternatives (Precursors)
Proton LabelAssignmentTarget: Mono-Ether (δ ppm)Precursor: Hydroquinone (δ ppm)Precursor: Nitro-Chloride* (δ ppm)Side Product: Bis-Ether (δ ppm)
OH Phenolic Hydroxyl9.20 (s) 8.65 (s, 2H)N/AAbsent
H-c Ar-H (Nitro Ring)8.00 (s, 2H) N/A8.05 (s, 2H)8.02 (s, 4H)
H-b Ar-H (Phenol, Ether side)6.90 (d, 2H) 6.55 (s, 4H) N/A7.10 (s, 4H)***
H-a Ar-H (Phenol, OH side)6.75 (d, 2H) 6.55 (s, 4H)N/AN/A
Me Methyl Groups2.20 (s, 6H) N/A2.45 (s, 6H)2.22 (s, 12H)
  • Nitro-Chloride = 1-Chloro-2,6-dimethyl-4-nitrobenzene.

  • Hydroquinone often appears as a singlet in DMSO due to rapid exchange or accidental equivalence, but may show AA'BB' character in dry solvents.

  • Bis-Ether = 1,4-bis(2,6-dimethyl-4-nitrophenoxy)benzene. The central ring becomes a singlet due to symmetry.

Detailed Assignment & Mechanistic Insight

Region 1: The Nitro-Aromatic Zone (7.8 – 8.2 ppm)
  • Observation: A sharp singlet integrating to 2 protons.

  • Causality: The protons on Ring B are ortho to the strong electron-withdrawing Nitro group (

    
    ) and meta to the ether linkage. The Nitro group exerts a strong deshielding anisotropic effect, pushing these peaks downfield to ~8.00 ppm.
    
  • Diagnostic Value: This peak confirms the incorporation of the nitro-xylene moiety.

Region 2: The Phenolic Zone (6.5 – 7.0 ppm)
  • Observation: Two doublets (AA'BB' system) with a coupling constant

    
    .
    
  • Causality:

    • H-a (6.75 ppm): Ortho to the hydroxyl group. The -OH group is strongly electron-donating by resonance, increasing electron density and shielding these protons.

    • H-b (6.90 ppm): Ortho to the ether oxygen. While also electron-donating, the ether oxygen's lone pair is partially delocalized into the electron-deficient Ring B, making it slightly less shielding than the -OH group.

  • Differentiation: In the Bis-Ether impurity, the symmetry is restored (A-B-A structure), and the central ring protons collapse into a singlet at ~7.10 ppm, distinct from the AA'BB' pattern of the target.

Region 3: Aliphatic Zone (2.0 – 2.5 ppm)
  • Observation: A strong singlet integrating to 6 protons.

  • Causality: The two methyl groups are chemically equivalent due to the plane of symmetry passing through the C1-C4 axis of Ring B.

  • Shift Note: They appear slightly upfield (2.20 ppm) compared to the starting chloride (2.45 ppm) because the ether oxygen is more electron-donating than the chlorine atom it replaced.

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity data that can distinguish the mono-ether from the bis-ether, follow this protocol.

Step 1: Sample Preparation
  • Solvent Selection: Use DMSO-d6 (99.9% D).

    • Reason: CDCl3 may cause the phenolic -OH signal to broaden or merge with aromatic peaks due to proton exchange. DMSO forms strong hydrogen bonds, locking the -OH proton and sharpening the signal.

  • Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent.

    • Reason: High concentration facilitates the detection of minor bis-ether impurities (look for the small singlet at ~7.10 ppm).

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard 1H ZG (Zero-Go).

  • Scans (NS): Minimum 16 (for main peaks), 64 (for impurity detection).

  • Relaxation Delay (D1): Set to

    
     seconds.
    
    • Reason: The aromatic protons near the nitro group have longer T1 relaxation times. Short delays will suppress their integration, leading to incorrect stoichiometric calculations.

Step 3: Data Processing
  • Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .

  • Integration Logic:

    • Set the Methyl singlet (2.20 ppm) to 6.00 .

    • Check the Nitro-aromatic singlet (8.00 ppm). It must integrate to 2.00 (

      
      ).
      
    • Check the Phenol aromatics (6.5-7.0 ppm). Total integration should be 4.00 .

    • Self-Check: If the aromatic region integrates < 4.0 relative to the methyls, check for the presence of unreacted starting material (Chloronitroxylene).

References

  • AIST Spectral Database for Organic Compounds (SDBS). 1H NMR of Hydroquinone (SDBS No. 627) and 2,6-Dimethyl-4-nitrophenol. National Institute of Advanced Industrial Science and Technology. [Link]

  • Reich, H. J. Bordwell pKa Table and NMR Chemical Shift Data. University of Wisconsin-Madison. (General substituent effects for Nitro and Alkoxy groups). [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard reference for AA'BB' systems and substituent additivity rules).

Comparative Guide: FTIR Spectral Analysis of Nitro and Ether Functionalities

Author: BenchChem Technical Support Team. Date: February 2026

Product Focus: Diamond ATR-FTIR Module vs. Traditional Transmission (KBr)

Executive Summary

In the structural elucidation of organic compounds, particularly those containing energetic nitro (


)  and chemically robust ether (

)
functionalities, the choice of spectral acquisition mode is critical. This guide compares the performance of Diamond Attenuated Total Reflectance (ATR-FTIR) —the modern industry standard—against Traditional Transmission (KBr Pellet) FTIR .

While KBr transmission remains the gold standard for sensitivity and library matching, this guide demonstrates that for compounds containing nitro and ether groups, Diamond ATR offers superior workflow efficiency, safety (crucial for nitro-bearing energetics), and reproducibility, albeit with specific spectral correction requirements.

Mechanistic Insight: Vibrational Physics

To accurately interpret the spectra, one must understand the fundamental vibrational modes of the target functional groups.

The Nitro Group ( )

The nitro group is a strong infrared absorber due to the large dipole moment change associated with the nitrogen-oxygen bonds.[1] Due to resonance, the N-O bonds have a bond order of ~1.5 (intermediate between single and double), resulting in two characteristic stretching vibrations:

  • Asymmetric Stretching (

    
    ):  The two N-O bonds vibrate in opposite phases. This is the highest energy mode, typically appearing at 1550–1475 cm⁻¹ . In aromatic nitro compounds, conjugation shifts this to lower wavenumbers (~1530 cm⁻¹).
    
  • Symmetric Stretching (

    
    ):  The bonds vibrate in phase. This appears at 1360–1290 cm⁻¹ .
    
  • Diagnostic Value: The presence of both strong bands is a primary confirmation of the nitro group.

The Ether Linkage ( )

Ethers are characterized by the C-O-C stretching vibration. Unlike the nitro group, the ether linkage is less polar but still distinct.

  • Aliphatic Ethers: Exhibit a strong asymmetric C-O-C stretch at 1150–1085 cm⁻¹ .

  • Aromatic/Vinyl Ethers: Resonance increases the bond order of the C-O bond attached to the ring, shifting the asymmetric stretch to higher frequencies, typically 1275–1200 cm⁻¹ .

  • Interference Warning: This region (1300–1000 cm⁻¹) is the "fingerprint region," often crowded by C-C stretches and C-H bending modes.

Comparative Analysis: Diamond ATR vs. Transmission KBr

The following table summarizes the performance metrics when analyzing a compound containing both nitro and ether groups.

FeatureDiamond ATR-FTIR (The Product) Transmission KBr Pellet (Alternative) Scientist's Verdict
Sample Preparation None/Minimal. Solid placed directly on crystal.Complex. Requires grinding with KBr salt and hydraulic pressing.ATR Wins: Eliminates user-error in pellet making.
Safety (Nitro Groups) High. Non-destructive; no heat/pressure stress on potentially explosive nitro compounds.Low. Grinding/pressing energetic nitro compounds poses a detonation risk.ATR Wins: Essential for energetic materials safety.
Spectral Resolution Good, but depth of penetration (

) is wavelength-dependent.
High. Constant path length through the pellet.KBr Wins: Better for resolving closely spaced peaks.
Moisture Interference Low. Background subtraction is robust.High. KBr is hygroscopic; absorbed water (

) bands at 3400/1640 cm⁻¹ can obscure data.
ATR Wins: Critical for accurate ether analysis (no false O-H).
Library Matching Requires "ATR Correction" algorithm to match transmission libraries.Native match to historical databases.KBr Wins: Direct correlation to legacy data.
Sensitivity Moderate.[2][3] Path length is fixed by crystal physics (~2–4 µm).High. Path length can be tuned by pellet thickness.[4]KBr Wins: Better for trace impurity detection.[5]
The "Nitro-Ether" Challenge

When analyzing a molecule with both groups (e.g., a nitrophenyl ether), the symmetric nitro stretch (~1350 cm⁻¹) can overlap with the aromatic ether stretch (~1250 cm⁻¹) .

  • ATR Performance: The wavelength dependence of ATR (longer wavelengths penetrate deeper) intensifies the lower-wavenumber peaks relative to higher ones. This naturally boosts the ether/symmetric nitro region, potentially aiding visibility, but requires software correction for quantitative ratioing.

  • KBr Performance: Provides a "flat" baseline response but risks moisture contamination. Water bands in KBr can be mistaken for alcohols or phenols, potentially leading to a misdiagnosis of the ether group as a cleaved alcohol product.

Experimental Protocols

Protocol A: Diamond ATR-FTIR (Recommended Workflow)

Objective: Rapid, safe characterization of the solid compound.

  • System Prep: Clean the Diamond crystal with isopropanol. Collect a background spectrum (air) at 4 cm⁻¹ resolution (32 scans).

  • Sample Loading: Place ~2 mg of the solid compound onto the center of the crystal.

  • Contact Optimization: Lower the pressure clamp (anvil). Apply force until the "preview spectrum" absorbance stabilizes.

    • Note: For nitro compounds, ensure the anvil tip is clean to avoid cross-contamination.

  • Acquisition: Collect sample spectrum (4 cm⁻¹ resolution, 32-64 scans).

  • Post-Processing: Apply ATR Correction (software algorithm) to adjust relative intensities for comparison with transmission libraries.

  • Cleaning: Wipe crystal with methanol; avoid abrasive materials.

Protocol B: Transmission KBr Pellet (Validation Workflow)

Objective: High-sensitivity trace analysis or library validation.

  • Matrix Prep: Dry analytical-grade KBr powder at 110°C overnight to remove moisture.

  • Grinding: Mix the compound with KBr in a 1:100 ratio (1 mg sample : 100 mg KBr). Grind gently in an agate mortar.

    • Safety Alert: Do NOT vigorously grind nitro compounds if they are suspected shock-sensitive explosives.

  • Pressing: Transfer mixture to a die set. Evacuate air (vacuum pump) for 2 mins. Apply 8-10 tons of pressure for 1-2 minutes to form a transparent pellet.

  • Acquisition: Mount pellet in holder. Collect spectrum (background = empty beam or pure KBr pellet).

  • Validation: Check for broad O-H band at 3400 cm⁻¹. If present, the KBr was wet, and the ether region may be compromised.

Visualizations

Analytical Decision Workflow

This diagram guides the researcher through the method selection process based on sample properties.

AnalyticalWorkflow Start Start: Unknown Compound Analysis CheckNitro Contains Nitro/Energetic Group? Start->CheckNitro SafetyCheck Safety Critical: Avoid Friction/Pressure CheckNitro->SafetyCheck Yes CheckTrace Trace Analysis (<1%) Required? CheckNitro->CheckTrace No MethodATR Select Method: Diamond ATR SafetyCheck->MethodATR Acquire Acquire Spectrum MethodATR->Acquire MethodKBr Select Method: Transmission KBr MethodKBr->Acquire CheckTrace->MethodATR No (Standard ID) CheckTrace->MethodKBr Yes (High Sensitivity) Correction Apply ATR Correction Algorithm Acquire->Correction If ATR Analysis Data Interpretation Acquire->Analysis If KBr Correction->Analysis

Figure 1: Decision matrix for selecting the optimal FTIR modality based on safety and sensitivity requirements.

Spectral Assignment Logic

A logic flow for distinguishing Nitro and Ether peaks in a complex spectrum.

SpectralLogic Input Input Spectrum Check1550 Strong Peak @ 1550-1475 cm⁻¹? Input->Check1550 Check1350 Strong Peak @ 1360-1290 cm⁻¹? Check1550->Check1350 Yes CheckEther Strong Peak @ 1300-1000 cm⁻¹? Check1550->CheckEther No ConfirmNitro CONFIRMED: Nitro Group (NO₂) Check1350->ConfirmNitro Yes Check1350->CheckEther No CheckCO Present: C=O (1700) or O-H (3400)? CheckEther->CheckCO Yes ConfirmEther CONFIRMED: Ether (C-O-C) CheckCO->ConfirmEther No Reeval Re-evaluate: Ester or Alcohol CheckCO->Reeval Yes

Figure 2: Logical flowchart for peak assignment to differentiate Nitro and Ether functionalities from potential interfering groups.

References

  • Smith, B. C. (2023). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at: [Link]

  • Specac Ltd. (2024). FTIR: Transmission vs ATR spectroscopy. Available at: [Link]

  • LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups: Ethers. Chemistry LibreTexts. Available at: [Link]

  • Kintek Solution. (2024). What Are The Advantages Of Using KBr Pellets For FTIR Analysis Compared To ATR?. Available at: [Link][2][6]

Sources

A Comparative Guide to Developing a Stability-Indicating HPLC Method for Purity Analysis of 4-(2,6-Dimethyl-4-nitrophenoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth comparison of experimental choices and strategies for the development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 4-(2,6-Dimethyl-4-nitrophenoxy)phenol. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind each decision, offering a self-validating protocol grounded in established analytical principles and regulatory expectations.

Introduction: The Criticality of Purity in Drug Development

The molecule 4-(2,6-Dimethyl-4-nitrophenoxy)phenol, a diaryl ether, represents a class of compounds with significant potential in pharmaceutical applications.[1] The purity of an Active Pharmaceutical Ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. Therefore, a well-developed, stability-indicating analytical method is paramount to ensure that the API meets the stringent requirements of regulatory bodies.[2] This guide will walk through the systematic development of such a method, from initial screening to forced degradation studies, providing a framework for researchers, scientists, and drug development professionals.

A stability-indicating method is designed to separate and quantify the active ingredient from its potential process impurities and degradation products.[2][3] This is crucial for determining the shelf life of a drug substance and ensuring its quality throughout its lifecycle.[2]

Method Development Strategy: A Systematic Approach

The development of a stability-indicating HPLC method is a multi-step process that involves a systematic evaluation of various chromatographic parameters.[3] Our strategy will focus on reversed-phase HPLC (RP-HPLC) with UV detection, a common and versatile technique for the analysis of moderately polar to non-polar pharmaceutical compounds.[3][4]

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Stability-Indicating Assessment A Analyte Characterization B Column & Mobile Phase Selection A->B C Detector Wavelength Selection B->C D Mobile Phase Composition C->D Initial Method E Gradient Optimization D->E F Flow Rate & Temperature E->F G Forced Degradation Studies F->G Optimized Method H Peak Purity Analysis G->H I Method Validation (as per ICH) H->I

Caption: Workflow for HPLC Method Development.

Analyte Characterization: Understanding the Molecule

4-(2,6-Dimethyl-4-nitrophenoxy)phenol is a moderately polar aromatic compound. The presence of a phenolic hydroxyl group (pKa ~10) and a nitro group influences its chromatographic behavior. The phenolic group is weakly acidic, meaning its ionization state can be controlled by the mobile phase pH.[5] The aromatic rings and the ether linkage contribute to its hydrophobicity.

Initial Screening: Column and Mobile Phase Selection

Column Selection: A reversed-phase C18 column is the most common starting point for the analysis of moderately polar to non-polar compounds and is a suitable choice for this analyte.[5][6] We will compare the performance of two different C18 columns to illustrate the impact of stationary phase chemistry on selectivity.

  • Alternative 1: Standard C18 Column: A conventional L1-type C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) provides a good balance of efficiency and backpressure.[6]

  • Alternative 2: Phenyl-Hexyl Column: A phenyl-hexyl stationary phase can offer alternative selectivity for aromatic compounds due to π-π interactions between the phenyl rings of the stationary phase and the analyte.[5][6]

Mobile Phase Selection: The mobile phase in RP-HPLC typically consists of an aqueous component and an organic modifier.[4][7]

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers.[7][8] Acetonitrile generally offers lower viscosity and better UV transparency at lower wavelengths.[8] We will compare both to assess their impact on peak shape and resolution.

  • Aqueous Phase and pH Control: The pH of the mobile phase is a critical parameter for ionizable compounds.[7][9] For our phenolic analyte, maintaining a consistent pH is crucial for reproducible retention times. Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the aqueous phase will suppress the ionization of the phenolic hydroxyl group, leading to sharper peaks and improved retention.[5]

Initial Experimental Conditions:

ParameterCondition 1Condition 2
Column Standard C18 (250 x 4.6 mm, 5 µm)Phenyl-Hexyl (250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanol
Gradient 50-90% B in 15 min50-90% B in 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Detection UV at 270 nmUV at 270 nm

Rationale for Wavelength Selection: A UV-Vis Diode Array Detector (DAD) is recommended to monitor the analyte and any potential impurities across a range of wavelengths.[10] Based on the chromophores present (aromatic rings, nitro group), an initial detection wavelength of 270 nm is a reasonable starting point. A full UV scan of the analyte should be performed to determine the wavelength of maximum absorbance for optimal sensitivity.

Method Optimization: Fine-Tuning for Optimal Performance

Mobile Phase Composition and Gradient Optimization

Based on the initial screening, let's assume the Standard C18 column with an Acetonitrile/Water (with 0.1% Formic Acid) mobile phase provided better initial separation. The next step is to optimize the gradient to achieve adequate resolution between the main peak and any impurities.

A shallower gradient around the elution time of the main peak can improve the separation of closely eluting impurities.[5]

Table of Optimized Gradient Program:

Time (min)% Mobile Phase B (Acetonitrile)
050
1070
1590
2090
2150
2550

This optimized gradient provides a more gradual increase in the organic modifier concentration, allowing for better separation of potential impurities that may have similar polarities to the main analyte.

Forced Degradation Studies: Establishing Stability-Indicating Capability

Forced degradation studies are essential to demonstrate that the analytical method can effectively separate the API from its degradation products.[11][12] These studies involve subjecting the drug substance to stress conditions more severe than those encountered during routine stability testing.[11][13] According to ICH guideline Q1A(R2), stress testing should include the effects of acid and base hydrolysis, oxidation, heat, and light.[13][14]

ForcedDegradation cluster_conditions Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (0.1N HCl, 60°C, 24h) HPLC HPLC Analysis (Optimized Method) Acid->HPLC Base Base Hydrolysis (0.1N NaOH, 60°C, 24h) Base->HPLC Oxidation Oxidative Stress (3% H2O2, RT, 24h) Oxidation->HPLC Thermal Thermal Stress (80°C, 48h) Thermal->HPLC Photo Photolytic Stress (ICH Q1B guidelines) Photo->HPLC Analyte 4-(2,6-Dimethyl-4-nitrophenoxy)phenol (in solution) Analyte->Acid Analyte->Base Analyte->Oxidation Analyte->Thermal Analyte->Photo PDA Peak Purity Assessment (PDA Detector) HPLC->PDA Mass Mass Balance Calculation PDA->Mass

Sources

Technical Comparison Guide: MS/MS Characterization of 4-(2,6-Dimethyl-4-nitrophenoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 4-(2,6-Dimethyl-4-nitrophenoxy)phenol . It is designed for researchers requiring high-confidence structural validation and method development for diphenyl ether (DPE) metabolites.

Executive Summary & Compound Profile

4-(2,6-Dimethyl-4-nitrophenoxy)phenol (C₁₄H₁₃NO₄, MW 259.[1]26) is a functionalized diphenyl ether often encountered as a synthesis intermediate or a metabolic degradation product of nitrophenolic herbicides (e.g., Fluorodifen analogs). Its structural duality—containing both an electron-rich phenolic ring and an electron-deficient nitro-aromatic ring—creates a distinct "push-pull" fragmentation signature.

This guide compares the Electrospray Ionization (ESI) and Electron Ionization (EI) behaviors of this analyte, establishing the m/z 258


 166  transition as the primary quantitation tier.
Physicochemical Snapshot
PropertyValueMS Relevance
Monoisotopic Mass 259.0845 DaBase for High-Res MS (HRMS) matching.
Polarity AmphiphilicSuitable for both Reverse Phase LC and GC (after derivatization).
Acidity (pKa) ~7.0 (Phenol)ESI(-) is the preferred ionization mode due to facile deprotonation.
Key Moiety Nitro-Diphenyl EtherDirects fragmentation via ether bridge cleavage.

Fragmentation Analysis: The "Split-Ring" Mechanism

The mass spectral behavior of this molecule is governed by the stability of the 2,6-dimethyl-4-nitrophenolate anion. Upon collisional activation, the ether bridge acts as the "fuse," causing the molecule to split into two distinct aromatic systems.

A. ESI(-) Fragmentation (Deprotonated Precursor: m/z 258)

In negative mode ESI, the precursor ion [M-H]⁻ (m/z 258) is formed by losing a proton from the unhindered phenolic hydroxyl group.

  • Primary Pathway (Ether Scission): The ether oxygen preferentially retains the charge on the nitro-substituted ring due to the strong electron-withdrawing nature of the -NO₂ group and resonance stabilization.

    • Transition: m/z 258

      
      m/z 166  (Base Peak).
      
    • Neutral Loss: 92 Da (Benzoquinone equivalent, C₆H₄O).

  • Secondary Pathway (Nitro Loss): The m/z 166 fragment further degrades by losing the nitro group.

    • Transition: m/z 166

      
      m/z 136  (Loss of NO, -30 Da) or m/z 120  (Loss of NO₂, -46 Da).
      
B. EI Fragmentation (Molecular Ion: m/z 259)

In Electron Impact (70 eV), the molecular ion M⁺• (m/z 259) is observed but often weak.

  • Alpha-Cleavage: Loss of methyl groups from the 2,6-dimethyl ring.

    • Fragment: m/z 244 ([M-CH₃]⁺).

  • Ether Cleavage: Generates complementary ions depending on charge retention.

    • Fragment A: m/z 166/167 (Nitrophenol cation).

    • Fragment B: m/z 93 (Hydroxyphenoxy cation).

Visualization: Fragmentation Pathway

The following diagram illustrates the competing pathways in ESI(-) mode, the standard for quantitative bioanalysis.

FragmentationPathway Precursor Precursor Ion [M-H]⁻ m/z 258.08 (Deprotonated Phenol) TransitionState Ether Bridge Destabilization Precursor->TransitionState Collision Energy (20-30 eV) Frag_166 Product Ion A (Base Peak) m/z 166.05 (2,6-Dimethyl-4-nitrophenolate) TransitionState->Frag_166 Charge Retention on Nitro Ring Neutral_92 Neutral Loss 92 Da (1,4-Benzoquinone) TransitionState->Neutral_92 Elimination Frag_136 Secondary Fragment m/z 136 (Loss of NO) Frag_166->Frag_136 -NO (30 Da) Frag_120 Secondary Fragment m/z 120 (Loss of NO₂) Frag_166->Frag_120 -NO₂ (46 Da)

Caption: ESI(-) Fragmentation pathway showing the dominant ether cleavage yielding the stable nitrophenolate anion (m/z 166).

Comparative Performance: Method Selection Guide

This section compares the target analyte against its primary interference (the cleavage product) and evaluates ionization techniques.

Comparison 1: Analyte vs. Interference (2,6-Dimethyl-4-nitrophenol)

A common issue in analyzing this compound is distinguishing it from its degradation product, 2,6-Dimethyl-4-nitrophenol.

FeatureTarget Analyte (Ether)Interference (Free Nitrophenol)Differentiation Strategy
Structure 4-(2,6-Dimethyl-4-nitrophenoxy)phenol2,6-Dimethyl-4-nitrophenolChromatographic Separation is required.
Precursor Ion m/z 258 m/z 166 The target has a unique precursor.
Product Ions 166 , 136, 120136, 120m/z 166 is a product for the target but the precursor for the interference.
Retention Time Higher (More Lipophilic)Lower (More Polar)Target elutes later on C18 columns.
Comparison 2: ESI vs. EI vs. APCI
ParameterESI (Negative Mode) EI (GC-MS) APCI
Sensitivity High (Preferred)ModerateModerate
Selectivity High (MRM transitions)High (Spectral Fingerprint)Moderate
Application Trace Quantitation (Bioanalysis)Unknown ID / Impurity ProfilingCompounds that don't ionize in ESI
Key Limitation Matrix suppression possibleRequires derivatization (TMS) for phenolsThermal degradation risk

Experimental Protocols

Protocol A: LC-MS/MS Optimization (Triple Quadrupole)

Objective: Maximize sensitivity for the m/z 258 > 166 transition.

  • Source Parameters (ESI-):

    • Spray Voltage: -3500 V to -4500 V.

    • Capillary Temp: 300–350 °C.

    • Sheath Gas: 40–50 arb units (High flow needed for stable spray).

  • Infusion Tuning:

    • Prepare a 1 µg/mL standard in 50:50 Methanol:Water (0.1% Formic Acid usually suppresses negative mode; use 5mM Ammonium Acetate instead).

    • Step 1: Scan Q1 for m/z 258.0. Optimize Declustering Potential (DP) to minimize in-source fragmentation.

    • Step 2: Select m/z 258 as precursor. Scan Q3.

    • Step 3: Ramp Collision Energy (CE) from 10 to 50 eV.

      • Expected Result: m/z 166 appears around 20-25 eV. m/z 136/120 appear >35 eV.

  • Final MRM Table:

    • Quantifier: 258.1

      
       166.1 (CE ~22 eV).
      
    • Qualifier: 258.1

      
       136.0 (CE ~38 eV).
      
Protocol B: GC-MS Sample Preparation (Derivatization)

Objective: Analyze via EI-MS by blocking the polar hydroxyl group.

  • Extraction: Extract sample into Ethyl Acetate. Evaporate to dryness under N₂.

  • Derivatization:

    • Add 50 µL BSTFA + 1% TMCS .

    • Add 50 µL Pyridine (catalyst).

    • Incubate at 65 °C for 30 minutes.

  • Analysis:

    • Target: TMS-derivative (MW = 259 + 72 = 331).

    • Look for m/z 331 (M+) and m/z 316 (M-15, loss of methyl from TMS).

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Diphenyl Ethers. National Institute of Standards and Technology. Available at: [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 2,6-Dimethyl-4-nitrophenol (Intermediate).[2] Available at: [Link]

  • PubChem. Compound Summary: 4-(2,6-Dimethyl-4-nitrophenoxy)phenol.[1] National Center for Biotechnology Information. Available at: [Link]

  • Thurman, E. M., & Ferrer, I. (2003). Liquid Chromatography/Mass Spectrometry, MS/MS and Time of Flight MS: Analysis of Emerging Contaminants. American Chemical Society.

Sources

Technical Guide: Differentiating 4-(2,6-Dimethyl-4-nitrophenoxy)phenol from Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 4-(2,6-Dimethyl-4-nitrophenoxy)phenol Formula: C₁₄H₁₃NO₄ Molecular Weight: 259.26 g/mol

Differentiation of 4-(2,6-Dimethyl-4-nitrophenoxy)phenol (Target) from its structural isomers is a critical quality attribute (CQA) in the development of diphenyl ether herbicides and metabolic stability studies. The structural core—a diphenyl ether linkage with specific methyl and nitro substitution—presents unique challenges due to the potential for regioisomerism during nucleophilic aromatic substitution synthesis.

This guide details a multi-modal analytical strategy to definitively distinguish the target from its primary isomers: 4-(3,5-dimethyl-4-nitrophenoxy)phenol (Isomer A) and 4-(2,5-dimethyl-4-nitrophenoxy)phenol (Isomer B). The methodology relies on the distinct steric and electronic environments created by the ortho-methyl substitution patterns.

Structural Landscape & Isomer Analysis

The differentiation logic hinges on the position of the methyl groups on the nitrophenyl ring (Ring B) relative to the ether linkage and the nitro group.

FeatureTarget Isomer A (3,5-Dimethyl) Isomer B (2,5-Dimethyl)
Structure 2,6-Dimethyl (Ortho to Ether)3,5-Dimethyl (Ortho to Nitro)2,5-Dimethyl (Asymmetric)
Symmetry

(Local on Ring B)

(Local on Ring B)

(Asymmetric)
Methyl Environment EquivalentEquivalentNon-equivalent
Ring B Protons Singlet (2H)Singlet (2H)Two Singlets (1H each)
Steric Effect Twist at Ether LinkageTwist at Nitro GroupMixed
Critical Mechanism: Steric Inhibition of Resonance (SIR)
  • Target: The methyl groups at the 2,6-positions (ortho to the ether oxygen) create steric bulk that forces the two phenyl rings into a perpendicular conformation. However, the Nitro group at the 4-position remains coplanar with Ring B, allowing for full resonance delocalization.

  • Isomer A (3,5-Dimethyl): The methyl groups are ortho to the Nitro group.[1] This steric bulk forces the Nitro group out of plane , breaking conjugation.[1] This results in significant spectroscopic shifts (UV-Vis and NMR).

Method 1: NMR Spectroscopy (Primary Identification)

Nuclear Magnetic Resonance (NMR) provides the most definitive structural proof. The analysis focuses on the symmetry of Ring B and the chemical shifts influenced by the "Ortho Effect."

H NMR Analysis (Proton)

Solvent: DMSO-


 or CDCl

Frequency: 400 MHz+
Differentiation Logic:
  • Ring B Aromatic Protons (The "Singlet" Check):

    • Target & Isomer A: Due to symmetry, the two protons on Ring B appear as a strong Singlet (2H) .

    • Isomer B (Asymmetric): The protons are non-equivalent and will appear as two distinct singlets (1H each) or weak doublets if para-coupling exists.

  • Methyl Chemical Shift (The "Shielding" Check):

    • Target (2,6-Me): Methyls are adjacent to the electron-donating Ether Oxygen. They are typically shielded relative to nitro-adjacent methyls. Expected

      
       ppm.
      
    • Isomer A (3,5-Me): Methyls are adjacent to the electron-withdrawing Nitro group. They are deshielded. Expected

      
       ppm.
      
  • Ring A (Phenol) Protons:

    • Typically appear as an AA'BB' system (two doublets,

      
       Hz) for all 4-substituted phenols. This confirms the integrity of the phenol ring but does not differentiate the isomers.
      
NOESY (Nuclear Overhauser Effect Spectroscopy)

This is the self-validating step.

  • Target: Strong NOE correlation between Methyl protons and Ring A (Phenol) protons (specifically the protons ortho to the ether linkage). Reason: The methyls are physically close to the ether linkage.

  • Isomer A: NOE correlation between Methyl protons and Ring B aromatic protons . NO correlation to Ring A protons. Reason: Methyls are far from the ether linkage.

Decision Tree Diagram

IsomerID start Start: 1H NMR Spectrum check_aromatic Check Ring B Aromatic Protons (Nitrophenyl Ring) start->check_aromatic symmetry_check Signal Shape? check_aromatic->symmetry_check singlet Single Singlet (2H) symmetry_check->singlet Symmetric split Two Singlets (1H each) symmetry_check->split Asymmetric check_methyl Check Methyl Shift & NOE singlet->check_methyl isomer_B Identify: Isomer B (2,5-Dimethyl / Asymmetric) split->isomer_B target_path Shift ~2.2 ppm NOE to Ring A (Phenol) check_methyl->target_path Ortho to Ether isomer_A_path Shift ~2.5 ppm NOE to Ring B Protons only check_methyl->isomer_A_path Ortho to Nitro target_id CONFIRMED TARGET 4-(2,6-Dimethyl-4-nitrophenoxy)phenol target_path->target_id isomer_A_id Identify: Isomer A 4-(3,5-Dimethyl-4-nitrophenoxy)phenol isomer_A_path->isomer_A_id

Figure 1: NMR-based logic flow for definitive isomer identification.

Method 2: UV-Vis Spectroscopy (Electronic Validation)

While NMR provides structural connectivity, UV-Vis spectroscopy validates the electronic conjugation, which is heavily influenced by the steric placement of the methyl groups.

  • Protocol: Dissolve 1 mg of sample in 10 mL Methanol. Scan 200–500 nm.

  • Target (2,6-Dimethyl): The nitro group is coplanar with the benzene ring.

    • Result: Strong absorption band at ~300–310 nm (Charge Transfer band). High extinction coefficient (

      
      ).
      
  • Isomer A (3,5-Dimethyl): The nitro group is twisted out of plane (Steric Inhibition of Resonance).[1]

    • Result: Significant Hypsochromic Shift (Blue Shift) . The

      
       will shift to lower wavelengths (e.g., <280 nm) and intensity (
      
      
      
      ) will decrease significantly.

Experimental Protocols

HPLC Separation Protocol

This method separates the target from isomers based on hydrophobicity and molecular shape.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 0-2 min: 20% B; 2-15 min: 20%

90% B; 15-20 min: 90% B.
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 300 nm
Temperature 30°C

Separation Mechanism:

  • Target: The 2,6-dimethyl substitution creates a "twisted" diphenyl ether structure, which increases the effective molecular volume but exposes the polar nitro group.

  • Isomer A: More planar ether linkage but twisted nitro group.

  • Prediction: The Target (2,6-dimethyl) typically elutes earlier than the 3,5-dimethyl isomer due to the shielding of the ether oxygen and the twisted conformation reducing interaction with the planar C18 stationary phase.

Sample Preparation for NMR
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL DMSO-

    
     (preferred for solubility of nitro-aromatics).
    
  • Filtration: If the solution is cloudy, filter through a 0.45 µm PTFE syringe filter into the NMR tube to prevent line broadening from particulates.

  • Acquisition: Run standard proton (16 scans) and NOESY (mixing time 500ms).

Synthesis Workflow & Impurity Origin

Understanding where isomers come from allows for proactive control.

Synthesis SM1 2,6-Dimethyl-4-nitro-chlorobenzene Reaction NAS Reaction (Base, Heat) SM1->Reaction SM2 Hydroquinone SM2->Reaction Impurity1 Impurity: 3,5-Dimethyl isomer (From impure SM1) Impurity1->Reaction Trace Reaction->Impurity1 Minor byproduct Product Target: 4-(2,6-Dimethyl-4-nitrophenoxy)phenol Reaction->Product Major

Figure 2: Synthetic origin of the target and potential carry-over of isomeric impurities.

Note: The primary source of the 3,5-dimethyl isomer is usually an impurity in the starting material (2,6-dimethyl-4-nitrochlorobenzene) rather than a rearrangement during synthesis. Therefore, QC of the starting material is the most effective control strategy.

References

  • NIST Chemistry WebBook. Phenol, 2,6-dimethyl-4-nitro- Mass Spectrum and IR Data. [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (General Diphenyl Ether NMR shifts). [Link]

Sources

Safety Operating Guide

4-(2,6-Dimethyl-4-nitrophenoxy)phenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic:

Executive Summary: Immediate Action Plan

4-(2,6-Dimethyl-4-nitrophenoxy)phenol is a specialized nitro-aromatic ether derivative.[1] For disposal purposes, it must be treated as a Hazardous Chemical Waste with high potential for aquatic toxicity and specific reactivity concerns due to the nitro-functionalized phenolic ring.[1]

Core Directive: Do NOT dispose of this compound down the drain or in general trash. It requires high-temperature incineration via a licensed hazardous waste contractor.[1]

Immediate Classification:

  • Primary Hazard: Toxic (Acute & Chronic), Potential Mutagen.[1]

  • Secondary Hazard: Environmental Toxin (Aquatic).[1]

  • Waste Stream: Organic Solid (Toxic/Irritant).[1]

Chemical Profile & Hazard Assessment

To handle this compound safely, we must understand its Structure-Activity Relationship (SAR).[1] As a Senior Application Scientist, I evaluate the molecule not just by its name, but by its functional groups which dictate its reactivity and disposal pathway.

Structural Analysis

The molecule consists of two aromatic rings linked by an ether oxygen:

  • Ring A (Phenolic): Provides a hydroxyl (-OH) group, making the compound slightly acidic and capable of forming salts with strong bases.[1]

  • Ring B (Nitro-Xylenol derivative): Contains a Nitro (-NO₂) group and two Methyl (-CH₃) groups.[1]

    • The Nitro Group: This is the critical disposal determinant. Nitro-aromatics can exhibit thermal instability and are often classified as energetic or toxic.[1] While the diaryl ether linkage adds stability, the nitro group mandates segregation from reducing agents and high heat during storage.[1]

    • The Ether Linkage: Unlike aliphatic ethers (e.g., diethyl ether), diaryl ethers are generally resistant to peroxide formation . However, they are robust and persistent in the environment, necessitating incineration rather than chemical neutralization.

Key Physical & Chemical Properties
PropertyDescriptionDisposal Implication
Physical State Solid (likely yellow/orange crystalline)Must be dissolved or packaged as solid waste; do not aerosolize.[1]
Solubility Low in water; Soluble in organic solvents (DMSO, Methanol)Do not attempt aqueous neutralization.[1]
Reactivity Incompatible with Strong Oxidizers, Strong Bases, Reducing AgentsCRITICAL: Segregate from acids and bases to prevent uncontrolled hydrolysis or nitration reactions.[2]
Flash Point High (Solid)Combustible but not flammable; however, nitro groups release energy upon combustion.[1]

Pre-Disposal Stabilization & Packaging

Before the waste leaves your bench, it must be stabilized.[1] The goal is to prevent accidental reaction during transport.[1][2]

Step 1: Segregation
  • Isolate: Keep separate from oxidizers (e.g., perchlorates, nitrates) and reducing agents (e.g., hydrides).[2]

  • pH Control: Ensure the waste is not mixed with strong bases (NaOH, KOH).[2] Phenols can form phenolate salts, which may alter solubility and reactivity.[1]

Step 2: Packaging Protocol
  • Primary Container: Use a wide-mouth amber glass jar or a high-density polyethylene (HDPE) container.[1] Glass is preferred for nitro-aromatics to prevent potential plastic leaching, although HDPE is acceptable for solids.[1]

  • Secondary Containment: Place the primary container inside a clear plastic zip-lock bag or a secondary tub to capture any potential leakage.[1]

Disposal Workflow: The "Cradle-to-Grave" Protocol

This workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and minimizes liability.[1]

DisposalWorkflow Start Waste Generation (4-(2,6-Dimethyl-4-nitrophenoxy)phenol) CheckState Is the Waste Solid or Liquid? Start->CheckState Solid Solid Waste (Pure compound or contaminated wipes) CheckState->Solid Solid Liquid Liquid Waste (Dissolved in solvent e.g., DMSO/MeOH) CheckState->Liquid Solution Tagging Labeling: 'Hazardous Waste' Constituent: 4-(2,6-Dimethyl-4-nitrophenoxy)phenol Hazard: Toxic, Irritant Solid->Tagging Liquid->Tagging Segregation Segregation: Store in 'Toxic/Organic' Satellite Accumulation Area AWAY from Oxidizers Tagging->Segregation Pickup EHS / Waste Contractor Pickup Segregation->Pickup Destruction Final Disposal: High-Temperature Incineration Pickup->Destruction

Figure 1: Decision tree for the safe disposal of nitrophenoxy-phenol derivatives.

Detailed Protocol Steps
  • Collection:

    • Solids: Collect pure substance, contaminated weighing boats, and gloves in a dedicated solid waste container.

    • Liquids: If the compound is in solution (e.g., HPLC waste), collect in a "Halogenated" or "Non-Halogenated" solvent waste stream depending on the solvent used. Do not precipitate the solid out of solution; dispose of the entire mixture as hazardous.

  • Labeling:

    • Use the official "Hazardous Waste" tag.[1]

    • Chemical Name: Write out the full name: "4-(2,6-Dimethyl-4-nitrophenoxy)phenol". Do not use abbreviations or formulas.

    • Hazard Checkbox: Check "Toxic" and "Irritant".[1]

  • Storage:

    • Store in a Satellite Accumulation Area (SAA) near the point of generation.[1]

    • Ensure the container is closed at all times except when adding waste.

  • Disposal Request:

    • Submit a request to your facility's EHS (Environmental Health & Safety) department.[1]

    • Specify the presence of a Nitro-aromatic compound, as this may flag the waste for specific incineration protocols.[1]

Regulatory Compliance & Codes

Correct coding is essential for legal transport.[1] While this specific compound may not have a dedicated "P" or "U" list number under US EPA regulations, it defaults to the following classifications based on its characteristics.

Regulatory BodyClassification / CodeDescription
US EPA (RCRA) N.O.S.[1] (Not Otherwise Specified) Likely falls under general "Toxic" characteristic if TCLP is performed, but standard practice is to classify as Hazardous Waste Solid/Liquid, N.O.S.
DOT (Transport) UN 2811 or UN 3077 UN 2811: Toxic solids, organic, n.o.s.[1] (if toxicity is primary).[1] UN 3077: Environmentally hazardous substance, solid, n.o.s.[1] (if aquatic toxicity is primary).[1]
Waste Code D001 / D003 (Potential)D001: Ignitable (if in flammable solvent).[1] D003: Reactive (only if dry nitro concentration poses explosion risk—unlikely for this ether, but conservative coding is safer).[1]

Emergency Contingencies

Scenario: Benchtop Spill (Solid)

  • Evacuate: Clear the immediate area of personnel.

  • PPE: Wear nitrile gloves (double gloved), safety goggles, and a lab coat.[1] A dust mask (N95) is recommended to prevent inhalation of nitro-aromatic dust.[1]

  • Containment: Cover the spill with a damp paper towel to prevent dust dispersion.[1]

  • Cleanup: Scoop up the material and the towel. Place in a hazardous waste bag.

  • Decontamination: Wipe the surface with a soap and water solution.[2] Do not use bleach , as hypochlorites can react with phenolic compounds to form toxic chlorophenols.[1]

Scenario: Skin/Eye Contact [1][3][4][5][6][7]

  • Skin: Wash with soap and copious water for 15 minutes.[1][2] Phenols can be absorbed through skin; rapid washing is critical.[1][2]

  • Eyes: Flush with water for 15 minutes.[1][2][4][5] Seek immediate medical attention.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]1]

  • U.S. Environmental Protection Agency (EPA). (n.d.).[1] Resource Conservation and Recovery Act (RCRA) Regulations. [Link]1]

  • PubChem. (n.d.).[1] Compound Summary: Nitrophenol Derivatives. National Library of Medicine.[1] [Link]1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Toxic and Hazardous Substances: Phenol. [Link]

Sources

Personal protective equipment for handling 4-(2,6-Dimethyl-4-nitrophenoxy)phenol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the personal protective equipment (PPE) and operational safety protocols for handling 4-(2,6-Dimethyl-4-nitrophenoxy)phenol .

Note on Hazard Classification: As a specific structural isomer within the nitro-diphenyl ether class, direct specific toxicological data is limited in public registries.[1][2] Consequently, this protocol applies a "Read-Across" Safety Assessment based on structural analogs (e.g., Nitrofen, Fluorodifen) and functional group hazards (Nitrophenols).[1][2] This compound must be handled as a High-Potency Toxicant and potential Reproductive Toxin .[1][2]

Hazard Identification & Risk Assessment

This compound features a diphenyl ether backbone with a nitro group and a phenolic hydroxyl group.[1][2] The convergence of these moieties dictates the following risk profile:

  • Acute Toxicity (Oral/Dermal): High.[2] Nitro-aromatics are known methemoglobin formers (interfering with oxygen transport in blood).[2]

  • Skin/Eye Corrosion: The phenolic moiety confers corrosive properties, capable of causing severe chemical burns and rapid dermal absorption.[1][2]

  • Chronic Toxicity: Structurally similar diphenyl ethers are classified as hepatotoxins (liver damage) and potential teratogens (reproductive harm).[1][2]

  • Physical State: Typically a solid/crystalline powder.[2] Dust generation is the primary exposure vector.[1][2]

Physicochemical Properties (Predicted)
PropertyValueImplication for Safety
Molecular Formula C₁₄H₁₃NO₄Moderate molecular weight facilitates dust settling but allows suspension.[1][2]
Molecular Weight 259.26 g/mol --
Solubility Organic Solvents (DMSO, MeOH)High skin permeability when in solution (Carrier Effect).[2]
Vapor Pressure Low (Solid state)Inhalation hazard is primarily particulate, not vapor, unless heated.

Personal Protective Equipment (PPE) Matrix

This matrix defines the mandatory PPE based on the operational state of the chemical.[1][2]

PPE ComponentSolid Handling (Weighing/Transfer)Solution Handling (<100 mM)Spill Cleanup / High Exposure
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Change every 30 mins.[1][2]Laminate Film (Silver Shield) Required.[1][2] Nitro compounds permeate nitrile rapidly in solution.[1][2]Butyl Rubber or Viton (>0.3 mm thickness)
Respiratory N95 / P95 Respirator (If outside containment)Half-Face Respirator w/ OV/AG/P100 Cartridges (If volatile solvents used).[1][2]PAPR (Powered Air Purifying Respirator) w/ HEPA filters.[1][2]
Eye/Face Chemical Safety Goggles (Indirect venting)Chemical Safety Goggles + Face Shield (Splash protection mandatory).[1][2]Full-Face Respirator
Body Lab Coat (Tyvek/Poly) Buttoned to neck.[1][2] Closed cuffs.[2]Chemical Resistant Apron (over Lab Coat).Tychem® Suit (Level B protection).[1][2]

Gowning & De-Gowning Workflow

Proper gowning is critical to prevent cross-contamination.[1][2] The following workflow utilizes a "Clean-to-Dirty" logic to minimize exposure.

GowningProtocol Start START: Entry to Lab ShoeCovers 1. Don Shoe Covers Start->ShoeCovers Hygiene 2. Hand Hygiene (Wash & Dry) ShoeCovers->Hygiene InnerGloves 3. Don Inner Nitrile Gloves (Inspect for tears) Hygiene->InnerGloves LabCoat 4. Don Tyvek Lab Coat (Fully buttoned) InnerGloves->LabCoat EyeFace 5. Don Safety Goggles (+ Face Shield if liquid) LabCoat->EyeFace OuterGloves 6. Don Outer Gloves (Over lab coat cuffs) EyeFace->OuterGloves Check Safety Check: No exposed skin? OuterGloves->Check Check->InnerGloves No (Reset) Proceed Proceed to Work Area Check->Proceed Yes

Figure 1: Sequential gowning protocol designed to create multiple barriers against dermal exposure.[2]

Operational Handling Procedures

A. Engineering Controls (Primary Barrier)[2]
  • Containment: All open handling (weighing, transfer) must occur within a Chemical Fume Hood or Powder Containment Balance Enclosure .[1][2]

  • Airflow: Verify face velocity is between 80–100 fpm (feet per minute) before use.[1][2]

  • Static Control: Use an ionizing bar or anti-static gun during weighing.[2] Nitro-phenolic powders can be static-charged, leading to "flying dust" and contamination.[1][2]

B. Weighing & Solubilization[2][3]
  • Preparation: Place an absorbent pad (plastic-backed) on the fume hood surface.[2] Pre-weigh the solvent vial if possible to minimize open handling of the solid.[2]

  • Transfer: Use a disposable anti-static spatula.[2] Do not reuse spatulas.

  • Solubilization: Add solvent (e.g., DMSO) immediately after weighing to suppress dust.[2]

    • Critical: Once in solution, the permeation risk increases .[2] Do not touch the vial with nitrile gloves if any spillage occurs; use Laminate/Silver Shield gloves for cleanup.[1][2]

C. Waste Disposal[2]
  • Solid Waste: Disposable spatulas, weigh boats, and contaminated gloves must be placed in a sealed hazardous waste bag labeled "Toxic - Nitro Compound".[2]

  • Liquid Waste: Collect in a dedicated carboy. Do not mix with oxidizers (e.g., Nitric acid) as nitro-phenols can form explosive picrate-like salts under specific conditions.[1][2]

  • Decontamination: Wipe surfaces with a detergent solution (surfactant) followed by water.[2] Avoid using pure organic solvents for initial cleaning, as this may spread the residue.[1][2]

Emergency Response

Exposure Scenarios
ScenarioImmediate ActionMedical Follow-up
Skin Contact Drench: Wash immediately with soap and water for 15 mins.[1][2] Do not use alcohol (increases absorption).[2]Monitor for signs of cyanosis (blue lips/nails) due to methemoglobinemia.[1][2]
Eye Contact Flush: Use eyewash station for 15 mins, holding eyelids open.[2]Seek ophthalmologist immediately.[1][2] Phenols cause rapid corneal damage.[1][2]
Inhalation Evacuate: Move to fresh air.Administer oxygen if breathing is difficult.[2] Monitor for delayed pulmonary edema.
Spills
  • Evacuate the immediate area.

  • Don PPE: Full Tyvek suit, double gloves (Silver Shield inner), and respirator.[2]

  • Neutralize: Cover spill with an inert absorbent (Vermiculite or Sand).[2] Do not use combustible materials (sawdust).[2]

  • Collect: Scoop into a wide-mouth hazardous waste jar. Label as "Toxic Debris."[2]

References

  • PubChem. 4-(2,6-Dimethylphenoxy)-2,6-dimethylphenol (Compound Summary). National Library of Medicine.[2] [Link][2]

  • ECHA (European Chemicals Agency). Substance Information: Nitro-diphenyl ether derivatives.[1][2][Link][2]

  • ChemSrc. 4-(2,6-dimethyl-4-nitrophenoxy)phenol CAS Database.[1][2][Link][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.